Technical Documentation Center

5-Hydroxy-2-methylphenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hydroxy-2-methylphenylboronic acid
  • CAS: 1375216-45-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methylphenylboronic acid

Abstract 5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a versatile bifunctional organoboron compound with significant potential in medicinal chemistry and organic synthesis.[1][2] Its unique substitution...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a versatile bifunctional organoboron compound with significant potential in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, featuring both a nucleophilic hydroxyl group and a synthetically adaptable boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of its core physicochemical properties, leveraging both directly available data and well-established principles from analogous structures. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this reagent effectively. The document details theoretical and expected values for key parameters, outlines robust experimental protocols for their determination, and discusses the compound's stability, reactivity, and applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identifiers. 5-Hydroxy-2-methylphenylboronic acid possesses a benzene ring substituted with a methyl group at position 2, a hydroxyl group at position 5, and a boronic acid group [-B(OH)₂] at position 1.

Caption: 2D Structure of 5-Hydroxy-2-methylphenylboronic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1375216-45-7[4]
Molecular Formula C₇H₉BO₃[5]
Molecular Weight 151.96 g/mol [5]
InChI InChI=1S/C7H9BO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9-11H,1H3
InChIKey ONNUFDZTGJBMSO-UHFFFAOYSA-NN/A
SMILES CC1=CC=C(O)C=C1B(O)O[4]

Physicochemical Properties: A Data-Driven Analysis

While extensive experimental data for this specific isomer is not widely published, we can infer its properties based on well-characterized analogs and fundamental chemical principles.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted/Analogous ValueComments and Rationale
Physical State SolidWhite to off-white crystalline powderBoronic acids are typically crystalline solids at room temperature.[6][7]
Melting Point Not Available~180-220 °CThe melting point is influenced by substitution. For example, 4-Fluoro-2-methylphenylboronic acid melts at 201 °C.[8] The presence of the hydroxyl group may allow for hydrogen bonding, potentially increasing the melting point relative to simpler tolylboronic acids (e.g., o-tolylboronic acid, 162-164 °C).[7]
Boiling Point Not Available>300 °C (with decomposition)High boiling points are characteristic of boronic acids due to strong intermolecular forces. A predicted value for the related 2-hydroxy-5-methylphenylboronic acid is 343.7 °C.[9] Decomposition is common at such temperatures.
Solubility Not AvailableSoluble in polar organic solvents (e.g., DMSO, Methanol, THF); Sparingly soluble in non-polar solvents (e.g., Hexane); Moderately soluble in water.Phenylboronic acid itself shows good solubility in polar solvents like ethers and ketones.[10] The hydroxyl group on the target molecule is expected to enhance solubility in polar protic solvents.
pKa Not Available~8.5 - 9.5The pKa of phenylboronic acid is ~8.8. Electron-donating groups like methyl and hydroxyl typically increase the pKa (decrease acidity) compared to the parent phenylboronic acid. The exact value depends on the interplay of inductive and resonance effects.[11]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Hydroxy-2-methylphenylboronic acid. Below are the expected spectral features and protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the hydroxyl and boronic acid groups.

  • Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region, corresponding to the protons at the C3, C4, and C6 positions. Their specific chemical shifts and coupling constants (J-values) will be dictated by the electronic effects of the methyl, hydroxyl, and boronic acid substituents.[12][13]

  • Methyl Protons (δ ~2.2-2.5 ppm): A singlet integrating to three protons is expected for the methyl group at the C2 position.[11]

  • Hydroxyl and Boronic Acid Protons (δ 4-10 ppm, broad): The protons of the phenolic -OH and the B(OH)₂ groups are acidic and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the unique chemical environments.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the boronic acid group (C1) will be broad due to quadrupolar relaxation of the boron nucleus. The carbons attached to the methyl (C2) and hydroxyl (C5) groups will also have characteristic shifts.[10][14]

  • Methyl Carbon (δ ~20 ppm): A sharp signal for the methyl carbon is expected in the aliphatic region of the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3600 (broad)O-H stretchPhenolic -OH and B(OH)₂ (H-bonded)
~2900-3000C-H stretchAromatic and Methyl C-H
~1600, ~1470C=C stretchAromatic ring
~1320-1410B-O stretchBoronic acid
~1100-1250C-O stretchPhenolic C-O

The broad O-H stretching band is a hallmark of boronic acids and phenols, arising from extensive hydrogen bonding.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at an m/z corresponding to the molecular weight (151.96). However, this peak may be weak.[16]

  • Fragmentation: Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) and the formation of boroxine structures. The fragmentation pattern will also be influenced by the cleavage of the methyl group and rearrangements involving the hydroxyl group.[17][18] In electron transfer experiments with phenylboronic acid, dominant fragments observed include BO⁻ and BO₂⁻.[16]

Synthesis and Reactivity

Synthetic Approach

A common and effective method for the synthesis of hydroxyphenylboronic acids involves a lithium-halogen exchange on a protected bromophenol, followed by reaction with a trialkyl borate and subsequent deprotection.[19]

Synthesis_Workflow start Start: 4-Bromo-3-methylphenol step1 Protection of -OH group (e.g., with MOM-Cl) start->step1 step2 Lithiation (e.g., n-BuLi, THF, -78 °C) step1->step2 step3 Borylation (e.g., Triisopropyl borate) step2->step3 step4 Hydrolysis/Deprotection (e.g., Acidic workup) step3->step4 end_product Product: 5-Hydroxy-2-methylphenylboronic acid step4->end_product

Caption: Proposed synthetic workflow for 5-Hydroxy-2-methylphenylboronic acid.

Causality of Experimental Choices:

  • Protection: The phenolic hydroxyl group is acidic and would be deprotonated by the organolithium reagent. Therefore, it must be protected (e.g., as a methoxymethyl (MOM) ether) before the lithiation step.

  • Lithiation: n-Butyllithium (n-BuLi) at low temperatures (-78 °C) is a standard and highly efficient method for lithium-halogen exchange on aryl bromides.

  • Borylation: Trialkyl borates, such as triisopropyl borate, are excellent electrophiles for trapping the aryllithium intermediate to form a boronate ester.

  • Hydrolysis/Deprotection: An acidic workup serves the dual purpose of hydrolyzing the boronate ester to the boronic acid and removing the acid-labile protecting group in a single step.

Stability and Handling

Like many boronic acids, 5-Hydroxy-2-methylphenylboronic acid requires careful handling.

  • Storage: It should be stored in a dry, inert atmosphere in a freezer (-20°C) to prevent degradation.[4]

  • Dehydration: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines, especially upon heating. This can affect the accuracy of weighing and stoichiometry in reactions.

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, or some transition metal catalysts, leading to the formation of 3-methylphenol.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of 5-Hydroxy-2-methylphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[20][21]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid 5-Hydroxy-2-methyl- phenylboronic acid product Coupled Product (Biaryl or Heterobiaryl) boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (Ar-X, X=I, Br, Cl, OTf) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃, KF) base->product solvent Solvent (e.g., Toluene, Dioxane, H₂O) solvent->product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

The presence of the hydroxyl group on the boronic acid offers a secondary point of functionality. It can be used for subsequent reactions or can influence the electronic properties and reactivity of the molecule during the coupling process.

Experimental Protocols

These protocols are generalized methodologies for the characterization of arylboronic acids and should be adapted based on available instrumentation and specific sample characteristics.

Protocol: Determination of Melting Point
  • Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline solid into a capillary tube, sealed at one end.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.

  • Refinement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to determine the precise melting point. The range should be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Protocol: ¹H and ¹³C NMR Spectral Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a standard pulse program. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a proton-decoupled pulse program. Set the spectral width to ~0-220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties compound 5-Hydroxy-2-methylphenylboronic acid Sample nmr NMR (¹H, ¹³C) Solvent: DMSO-d₆ compound->nmr ir FTIR (ATR) Solid State compound->ir ms Mass Spec (ESI/EI) Determine m/z compound->ms mp Melting Point Capillary Method compound->mp sol Solubility Test Various Solvents compound->sol pka pKa Determination UV-Vis or Titration compound->pka data_analysis Data Synthesis & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis mp->data_analysis sol->data_analysis pka->data_analysis

Sources

Exploratory

An In-Depth Technical Guide to 5-Hydroxy-2-methylphenylboronic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Hydroxy-2-methylphenylboronic acid (CAS Number: 1375216-45-7), a versatile building block in org...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Hydroxy-2-methylphenylboronic acid (CAS Number: 1375216-45-7), a versatile building block in organic synthesis. As a substituted phenylboronic acid, it plays a crucial role in the construction of complex molecular architectures, particularly in the realm of pharmaceutical research and development. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic compounds, including many active pharmaceutical ingredients (APIs). The value of 5-Hydroxy-2-methylphenylboronic acid lies in its specific substitution pattern. The hydroxyl group offers a site for further functionalization or can act as a key interacting moiety in a final drug molecule, while the methyl group can influence the steric and electronic properties of the molecule, impacting its reactivity and biological activity.

Key Physicochemical Properties

PropertyValue
CAS Number 1375216-45-7
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance Typically an off-white to white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, and DMSO.

Synthesis of 5-Hydroxy-2-methylphenylboronic Acid: A Generalized Approach

The underlying principle of this synthesis is the conversion of an aryl halide into an organometallic species (either a Grignard or organolithium reagent), which is then trapped with a boronic acid ester. The hydroxyl group, being acidic, must be protected prior to the formation of the organometallic reagent to prevent quenching.

Synthesis_Workflow A Starting Material: 4-Bromo-3-methylphenol B Protection of Hydroxyl Group A->B Protecting Agent (e.g., TBDMSCl, Boc₂O) C Formation of Organometallic Intermediate B->C Mg or n-BuLi D Borylation with Trialkyl Borate C->D B(OR)₃ E Hydrolysis and Deprotection D->E Acidic Workup F Final Product: 5-Hydroxy-2-methylphenylboronic acid E->F

Figure 1: Generalized workflow for the synthesis of 5-Hydroxy-2-methylphenylboronic acid.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of similar hydroxyphenylboronic acids and should be optimized for the specific target molecule.[1][3]

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of 4-bromo-3-methylphenol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a suitable base (e.g., triethylamine or imidazole, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or di-tert-butyl dicarbonate (Boc₂O), 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected bromophenol.

Causality: The hydroxyl proton is acidic and would react with the highly basic organometallic reagent in the subsequent step. Protection with a silyl or carbonate group renders it inert to these conditions.

Step 2: Formation of the Grignard Reagent and Borylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the protected 4-bromo-3-methylphenol from Step 1 in anhydrous THF. The reaction may need gentle heating to initiate.

  • Once the Grignard reaction has initiated (as indicated by a color change and gentle reflux), add the remaining solution of the protected bromophenol dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.5 eq) in anhydrous THF, keeping the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic boron atom of the trialkyl borate. The low temperature is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the boronate ester.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Stir the mixture vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • The deprotection of the hydroxyl group often occurs concurrently during the acidic workup. If a more robust protecting group was used, a specific deprotection step (e.g., with TBAF for a TBDMS ether) may be necessary.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-Hydroxy-2-methylphenylboronic acid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Hydroxy-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid and the phenol. The aromatic region will display a characteristic splitting pattern based on the substitution. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent. The phenolic OH proton will also be a singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR : The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • ¹¹B NMR : Boron-11 NMR is a useful technique to characterize boronic acids.[4][5][6] The chemical shift of the boron atom provides information about its coordination state (trigonal planar vs. tetrahedral).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

The Suzuki-Miyaura Coupling: A Core Application

5-Hydroxy-2-methylphenylboronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of biaryl and heteroaryl compounds.[7] The reaction is catalyzed by a palladium complex and requires a base.

Suzuki_Miyaura_Coupling A 5-Hydroxy-2-methylphenylboronic acid D Suzuki-Miyaura Cross-Coupling A->D B Aryl/Heteroaryl Halide (R-X) B->D C Pd(0) Catalyst + Base C->D E Biaryl/Heteroaryl Product D->E

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 5-Hydroxy-2-methylphenylboronic acid (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF).

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the more nonpolar product spot on a TLC plate. The final product's identity is confirmed by NMR and MS, validating the success of the coupling.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif derived from 5-Hydroxy-2-methylphenylboronic acid is of significant interest in drug discovery. The biaryl structures formed via Suzuki-Miyaura coupling are prevalent in a wide range of therapeutic agents. The hydroxyl group can serve as a hydrogen bond donor or acceptor, crucial for binding to biological targets like enzymes and receptors. The methyl group can provide beneficial steric interactions or improve metabolic stability. Boronic acids themselves are also being investigated as pharmacophores, with some boron-containing drugs already on the market.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Hydroxy-2-methylphenylboronic acid and its precursors.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, their cyclic anhydrides.

Hazard Information

HazardDescription
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.

Conclusion

5-Hydroxy-2-methylphenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex molecules in drug discovery programs. A solid understanding of its synthesis, characterization, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for its effective utilization. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this building block into their synthetic strategies.

References

Foundational

5-Hydroxy-2-methylphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 5-Hydroxy-2-methylphenylboronic Acid For Researchers, Scientists, and Drug Development Professionals Section 1: Executive Summary 5-Hydroxy-2-methylphenylboronic acid is a specialized aroma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

5-Hydroxy-2-methylphenylboronic acid is a specialized aromatic boronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern—a hydroxyl group for hydrogen bonding and potential derivatization, and a methyl group influencing steric and electronic properties—makes it a valuable synthon. This guide provides a comprehensive overview of its molecular characteristics, a robust synthetic protocol, its cornerstone application in palladium-catalyzed cross-coupling reactions, and its broader implications in the field of medicinal chemistry. The methodologies and principles discussed herein are grounded in established chemical literature to ensure technical accuracy and practical utility for professionals in research and development.

Section 2: Molecular Profile and Physicochemical Properties

The fundamental identity of a chemical reagent is defined by its molecular formula and weight, which are indispensable for stoichiometric calculations in reaction planning. 5-Hydroxy-2-methylphenylboronic acid is characterized by the chemical formula C7H9BO3 and a molecular weight of approximately 151.96 g/mol [1][2][3][4]. The strategic placement of the hydroxyl and methyl groups on the phenyl ring dictates its reactivity and potential for incorporation into larger, more complex molecular architectures.

PropertyValueSource(s)
Chemical Formula C7H9BO3[1][2][3]
Molecular Weight 151.96 g/mol [1][2][3][4]
CAS Number 1375216-45-7[1]
Appearance Typically an off-white to white solid[5]
Storage Conditions Sealed in a dry environment, store in freezer (-20°C) under an inert atmosphere[1][2][6]
SMILES Code CC1=CC=C(O)C=C1B(O)O[1]

Note: Properties such as appearance and storage are based on data for closely related phenylboronic acids and general chemical principles.

Section 3: The Synthetic Pathway: From Precursors to Product

The synthesis of hydroxyphenylboronic acids requires a strategic approach to prevent unwanted side reactions, particularly due to the acidic proton of the hydroxyl group. A common and effective method involves the protection of the hydroxyl group, followed by a metal-halogen exchange to form an organometallic intermediate, which is then trapped with a borate ester.[7] This is followed by deprotection and hydrolysis to yield the final boronic acid.

Rationale for the Synthetic Strategy

The hydroxyl group on the starting bromophenol is acidic and would interfere with the formation of a Grignard or organolithium reagent. Therefore, its protection as an ether (e.g., benzyl ether) or a silyl ether is a critical first step. The choice of a Grignard or organolithium pathway depends on the desired reaction conditions and substrate tolerance. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, efficiently installs the boronic acid moiety.

Experimental Protocol: Synthesis of 5-Hydroxy-2-methylphenylboronic acid

This protocol is a representative method based on established chemical principles for the synthesis of hydroxyphenylboronic acids.[7]

Step 1: Protection of 4-Bromo-3-methylphenol

  • Dissolve 4-bromo-3-methylphenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetone.

  • Add a base, such as potassium carbonate (1.5 eq).

  • Add the protecting group reagent, for example, benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work up the reaction by filtering the base and concentrating the solvent. Purify the resulting protected intermediate via column chromatography.

Step 2: Formation of the Boronic Ester

  • Dissolve the protected 1-bromo-4-(benzyloxy)-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.

  • After stirring for 30 minutes, add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 2M solution).

  • Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extract the product into an organic solvent like ethyl acetate.

  • The benzyl protecting group can be removed via catalytic hydrogenation. Dissolve the crude product in ethanol, add a palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere.

  • Filter the catalyst through Celite and concentrate the solvent to yield the crude 5-Hydroxy-2-methylphenylboronic acid. Purify by recrystallization or column chromatography.

Workflow Diagram

Synthesis_Workflow Start 4-Bromo-3-methylphenol Step1 Protection (e.g., Benzyl Bromide, K2CO3) Start->Step1 Intermediate1 Protected Bromophenol Step1->Intermediate1 Step2 Lithiation & Borylation (n-BuLi, Triisopropyl borate, -78°C) Intermediate1->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Step3 Hydrolysis & Deprotection (HCl (aq), H2/Pd-C) Intermediate2->Step3 End 5-Hydroxy-2-methylphenylboronic acid Step3->End

Caption: Synthetic workflow for 5-Hydroxy-2-methylphenylboronic acid.

Section 4: The Suzuki-Miyaura Coupling: A Cornerstone Application

Arylboronic acids are foundational reagents in organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it an indispensable tool for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.[9]

Mechanism and Causality

The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., carbonate, phosphate). This activation forms a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, which then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex.[10] The base is crucial as it enhances the polarization of the C-B bond, facilitating the transfer.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond (Ar¹-Ar²). In this process, the palladium is reduced from Pd(II) back to its Pd(0) catalytic state, allowing the cycle to begin anew.

Catalytic Cycle Diagram

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²B(OH)₃]⁻ PdII_DiAryl Ar¹-Pd(II)-Ar² (L_n) Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Role in Medicinal Chemistry and Drug Discovery

The utility of 5-Hydroxy-2-methylphenylboronic acid extends far beyond its role as a simple synthetic intermediate. Boron-containing compounds are increasingly recognized for their unique chemical properties that are advantageous in drug design.[9][12] Boronic acids are considered bioisosteres of carboxylic acids and can form reversible covalent bonds with nucleophilic residues in enzyme active sites, making them effective enzyme inhibitors.[9][13]

The presence of the hydroxyl group provides a key interaction point for hydrogen bonding within a biological target, while the methyl group can provide beneficial steric interactions or modulate the electronic properties of the ring system. This specific building block can be used to synthesize complex molecules with potential therapeutic applications, such as kinase inhibitors, anti-inflammatory agents, or antibacterial compounds.[12][13]

Logical Flow in Drug Development

MedChem_Logic cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Pipeline BuildingBlock 5-Hydroxy-2-methyl- phenylboronic acid Coupling Suzuki Coupling with (Hetero)aryl Halide BuildingBlock->Coupling Scaffold Novel Biaryl Scaffold Coupling->Scaffold Library Library Synthesis & SAR Exploration Scaffold->Library Hit Hit Compound Library->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the boronic acid building block in a drug discovery workflow.

Section 6: Analytical Characterization and Quality Control

Ensuring the identity and purity of 5-Hydroxy-2-methylphenylboronic acid is paramount for its successful application. A multi-technique approach is required for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the substitution pattern on the aromatic ring. ¹³C NMR confirms the carbon skeleton. ¹¹B NMR is specific for the boron atom and is highly indicative of the boronic acid group.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-LCMS) are used to confirm the molecular weight of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound, separating it from any starting materials or by-products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the broad O-H stretch of the hydroxyl and boronic acid groups.

Section 7: Handling, Storage, and Safety

As with all chemical reagents, proper handling of 5-Hydroxy-2-methylphenylboronic acid is essential for safety and to maintain its integrity.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Phenylboronic acids can be susceptible to dehydration (forming boroxines) and degradation. For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), and kept in a freezer at -20°C.[1][2][6]

  • Safety: While boronic acids generally have low toxicity, they should be treated as potentially hazardous. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.

Section 8: References

  • BLD Pharm. (1375216-45-7|(5-Hydroxy-2-methylphenyl)boronic acid). 1

  • Sigma-Aldrich. ((2-Hydroxy-5-methylphenyl)boronic acid | 259209-21-7). 6

  • NINGBO INNO PHARMCHEM CO.,LTD. (Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid). --INVALID-LINK--

  • ChemicalBook. (2-HYDROXY-5-METHYLPHENYLBORONIC ACID | 259209-21-7). 14

  • BLD Pharm. (259209-21-7|(2-Hydroxy-5-methylphenyl)boronic acid). 2

  • ChemicalBook. ((4-Hydroxy-2-methyl)phenylboronic acid synthesis). 3

  • PubChem. ((5-Amino-2-(hydroxymethyl)phenyl)boronic acid | C7H10BNO3 | CID 17750425). 15

  • Santa Cruz Biotechnology. (5-Fluoro-2-hydroxyphenylboronic acid | CAS 259209-20-6). 16

  • Silva, M. P. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. --INVALID-LINK--

  • ResearchGate. (Application in medicinal chemistry and comparison studies). 17

  • Organic Chemistry Portal. (Suzuki Coupling). 10

  • PubChem. ((5-Methoxy-2-methylphenyl)boronic acid | C8H11BO3 | CID 17750868). 18

  • YouTube. (Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up). 11

  • iChemical. (5-Fluoro-2-methylphenylboronic acid, CAS No. 163517-62-2). 5

  • PubChem. (2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262). 4

  • Google Patents. (CN111072698A - Preparation method of hydroxyphenylboronic acid). 7

  • TCI Chemicals. (Suzuki-Miyaura Cross Coupling Reaction). 8

  • NIH. (Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters). --INVALID-LINK--

  • ChemRxiv. (Which boronic acids are used most frequently for synthesis of bioactive molecules?). 19

  • ResearchGate. (The Fifth Element in Drug Design: Boron in Medicinal Chemistry). 13

  • NIH. (Boron Chemistry for Medical Applications). --INVALID-LINK--

  • MDPI. (Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid). 20

References

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Hydroxy-2-methylphenylboronic acid

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Hydroxy-2-methylphenylboronic acid, a key building block in synthetic chemistry. Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Hydroxy-2-methylphenylboronic acid, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, grounded in the principles of chemical structure and substituent effects. We will explore the causality behind experimental choices, present detailed protocols for data acquisition, and provide a thorough assignment of all proton and carbon signals, supported by authoritative references.

Introduction: The Role of NMR in Structural Elucidation

5-Hydroxy-2-methylphenylboronic acid is a bifunctional organic compound featuring a phenyl ring substituted with hydroxyl, methyl, and boronic acid groups. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Given its importance, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide provides an in-depth interpretation of these spectra, linking empirical data to the underlying chemical principles.

Molecular Structure and Predicted Spectral Features

The interpretation of an NMR spectrum begins with a thorough understanding of the molecule's structure and the electronic influence of its functional groups.

Caption: Structure of 5-Hydroxy-2-methylphenylboronic acid with atom numbering.

The substituents exert predictable electronic effects on the phenyl ring:

  • Hydroxyl (-OH): A strong electron-donating group (activating) via resonance, increasing electron density primarily at the ortho (C4, C6) and para (C2) positions.

  • Methyl (-CH₃): A weak electron-donating group (activating) via induction and hyperconjugation.

  • Boronic Acid (-B(OH)₂): An electron-withdrawing group (deactivating) due to the empty p-orbital on the boron atom, which decreases electron density on the ring, particularly at the ortho (C6) and para (C4) positions.

These competing effects result in a unique electronic environment for each proton and carbon, leading to distinct chemical shifts.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show five main signals: three for the aromatic protons, one for the methyl protons, and one or more for the exchangeable hydroxyl protons. The exact chemical shifts of hydroxyl protons are highly dependent on solvent, concentration, and temperature.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 5-Hydroxy-2-methylphenylboronic acid (in DMSO-d₆)

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale for Assignment
H67.0 - 7.2d~2.0 HzLocated ortho to the electron-withdrawing B(OH)₂ group, resulting in a downfield shift. It shows coupling only to the distant H4 (meta-coupling).
H46.6 - 6.8dd~8.0, 2.0 HzPositioned ortho to the electron-donating -OH group, causing an upfield shift. It is split by both H3 (ortho-coupling) and H6 (meta-coupling).
H36.5 - 6.7d~8.0 HzSituated meta to the -OH group and ortho to the -CH₃ group. It experiences ortho-coupling with H4.
-CH₃ (C7)2.2 - 2.4sN/AThe methyl protons are not coupled to other protons and appear as a singlet in a typical aliphatic region.[3]
Ar-OH9.0 - 9.5br sN/APhenolic protons are acidic and their signals are often broad. In DMSO-d₆, hydrogen bonding with the solvent slows exchange, making the peak sharper and shifting it downfield.[2]
B(OH)₂7.5 - 8.0br sN/AThe boronic acid protons are also exchangeable and typically appear as a broad singlet. Their visibility can be variable.

Note: Predicted values are based on established substituent effects and data from analogous compounds.[4][5]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shift of each carbon is influenced by the attached atoms and the overall electronic distribution in the ring.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Hydroxy-2-methylphenylboronic acid (in DMSO-d₆)

Signal AssignmentPredicted δ (ppm)Rationale for Assignment
C5155 - 160The carbon atom bonded to the highly electronegative hydroxyl group (C-O) is significantly deshielded and appears furthest downfield among the ring carbons.[7]
C2140 - 145This carbon is attached to the methyl group. Its chemical shift is influenced by both the methyl substituent and its position relative to the other functional groups.
C6125 - 130Attached to a proton and positioned ortho to the boronic acid group, its chemical shift is moderately downfield.
C4118 - 122This CH carbon is ortho to the electron-donating -OH group, leading to increased shielding and an upfield shift compared to other aromatic CH carbons.
C3115 - 118As a CH carbon meta to the hydroxyl group, it is expected to be one of the most shielded (upfield) carbons in the aromatic region.
C1130 - 135The ipso-carbon attached to the boron atom (C-B). The signal for this carbon is often broadened and of low intensity due to the quadrupolar relaxation of the adjacent ¹¹B nucleus, making it difficult to observe.
-CH₃ (C7)20 - 25This signal appears in the typical upfield aliphatic region for a methyl group attached to an aromatic ring.[7]

Note: Predicted values are based on additive models for substituent chemical shifts and data from related phenylboronic acids.[8][9]

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR spectra requires a standardized and carefully executed experimental procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-15 mg of 5-Hydroxy-2-methylphenylboronic acid B Transfer to a clean, dry NMR tube A->B C Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B->C D Cap and vortex until fully dissolved C->D E Insert sample and lock on the solvent deuterium signal D->E F Shim the magnetic field to optimize homogeneity E->F G Acquire ¹H Spectrum (e.g., zg30 pulse program, 16 scans, 2s relaxation delay) F->G H Acquire ¹³C{¹H} Spectrum (e.g., zgpg30 pulse program, 1024 scans, 2s relaxation delay) G->H I Apply Fourier Transform to the FID H->I J Phase correct the spectrum I->J K Apply baseline correction J->K L Reference spectrum (DMSO residual peak at δ 2.50 for ¹H, δ 39.52 for ¹³C) K->L M Integrate ¹H signals and pick peaks for both spectra L->M

Caption: Standard workflow for NMR analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 5-Hydroxy-2-methylphenylboronic acid.

    • Transfer the solid into a standard 5 mm NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively dissolves the compound and its hydrogen-bond accepting nature helps in sharpening the exchangeable -OH proton signals.[10]

    • Securely cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may aid dissolution if needed.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H Spectrum Acquisition:

    • Use a standard one-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the nuclei between pulses.

  • ¹³C Spectrum Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 512 to 2048 or more) is required due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both experiments.

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[10]

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Perform peak picking to identify the precise chemical shift of each signal in both spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Hydroxy-2-methylphenylboronic acid provide a wealth of structural information. A detailed analysis, guided by an understanding of substituent-induced electronic effects, allows for the confident assignment of every proton and carbon signal. The methodologies and interpretations presented in this guide serve as a robust framework for researchers utilizing this important chemical building block, ensuring its identity and purity in critical synthetic applications.

References

Foundational

An In-Depth Technical Guide to the FT-IR Analysis of 5-Hydroxy-2-methylphenylboronic Acid

Foreword: The Analytical Significance of Substituted Phenylboronic Acids 5-Hydroxy-2-methylphenylboronic acid belongs to the versatile class of arylboronic acids, compounds of significant interest in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Significance of Substituted Phenylboronic Acids

5-Hydroxy-2-methylphenylboronic acid belongs to the versatile class of arylboronic acids, compounds of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Their utility as building blocks in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds.[1] The specific substitution pattern of a hydroxyl and a methyl group on the phenyl ring of this particular molecule introduces nuanced electronic and steric effects, influencing its reactivity and potential applications, for instance, in the development of sensors or novel pharmaceutical agents.

Characterizing the purity, stability, and structural integrity of such molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's constituent bonds.[3][4] This guide offers a comprehensive exploration of the FT-IR analysis of 5-Hydroxy-2-methylphenylboronic acid, from fundamental principles to practical experimental execution and spectral interpretation, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, a foundational understanding of the molecular structure of 5-Hydroxy-2-methylphenylboronic acid is essential. The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a hydroxyl group (-OH), and a methyl group (-CH₃).

The key functional groups that will give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) are:

  • O-H stretching: From both the phenolic hydroxyl group and the two hydroxyl groups of the boronic acid moiety.

  • C-H stretching: Aromatic C-H from the phenyl ring and aliphatic C-H from the methyl group.

  • B-O stretching: From the boron-oxygen single bonds in the boronic acid group.

  • C=C stretching: Aromatic ring stretching vibrations.

  • O-H bending: In-plane and out-of-plane bending of the hydroxyl groups.

  • C-H bending: Bending vibrations of the methyl group and the aromatic C-H bonds.

  • B-C stretching: The bond connecting the boron atom to the phenyl ring.

The presence of multiple hydroxyl groups suggests the high likelihood of intermolecular and potentially intramolecular hydrogen bonding, which can significantly broaden the O-H stretching bands and shift their positions.[5][6]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.[7]

Sample Preparation: The KBr Pellet Method

For solid samples like 5-Hydroxy-2-methylphenylboronic acid, the potassium bromide (KBr) pellet technique is a widely used and effective method.[8] KBr is transparent to infrared radiation in the mid-IR range and serves as an inert matrix.

Step-by-Step Protocol:

  • Drying: Gently dry a small amount of high-purity, spectroscopic grade KBr powder in an oven at approximately 100°C to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band and potentially react with the KBr plates.[9]

  • Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the 5-Hydroxy-2-methylphenylboronic acid sample. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering effects.[8]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and thoroughly mix with the ground sample. The final concentration of the sample in the KBr should be around 1-2%.[9]

  • Pellet Formation: Transfer the homogenous mixture to a pellet die. Place the die into a hydraulic press and apply pressure to form a clear, transparent pellet. A translucent or opaque pellet indicates insufficient grinding or mixing.[8]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Causality: The formation of a transparent pellet is crucial for maximizing light transmission through the sample and minimizing scattering losses, which can distort the absorption bands.[7]

Instrumental Parameters

The following are typical starting parameters for an FT-IR analysis. These may be optimized depending on the specific instrument and sample characteristics.

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹This covers the entire mid-infrared region where fundamental vibrational modes of organic molecules occur.[3]
Resolution 4 cm⁻¹Provides a good balance between resolving distinct spectral features and maintaining a high signal-to-noise ratio for routine analysis.
Number of Scans 32-64Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.
Detector Deuterated Triglycine Sulfate (DTGS)A standard, robust detector for mid-IR analysis. For higher sensitivity, a Mercury Cadmium Telluride (MCT) detector can be used.[10]

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample 5-Hydroxy-2-methyl- phenylboronic acid Grind Grind Sample Sample->Grind KBr Dry KBr Powder Mix Mix with KBr KBr->Mix Grind->Mix Press Press Pellet Mix->Press Pellet Transparent KBr Pellet Press->Pellet Place Place Pellet in Spectrometer Pellet->Place Acquire Acquire Spectrum (4000-400 cm⁻¹) Place->Acquire Process Data Processing (Baseline Correction) Acquire->Process Spectrum Final FT-IR Spectrum Process->Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Interpretation of the FT-IR Spectrum

The resulting FT-IR spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber. Each absorption band corresponds to a specific molecular vibration.[11][12]

Key Spectral Regions and Band Assignments

The spectrum of 5-Hydroxy-2-methylphenylboronic acid can be divided into several key regions:

  • O-H and C-H Stretching Region (4000 - 2500 cm⁻¹):

    • ~3600-3200 cm⁻¹ (Broad): This very broad and strong absorption is characteristic of O-H stretching vibrations involved in hydrogen bonding.[5] In this molecule, it arises from both the phenolic -OH and the B(OH)₂ groups. The broadness is a direct consequence of the diverse hydrogen-bonded networks present in the solid state.[6]

    • ~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.

    • ~2980-2850 cm⁻¹ (Medium to Weak): Aliphatic C-H stretching vibrations from the methyl (-CH₃) group.

  • Double Bond Region (2000 - 1500 cm⁻¹):

    • ~1610-1580 cm⁻¹ and ~1500-1450 cm⁻¹ (Strong to Medium): These bands are characteristic of C=C stretching vibrations within the aromatic ring.

  • Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. Key vibrations include:

    • ~1400-1300 cm⁻¹ (Strong): This region is often associated with the asymmetric B-O stretching mode. Studies on phenylboronic acid and its derivatives place this vibration in this range.[5][10]

    • ~1350-1450 cm⁻¹: In-plane O-H bending vibrations can also contribute to absorption in this area.

    • ~1200-1000 cm⁻¹: C-O stretching of the phenolic hydroxyl group.

    • ~1002 cm⁻¹: The B-O-H deformation has been identified around this wavenumber in phenylboronic acid.[5]

    • Below 900 cm⁻¹: Out-of-plane C-H bending vibrations of the substituted benzene ring provide information about the substitution pattern.

Molecular Vibration Diagram:

Molecular_Vibrations cluster_molecule 5-Hydroxy-2-methylphenylboronic Acid cluster_vibrations Key Vibrational Modes mol Structure OH_stretch O-H Stretch (~3600-3200 cm⁻¹) CH_stretch Aromatic/Aliphatic C-H Stretch (~3100-2850 cm⁻¹) CC_stretch Aromatic C=C Stretch (~1610-1450 cm⁻¹) BO_stretch B-O Stretch (~1400-1300 cm⁻¹) Fingerprint Fingerprint Region (C-O, O-H bend, B-C) (<1500 cm⁻¹)

Caption: Key functional groups and their characteristic FT-IR absorption regions.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3600 - 3200Strong, BroadO-H stretch (H-bonded) from Ar-OH and B(OH)₂.[5][6]
3100 - 3000MediumAromatic C-H stretch.[11]
2980 - 2850Medium - WeakAliphatic C-H stretch (from -CH₃).[11]
1610 - 1450Strong - MediumAromatic C=C ring stretch.[5]
1400 - 1300StrongAsymmetric B-O stretch.[5][10][13]
~1200MediumPhenolic C-O stretch.
~1002MediumB-O-H deformation.[5]
< 900Medium - StrongAromatic C-H out-of-plane bend.

Advanced Considerations and Troubleshooting

  • Polymorphism and Dimerization: Phenylboronic acids are known to form crystalline dimers or extended hydrogen-bonded networks in the solid state.[14] Different polymorphic forms can exhibit subtle but distinct differences in their FT-IR spectra, particularly in the fingerprint and O-H stretching regions. It is crucial to ensure sample consistency for reproducible results.

  • Hygroscopicity: Boronic acids can be hygroscopic. The presence of water will manifest as a very broad O-H absorption band, potentially obscuring the sample's own hydroxyl stretches. Proper drying and storage of the sample are essential.

  • Comparison with Reference Spectra: The most definitive identification is achieved by comparing the acquired spectrum with a reference spectrum from a trusted database.[3] The fingerprint region is particularly crucial for this comparison, as its complexity makes it highly specific to the compound.[4]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of 5-Hydroxy-2-methylphenylboronic acid. By understanding the correlation between molecular structure and vibrational frequencies, researchers can confidently verify the identity and assess the key functional groups of this important synthetic building block. A systematic approach, encompassing proper sample preparation, optimized data acquisition, and a thorough interpretation of the spectral features, ensures the generation of high-quality, reliable data. This guide provides the foundational knowledge and practical framework for scientists and drug development professionals to effectively utilize FT-IR spectroscopy in their research endeavors involving arylboronic acids.

References

Exploratory

A Technical Guide to the Solubility of 5-Hydroxy-2-methylphenylboronic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Boronic Acids For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Boronic Acids

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of successful project execution. 5-Hydroxy-2-methylphenylboronic acid, a versatile building block in organic synthesis, presents a unique set of solubility challenges and opportunities. Its bifunctional nature, possessing both a hydrophilic hydroxyl group and a lipophilic methyl-substituted phenyl ring, coupled with the inherent Lewis acidity of the boronic acid moiety, dictates a complex interplay with various organic solvents. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of 5-Hydroxy-2-methylphenylboronic acid, offering a predictive framework based on analogous compounds and robust experimental protocols for precise solubility determination. While specific quantitative solubility data for 5-Hydroxy-2-methylphenylboronic acid is not extensively documented in public literature, this guide leverages established principles and data from structurally related boronic acids to empower researchers with the knowledge to confidently approach its use in solution-phase chemistry.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For 5-Hydroxy-2-methylphenylboronic acid, the following characteristics are paramount:

  • Polarity and Hydrogen Bonding: The presence of two hydroxyl groups on the boronic acid moiety and an additional phenolic hydroxyl group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This facilitates dissolution in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, THF) that can accept hydrogen bonds.[1] The methyl group, being nonpolar, contributes to its solubility in less polar environments.

  • Acid-Base Properties (pKa): Boronic acids are weak Lewis acids. The pKa of the boronic acid group is influenced by substituents on the phenyl ring. Electron-withdrawing groups tend to decrease the pKa, making the compound more acidic, while electron-donating groups have the opposite effect. The phenolic hydroxyl group also has its own pKa. These acidic properties can be exploited to enhance solubility in basic organic solvents or aqueous basic solutions through salt formation.

  • Crystalline Structure and Melting Point: The stability of the crystal lattice, indicated by the melting point, must be overcome by solvent-solute interactions for dissolution to occur. A higher melting point generally suggests lower solubility, as more energy is required to break the crystal lattice.

  • Dehydration and Boroxine Formation: A critical characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[2][3] Boroxines are typically less polar and, consequently, less soluble in polar solvents than their corresponding boronic acids.[3] This equilibrium between the monomeric acid and the trimeric boroxine can significantly complicate solubility measurements and is influenced by the solvent, temperature, and concentration.[3]

Predictive Solubility Framework: Learning from Analogs

In the absence of direct quantitative data for 5-Hydroxy-2-methylphenylboronic acid, examining the solubility of structurally similar compounds provides a robust predictive framework. Phenylboronic acid and its substituted derivatives offer valuable insights.

General Solubility Trends for Phenylboronic Acids:

Studies on phenylboronic acid have revealed distinct solubility patterns in various organic solvents.[2][4]

  • High Solubility: Ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for phenylboronic acid.[2][4]

  • Moderate Solubility: Chloroform demonstrates moderate solvating power for phenylboronic acid.[2][4]

  • Low to Very Low Solubility: Hydrocarbons (e.g., methylcyclohexane, cyclohexane) are poor solvents for phenylboronic acid.[2][4]

The introduction of substituents on the phenyl ring significantly modulates these trends.[5][6] The hydroxyl and methyl groups in 5-Hydroxy-2-methylphenylboronic acid will influence its solubility relative to the parent phenylboronic acid. The hydroxyl group is expected to enhance solubility in polar, hydrogen-bond-accepting solvents, while the methyl group may slightly increase solubility in less polar solvents.

Table 1: Analogous Solubility Data for Phenylboronic Acid Derivatives

Due to the limited availability of specific quantitative solubility data for 5-Hydroxy-2-methylphenylboronic acid, the following table presents data for the parent phenylboronic acid to serve as a foundational reference. This information is valuable for estimating the solubility behavior of its derivatives.[1]

SolventMole Fraction (x) at 25°C (Approx.)Qualitative Solubility
AcetoneHighHigh
3-PentanoneHighHigh
Dipropyl EtherHighHigh
ChloroformModerateModerate
MethylcyclohexaneVery LowVery Low

Note: This data is derived from graphical representations in the cited literature for phenylboronic acid and should be considered an approximation. The actual solubility of 5-Hydroxy-2-methylphenylboronic acid will vary.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility determination is an empirical process. The following protocols provide robust methodologies for quantifying the solubility of 5-Hydroxy-2-methylphenylboronic acid in various organic solvents.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of 5-Hydroxy-2-methylphenylboronic acid to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of 5-Hydroxy-2-methylphenylboronic acid using a validated analytical method.

Kinetic Solubility Determination: The Dynamic (Turbidity) Method

The dynamic, or synthetic, method is a high-throughput technique that involves observing the dissolution of a solid upon controlled heating.[1]

Protocol:

  • Sample Preparation: Prepare a series of samples with known compositions of 5-Hydroxy-2-methylphenylboronic acid and the chosen organic solvent in a jacketed glass vessel.

  • Controlled Heating and Stirring: Heat the samples at a slow, constant rate while stirring vigorously to maintain homogeneity.[1]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe that measures the intensity of light passing through the sample.[1]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1] This is marked by a sharp increase in light intensity.[1]

  • Solubility Curve Construction: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Analytical Quantification

A crucial component of solubility determination is the accurate measurement of the dissolved compound's concentration. Several analytical techniques are suitable for quantifying boronic acids:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Coupled with UV detection, this is a common and reliable method. A validated method with appropriate standards is necessary for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it suitable for analyzing low solubility compounds or complex matrices.[8][9][10][11]

Visualization of Experimental Workflow

To aid in the practical application of these protocols, the following diagrams illustrate the key steps in solubility determination.

G cluster_shake_flask Shake-Flask Method Workflow A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (e.g., 24-48 hours) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration (e.g., HPLC, LC-MS) D->E

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_dynamic_method Dynamic Method Workflow F 1. Prepare known composition of solid and solvent G 2. Heat at a constant rate with stirring F->G H 3. Monitor turbidity with a probe G->H I 4. Record temperature of complete dissolution H->I J 5. Repeat for multiple compositions to construct a solubility curve I->J

Caption: Workflow for Dynamic Solubility Determination.

Conclusion and Future Outlook

The solubility of 5-Hydroxy-2-methylphenylboronic acid in organic solvents is a critical parameter for its effective use in chemical synthesis and drug development. While direct quantitative data is sparse, a predictive understanding can be achieved by examining the behavior of analogous phenylboronic acid derivatives. The general trend of high solubility in polar aprotic and protic solvents and low solubility in nonpolar hydrocarbons is expected to hold true, with the hydroxyl and methyl substituents providing specific modulations. For precise and reliable data, the experimental protocols detailed in this guide, such as the shake-flask and dynamic methods, coupled with robust analytical quantification, are indispensable. As the applications of substituted phenylboronic acids continue to expand, the systematic determination and publication of their solubility data will be invaluable to the scientific community, enabling more efficient and predictable process development.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Benchchem.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Analytical Methods (RSC Publishing).
  • Benchchem.
  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 90-95.
  • ResearchGate.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • Adamczyk-Woźniak, A., Leszczyński, P., Sporzyński, A., & Hofman, T. (2017).
  • Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

Sources

Foundational

thermal stability and decomposition of 5-Hydroxy-2-methylphenylboronic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Hydroxy-2-methylphenylboronic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Hydroxy-2-methylphenylbor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Hydroxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-methylphenylboronic acid is a versatile building block in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures.[1][2] As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its chemical stability is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 5-Hydroxy-2-methylphenylboronic acid. We will delve into the anticipated degradation mechanisms based on the known chemistry of arylboronic acids and present a robust, multi-technique experimental workflow to fully characterize its thermal behavior. This document is intended to serve as a practical resource for scientists tasked with developing safe and stable manufacturing processes and storage conditions for this important compound.

Introduction: The Criticality of Thermal Stability in Drug Development

The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its utility in the Suzuki-Miyaura cross-coupling reaction.[3] Beyond its synthetic applications, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with biological targets.[4][5] The presence of both a hydroxyl and a methyl group on the phenyl ring of 5-Hydroxy-2-methylphenylboronic acid offers multiple points for further functionalization, making it a valuable intermediate.

However, the very reactivity that makes boronic acids useful also renders them susceptible to degradation. Thermal instability can lead to loss of potency, the formation of potentially toxic impurities, and unforeseen safety hazards during manufacturing and storage. A comprehensive understanding of a compound's thermal decomposition profile is therefore not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.

This guide will provide a detailed, field-proven approach to elucidating the thermal stability of 5-Hydroxy-2-methylphenylboronic acid. We will explore the "why" behind experimental choices, ensuring a scientifically sound and defensible data package.

Anticipated Decomposition Pathways of Arylboronic Acids

While specific data for 5-Hydroxy-2-methylphenylboronic acid is not extensively published, the degradation behavior of the broader class of arylboronic acids is well-documented. We can therefore anticipate several key decomposition pathways.

Protodeboronation: The Primary Degradation Route

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6] This reaction results in the formation of the corresponding arene (in this case, 4-methylphenol) and boric acid.

Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃ [3][7]

The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl ring.[6][7][8] The reaction can be catalyzed by both acids and bases.[6][9] For arylboronic acids with electron-donating groups, such as the hydroxyl and methyl groups in our target molecule, the stability can be variable, and this pathway must be considered a primary risk.

Oxidation

The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[1][4][10] This pathway typically yields the corresponding phenol and boric acid. Given that the parent molecule is already a phenol, oxidation might lead to further degradation products, such as quinones or polymeric materials, especially at elevated temperatures in the presence of air.

Anhydride Formation (Dehydration)

Like other boronic acids, 5-Hydroxy-2-methylphenylboronic acid can undergo intermolecular dehydration upon heating to form boroxines (cyclic trimers) or linear anhydrides. This is a reversible process in the presence of water but can represent a significant change in the solid-state properties of the material.

The following diagram illustrates the primary anticipated decomposition pathways.

G cluster_0 Degradation Pathways main 5-Hydroxy-2-methylphenylboronic acid protodeboronation Protodeboronation (Ar-H + B(OH)3) main->protodeboronation H₂O, ΔT oxidation Oxidation (Phenols, Quinones) main->oxidation [O], ΔT dehydration Dehydration (Boroxines, Anhydrides) main->dehydration ΔT, -H₂O

Caption: Anticipated thermal decomposition pathways for 5-Hydroxy-2-methylphenylboronic acid.

A Validated Experimental Workflow for Thermal Hazard Assessment

To comprehensively assess the thermal stability of 5-Hydroxy-2-methylphenylboronic acid, a tiered, multi-technique approach is recommended. This workflow ensures that both the onset of decomposition and the nature of the degradation products are well understood.

G start Start: Pure 5-Hydroxy-2- methylphenylboronic acid tga_dsc Tier 1: Initial Screening (TGA & DSC) start->tga_dsc isothermal Tier 2: Isothermal Stress (Forced Degradation) tga_dsc->isothermal Identify onset T° analysis Tier 3: Product Identification (LC-MS, GC-MS, NMR) isothermal->analysis Generate degradants kinetics Tier 4: Kinetic Modeling (Optional) analysis->kinetics Quantify degradation end End: Comprehensive Stability Profile analysis->end Identify hazards kinetics->end

Caption: Recommended experimental workflow for thermal stability assessment.

Tier 1: Initial Screening with TGA and DSC

The first step is to obtain a broad overview of the thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12][13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This will reveal the onset temperature of decomposition (where mass loss begins) and indicate the presence of volatile components or dehydration events.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[11][12] DSC can identify melting points, phase transitions, and exothermic or endothermic decomposition events.[14] An exothermic decomposition is a significant safety red flag, indicating the potential for a runaway reaction.

Table 1: Hypothetical TGA/DSC Data Summary

ParameterDescriptionHypothetical ValueImplication
TGA Onset Temp. Temperature at which significant mass loss begins.180 °CUpper limit for short-term thermal exposure.
DSC Melting Point Temperature of the solid-to-liquid phase transition.150 - 155 °CImportant for processing (e.g., drying).
DSC Decomp. Nature and energy of the decomposition event.Exothermic, >200 J/gPotential thermal hazard; requires careful handling at elevated temperatures.
Tier 2 & 3: Isothermal Stressing and Product Identification

Based on the TGA onset temperature, forced degradation studies should be conducted at temperatures below this point (e.g., 120 °C, 140 °C, 160 °C) for defined periods. The goal is to generate detectable levels of degradation products without complete decomposition of the sample.

Following isothermal stress, the samples must be analyzed using modern analytical techniques to identify and quantify the impurities.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/UPLC-MS): This is the workhorse technique for separating and identifying non-volatile degradation products.[15] A stability-indicating HPLC method must be developed to ensure separation of the parent compound from all degradants.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for confirming the structures of isolated degradation products. ¹¹B NMR is particularly useful for observing changes to the boron atom's chemical environment.[15]

Detailed Experimental Protocols

The following protocols are provided as a template and should be adapted based on available instrumentation and preliminary results.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated TGA instrument.

  • Sample: 5-10 mg of 5-Hydroxy-2-methylphenylboronic acid.

  • Crucible: Platinum or alumina pan.

  • Atmosphere: Nitrogen, flow rate 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of mass loss (T_onset) using the instrument software.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated DSC instrument (e.g., heat flux or power compensation type).[12]

  • Sample: 2-5 mg of 5-Hydroxy-2-methylphenylboronic acid.

  • Crucible: Hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, flow rate 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Identify the melting endotherm and any exothermic or endothermic events corresponding to decomposition. Integrate the peaks to determine the enthalpy change (ΔH).

Protocol: Forced Degradation and HPLC-MS Analysis
  • Sample Preparation: Accurately weigh ~10 mg of 5-Hydroxy-2-methylphenylboronic acid into three separate vials.

  • Isothermal Stress: Place the vials in ovens at three different temperatures below the TGA onset (e.g., 120°C, 140°C, 160°C) for 24 hours. Include a control sample stored at ambient temperature.

  • Sample Analysis Preparation:

    • After the stress period, allow samples to cool to room temperature.

    • Dissolve the contents of each vial in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL to minimize hydrolysis before injection.[15][16]

  • HPLC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Waters XBridge Premier BEH C18).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the parent compound and a range of potential degradants (e.g., 5% to 95% B over 15 minutes).

    • Detection: UV/PDA detector (e.g., at 254 nm) and a mass spectrometer (e.g., ESI in both positive and negative ion modes).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks corresponding to degradation products.

    • Use the mass spectral data (m/z) to propose structures for the degradants (e.g., look for the mass of 4-methylphenol).

Conclusion and Recommendations

A thorough investigation into the thermal stability of 5-Hydroxy-2-methylphenylboronic acid is essential for its safe and effective use in drug development. By following the tiered experimental workflow outlined in this guide—progressing from initial TGA/DSC screening to detailed isothermal stress studies with HPLC-MS analysis—researchers can build a comprehensive stability profile.

Key takeaways for scientists and drug development professionals include:

  • Anticipate Protodeboronation: This is a likely and significant degradation pathway.

  • Monitor for Exotherms: A strong exothermic decomposition identified by DSC necessitates stringent temperature controls during handling and processing.

  • Develop a Stability-Indicating Method: An analytical method capable of separating the parent compound from all potential degradants is crucial for accurate stability assessment and quality control.

The insights gained from these studies will directly inform decisions on process development, formulation strategies, packaging, storage conditions, and retest periods, ultimately contributing to the development of a safe, stable, and effective pharmaceutical product.

References

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research.
  • WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
  • Wikipedia. Protodeboronation.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • TCI EUROPE N.V. (2024, December 17). 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester - SAFETY DATA SHEET.
  • National Institutes of Health. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC.
  • National Institutes of Health. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC.
  • Tokyo Chemical Industry. (2025, January 22). SAFETY DATA SHEET.
  • CHIMIA. (2019). Boron in Medicinal Chemistry: Powerful, but Neglected.
  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResearchGate. (2025, August 7). Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF.
  • METTLER TOLEDO. Differential Scanning Calorimeter DSC 5+ The New Standard.
  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • ResearchGate. Differential scanning calorimetry (DSC) analysis of polyhydroxybutyrate....

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Hydroxy-2-methylphenylboronic acid

<_ _> Abstract 5-Hydroxy-2-methylphenylboronic acid is a vital building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

5-Hydroxy-2-methylphenylboronic acid is a vital building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it a valuable reagent for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis and purification of 5-hydroxy-2-methylphenylboronic acid, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic routes, explore various purification strategies, and present methods for analytical characterization, ensuring a thorough understanding of the entire workflow.

Introduction: The Significance of 5-Hydroxy-2-methylphenylboronic acid

Arylboronic acids are a cornerstone of palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the Nobel Prize in Chemistry in 2010. Among the vast array of available boronic acids, 5-Hydroxy-2-methylphenylboronic acid (CAS 1375216-45-7) offers a unique combination of functionalities. The hydroxyl group provides a site for further chemical modification or can act as a directing group in subsequent reactions, while the methyl group influences the electronic properties and steric environment of the molecule.

The primary application of this reagent lies in the Suzuki-Miyaura coupling, a powerful method for forging carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] This reaction is characterized by its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. These attributes make it an indispensable tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many biologically active molecules and advanced materials.[1]

Synthetic Strategies for 5-Hydroxy-2-methylphenylboronic acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3] For 5-Hydroxy-2-methylphenylboronic acid, the key challenge lies in the presence of the acidic phenolic proton, which is incompatible with many organometallic reagents. Therefore, a protection strategy for the hydroxyl group is generally required.

General Synthetic Approach: A Two-Step Process

A common and effective route to 5-Hydroxy-2-methylphenylboronic acid involves a two-step sequence starting from a suitably protected bromophenol derivative. This strategy is outlined in a patent for the preparation of hydroxyphenylboronic acids.[4]

Step 1: Protection of the Hydroxyl Group. The initial step is the protection of the phenolic hydroxyl group of 4-bromo-3-methylphenol. This is crucial to prevent interference with the subsequent formation of the organometallic species. Common protecting groups for phenols include ethers (e.g., methoxymethyl (MOM), benzyl (Bn)) or silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)). The choice of protecting group depends on the overall synthetic plan and the conditions required for its removal.

Step 2: Borylation and Deprotection. The protected bromophenol is then converted to an organometallic reagent, typically an organolithium or Grignard reagent. This is achieved by reaction with an alkyllithium reagent (like n-butyllithium) or magnesium metal, respectively. The resulting organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.[3][4] Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the protected boronic acid. Finally, removal of the protecting group yields the desired 5-Hydroxy-2-methylphenylboronic acid.

Visualization of the Synthetic Workflow

The overall process from the starting material to the final product can be visualized with the following workflow diagram.

SynthesisWorkflow Start 4-Bromo-3-methylphenol Protection Protection of Hydroxyl Group Start->Protection Organometallic Formation of Organometallic Reagent Protection->Organometallic Borylation Reaction with Trialkyl Borate Organometallic->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Deprotection Deprotection Hydrolysis->Deprotection Product 5-Hydroxy-2-methylphenylboronic acid Deprotection->Product

Caption: General workflow for the synthesis of 5-Hydroxy-2-methylphenylboronic acid.

Purification Methodologies: Achieving High Purity

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[5] However, several effective techniques can be employed to obtain high-purity 5-Hydroxy-2-methylphenylboronic acid.

Recrystallization

Recrystallization is often the most effective method for purifying solid boronic acids.[5][6][7] The choice of solvent is critical and is determined by the polarity of the specific boronic acid.

  • Solvent Selection: For 5-Hydroxy-2-methylphenylboronic acid, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, acetone) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., hexanes, heptane).[5] The goal is to find a solvent system where the desired product crystallizes out upon cooling, leaving impurities behind in the mother liquor.

  • Protocol:

    • Dissolve the crude boronic acid in a minimal amount of the hot polar solvent.

    • Gradually add the non-polar solvent until the solution becomes slightly turbid.

    • Reheat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Acid-Base Extraction

The acidic nature of the boronic acid and the phenolic hydroxyl group can be exploited for purification.

  • Principle: Arylboronic acids can be deprotonated by a base to form a water-soluble boronate salt.[5] This allows for the separation from non-acidic organic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous base solution (e.g., dilute sodium hydroxide or sodium carbonate). The boronic acid will move into the aqueous layer as its salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the purified boronic acid.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Column Chromatography

While sometimes challenging due to the polarity of boronic acids, silica gel column chromatography can be an effective purification method, especially for removing closely related impurities.[5]

  • Stationary Phase: Standard silica gel is commonly used. In some cases, deactivation of the silica gel with a small amount of acid or base in the eluent can improve separation. For particularly problematic separations, boric acid-impregnated silica gel has been shown to be effective for some boronic esters.[8]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

  • Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 5-Hydroxy-2-methylphenylboronic acid Recrystallization Recrystallization Crude->Recrystallization Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Extraction->Pure Chromatography->Pure

Caption: Common purification strategies for 5-Hydroxy-2-methylphenylboronic acid.

Analytical Characterization

Once purified, it is essential to confirm the identity and purity of the 5-Hydroxy-2-methylphenylboronic acid. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the number and types of protons in the molecule. For 5-Hydroxy-2-methylphenylboronic acid, one would expect to see signals corresponding to the aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the boronic acid protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the phenyl ring. For a similar compound, (4-hydroxy-2-methylphenyl)boronic acid, the ¹H NMR (400 MHz, d6-DMSO) shows a singlet for the phenolic proton at δ 9.28, a doublet for an aromatic proton at δ 7.70, a multiplet for the other two aromatic protons between δ 6.56-6.52, and a singlet for the methyl protons at δ 2.55.[9]

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

  • ¹¹B NMR: This is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom can confirm the presence of the boronic acid functionality.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion peak, confirming the elemental composition. For (4-hydroxy-2-methylphenyl)boronic acid, an ESI-LCMS showed an m/z of 151 (M-H)⁻.[9]

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. By using a suitable column and mobile phase, one can separate the desired product from any remaining impurities and quantify the purity level.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Tabulated Data

PropertyExpected Value/Observation
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Signals for aromatic, methyl, hydroxyl, and boronic acid protons
Purity (by HPLC) ≥97% is typically desired for synthetic applications

Experimental Protocols

Synthesis of 5-Hydroxy-2-methylphenylboronic acid (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Bromo-3-methylphenol

  • Protecting group reagent (e.g., Methoxymethyl chloride)

  • Base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (aqueous solution)

  • Deprotection reagent (e.g., HCl in methanol)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Protection: In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-3-methylphenol in anhydrous THF. Cool the solution to 0 °C and add sodium hydride portion-wise. Stir for 30 minutes, then add the protecting group reagent (e.g., MOMCl) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the protected intermediate by column chromatography if necessary.

  • Borylation: Dissolve the protected 4-bromo-3-methylphenol in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour at this temperature. Add triisopropyl borate dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir for 1 hour. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude protected boronic acid in a suitable solvent (e.g., methanol) and add the deprotection reagent (e.g., concentrated HCl). Stir at room temperature or heat as required until deprotection is complete (monitored by TLC).

  • Workup and Purification: Neutralize the reaction mixture and extract the product into an organic solvent. Purify the crude 5-Hydroxy-2-methylphenylboronic acid using one of the methods described in Section 3.

Purification by Recrystallization (General Protocol)
  • Place the crude 5-Hydroxy-2-methylphenylboronic acid in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

  • While hot, add a solvent in which the compound is less soluble (e.g., hexanes) dropwise until the solution becomes cloudy.

  • Add a few drops of the hot soluble solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold less-soluble solvent.

  • Dry the crystals under vacuum to a constant weight.

Conclusion

The synthesis and purification of 5-Hydroxy-2-methylphenylboronic acid are critical processes for providing a high-quality building block for various applications in organic synthesis. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and the principles of different purification techniques are paramount for achieving high yields and purity. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their synthetic endeavors. The ability to reliably produce this and other functionalized boronic acids is a key enabler for innovation in drug discovery and materials science.

References

Foundational

A Technical Guide to the Storage and Handling of 5-Hydroxy-2-methylphenylboronic Acid for Pharmaceutical and Synthetic Chemistry Applications

Introduction 5-Hydroxy-2-methylphenylboronic acid is a versatile bifunctional reagent that has become an invaluable building block in modern organic synthesis. Its strategic placement of hydroxyl, methyl, and boronic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-2-methylphenylboronic acid is a versatile bifunctional reagent that has become an invaluable building block in modern organic synthesis. Its strategic placement of hydroxyl, methyl, and boronic acid groups makes it a key precursor for constructing complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These applications are central to the fields of drug discovery, agrochemicals, and materials science, where the precise assembly of biaryl and heteroaryl structures is paramount.[2][3]

However, the utility of this reagent is intrinsically linked to its purity and stability. Like many arylboronic acids, 5-Hydroxy-2-methylphenylboronic acid is susceptible to specific degradation pathways that can compromise experimental outcomes, leading to diminished yields, complex purification challenges, and poor reproducibility.[4][5] This guide provides a comprehensive, scientifically-grounded framework for the optimal storage and handling of 5-Hydroxy-2-methylphenylboronic acid. The protocols described herein are designed to preserve the reagent's integrity, ensure the safety of laboratory personnel, and validate the reliability of synthetic results.

Section 1: Physicochemical Properties and Intrinsic Instabilities

A thorough understanding of the molecule's inherent properties is the foundation of a robust storage and handling protocol. The interplay between the electron-donating hydroxyl and methyl groups and the electrophilic boron center dictates its reactivity and stability profile.

PropertyValueSource(s)
CAS Number 1375216-45-7[6][7]
Molecular Formula C₇H₉BO₃[6][7]
Molecular Weight 151.96 g/mol [7]
Appearance White to off-white crystalline solid[8][9]
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[3]

Beyond these basic identifiers, three key chemical processes represent the primary risks to the reagent's integrity: trimerization, protodeboronation, and oxidation.

Trimerization to Boroxin

Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxins. This is a reversible dehydration reaction that occurs spontaneously, especially in the solid state or in non-aqueous solutions.

The formation of boroxin significantly alters the molecular weight of the reagent, complicating stoichiometric calculations for reactions. An aged sample may contain a substantial percentage of the boroxin, meaning that weighing out the compound based on the monomer's molecular weight will result in an under-dosing of the active reagent.

G cluster_0 Equilibrium of Boronic Acid and Boroxin BA1 3 x 5-Hydroxy-2-methylphenylboronic acid Boroxin Boroxin Trimer + 3 H₂O BA1->Boroxin -3 H₂O Boroxin->BA1 +3 H₂O

Caption: Reversible dehydration of boronic acid to its boroxin form.

Protodeboronation

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 2-methylphenol as a byproduct.[10] This reaction is often the primary cause of purity loss during storage or under suboptimal reaction conditions. It can be catalyzed by moisture, acidic or basic residues, and even exposure to UV light.[10] The presence of the resulting 2-methylphenol impurity can interfere with subsequent reactions and complicate product purification.

G start 5-Hydroxy-2-methylphenylboronic Acid impurity 2-Methylphenol (Impurity) start->impurity H⁺ or OH⁻ (Moisture, Contaminants)

Caption: Irreversible protodeboronation leading to byproduct formation.

Oxidative Decomposition

The electron-rich aromatic ring and the boron center are susceptible to oxidation, particularly when exposed to atmospheric oxygen over extended periods. This process can lead to the formation of various phenolic and boric acid-derived byproducts, further reducing the purity and efficacy of the reagent.

Section 2: Long-Term Storage Protocols

The primary objective of a long-term storage strategy is to arrest the degradation pathways of trimerization, protodeboronation, and oxidation. This is achieved by controlling the compound's environment with respect to temperature, atmosphere, and light.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer) Significantly reduces the rate of all chemical degradation pathways.[6]
2-8°C (Refrigerator)Acceptable for short-to-medium term storage, but less effective than freezer storage.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven protodeboronation.
Container Amber Glass Vial with PTFE-lined CapAmber glass prevents potential photodegradation; PTFE provides a chemically inert and superior seal.
Moisture Control Store vial within a desiccator or a sealed secondary bag with desiccant.Provides an additional barrier against moisture ingress, which is critical for preventing protodeboronation.
Experimental Protocol: Preparing for Long-Term Storage
  • Aliquot Material: Upon receiving a new bottle of 5-Hydroxy-2-methylphenylboronic acid, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the laboratory atmosphere.

  • Inert Gas Purge: For each aliquot, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all air.

  • Seal Securely: Immediately seal the vial with a PTFE-lined cap, ensuring a tight fit.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, and any relevant batch information.

  • Secondary Containment: Place the sealed vials into a larger, sealable container (such as a desiccator or a heavy-duty sealable bag) containing a desiccant (e.g., silica gel).

  • Transfer to Freezer: Place the secondary container in a designated -20°C freezer.

Section 3: Safe Handling and Use in Experimental Workflows

Proper handling procedures are critical not only for personnel safety but also for maintaining the integrity of the reagent during experimental use. Boronic acids as a class are known irritants.

Hazard ClassGHS ClassificationPrecautionary Code(s)Source(s)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P264, P280, P302+P352[8][13][14]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)P280, P305+P351+P338[13][14]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)P261, P271
Workflow: Weighing and Dispensing

The most critical step where contamination can occur is during the weighing and dispensing process. The following workflow is designed to minimize exposure to air and moisture.

G A 1. Remove Vial from Freezer B 2. Acclimatize to Room Temp (MUST be done BEFORE opening) A->B Prevents Condensation C 3. Transfer to Inert Atmosphere (Glovebox or Fume Hood) B->C D 4. Open Vial & Weigh Quickly C->D E 5. Purge Headspace with Inert Gas D->E Minimizes Exposure F 6. Reseal Tightly E->F G 7. Return to Storage F->G

Caption: Workflow for safely dispensing moisture-sensitive boronic acid.

Experimental Protocol: Weighing and Dispensing
  • Personal Protective Equipment (PPE): Before handling, don all required PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is suitable for handling the solid).[15][16]

  • Acclimatization: Remove the sealed vial from the freezer and place it in a desiccator at room temperature. Allow it to fully warm to ambient temperature (typically 30-60 minutes). This is a critical step. Opening a cold vial will cause atmospheric moisture to immediately condense onto the solid, compromising its integrity.

  • Work Environment: Conduct all manipulations within a certified chemical fume hood to mitigate inhalation risk.[15][16] For highly sensitive reactions, weighing should be performed in a glovebox under an inert atmosphere.

  • Dispensing: Once the vial has reached room temperature, briefly open it and quickly remove the desired amount of material using a clean, dry spatula.

  • Resealing: Immediately after dispensing, flush the vial's headspace with dry argon or nitrogen, then securely reseal the cap.

  • Storage Return: Promptly return the vial to its secondary container and place it back in the freezer.

  • Waste Disposal: Treat any contaminated materials (e.g., weighing paper, contaminated gloves) as hazardous chemical waste and dispose of them according to your institution's environmental health and safety guidelines.[15]

Conclusion

5-Hydroxy-2-methylphenylboronic acid is a powerful synthetic tool whose effectiveness is directly tied to its chemical purity. Its primary vulnerabilities—trimerization, protodeboronation, and oxidation—are manageable through the implementation of rigorous storage and handling protocols. By adhering to the principles of maintaining a cold, dry, and inert environment, researchers can protect the integrity of the reagent. This diligence ensures the validity and reproducibility of experimental results, particularly in sensitive and high-stakes applications such as pharmaceutical development, while simultaneously ensuring a safe laboratory environment.

References

  • BIOFOUNT. (n.d.). 5-Hydroxy-2-methylphenylboronic acid | 1375216-45-7. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-HYDROXY-5-METHYLPHENYLBORONIC ACID | CAS#:259209-21-7. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methoxy-2-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • Chem-Impex. (n.d.). 2-Methylphenylboronic acid. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 5-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Research Applications of 5-Hydroxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 5-Hydroxy-2-methylphenylboronic acid, a versatile organoboron comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Hydroxy-2-methylphenylboronic acid, a versatile organoboron compound with significant potential in various research and development sectors. We will delve into its core applications, providing not just procedural steps but the scientific rationale behind its use in organic synthesis, medicinal chemistry, and the development of advanced sensor technologies. This document is designed to be a practical resource, grounded in established scientific principles and supported by peer-reviewed literature.

Introduction: The Unique Profile of 5-Hydroxy-2-methylphenylboronic Acid

5-Hydroxy-2-methylphenylboronic acid, with the chemical formula C₇H₉BO₃, is an aromatic boronic acid distinguished by the presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the phenyl ring. These substituents, in conjunction with the boronic acid moiety [-B(OH)₂], impart a unique combination of reactivity and functionality, making it a valuable building block in modern chemistry.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 1375216-45-7[1][2]
Molecular Formula C₇H₉BO₃[3]
Molecular Weight 151.96 g/mol [4]
Appearance White to off-white solid[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]

The strategic placement of the hydroxyl and methyl groups influences the electronic properties and steric hindrance of the molecule, which can be leveraged to achieve selectivity in various chemical transformations. The boronic acid group itself is a versatile functional group, capable of participating in a wide range of chemical reactions.

Core Application: A Cornerstone in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, and it stands as a primary application for 5-Hydroxy-2-methylphenylboronic acid.[5][6] This palladium-catalyzed reaction joins the aryl group of the boronic acid with an organic halide or triflate, providing a powerful tool for the synthesis of complex biaryl and polyaryl structures. These structures are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[6]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The presence of a base is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(II)_Complex R'-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (ArB(OH)2 + Base) Pd(II)_Aryl_Complex R'-Pd(II)-Ar L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Product R'-Ar Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-Hydroxy-2-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The hydroxyl group on 5-Hydroxy-2-methylphenylboronic acid can sometimes participate in side reactions or affect catalyst activity. It may be necessary to protect the hydroxyl group prior to the coupling reaction, for example, as a methoxy or other ether group, and then deprotect it after the coupling is complete. The choice of base and solvent system is also critical and should be optimized for each specific reaction.[8]

A Versatile Building Block in Medicinal Chemistry and Drug Discovery

Boronic acids are increasingly recognized as valuable pharmacophores and key building blocks in the synthesis of bioactive molecules.[5][9][10] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of a drug candidate.[10] 5-Hydroxy-2-methylphenylboronic acid, with its specific substitution pattern, offers a unique scaffold for the synthesis of novel therapeutic agents.

The biaryl structures synthesized via Suzuki-Miyaura coupling using this boronic acid are prevalent in many classes of drugs.[6] Furthermore, the boronic acid group itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with diols present in biological macromolecules.[5]

Workflow for Utilizing 5-Hydroxy-2-methylphenylboronic Acid in Drug Discovery:

Drug_Discovery_Workflow cluster_0 Synthesis of Bioactive Scaffolds cluster_1 Biological Evaluation cluster_2 Lead Optimization Start 5-Hydroxy-2-methylphenylboronic acid Coupling Suzuki-Miyaura Coupling with diverse aryl/heteroaryl halides Start->Coupling Library Library of Biaryl Compounds Coupling->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADMET properties) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow for the application of 5-Hydroxy-2-methylphenylboronic acid in a drug discovery program.

Application in the Development of Fluorescent Sensors for Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells and have been implicated in a variety of diseases. The development of selective and sensitive probes for the detection of ROS is an active area of research.[11] Boronic acid-based fluorescent sensors have emerged as a promising class of tools for this purpose.[12][13][14]

The sensing mechanism often relies on the oxidation of the boronic acid to a phenol by ROS, particularly hydrogen peroxide (H₂O₂). This conversion leads to a change in the electronic properties of an attached fluorophore, resulting in a detectable change in fluorescence (e.g., an increase in intensity or a shift in wavelength).

While specific fluorescent probes derived directly from 5-Hydroxy-2-methylphenylboronic acid are not yet widely reported in the literature, its structural motifs are highly relevant to this field. The presence of the hydroxyl group can be exploited in the design of ratiometric sensors or to modulate the sensitivity and selectivity of the probe.

General Mechanism of a Boronic Acid-Based ROS Sensor:

ROS_Sensor_Mechanism cluster_0 Non-fluorescent or Weakly Fluorescent State cluster_1 Highly Fluorescent State Boronic_Acid Fluorophore-Ar-B(OH)₂ Phenol Fluorophore-Ar-OH Boronic_Acid->Phenol + ROS (e.g., H₂O₂)

Caption: The basic principle of a boronic acid-based fluorescent sensor for ROS detection.

Considerations for Designing a Sensor with 5-Hydroxy-2-methylphenylboronic Acid:

  • Fluorophore Selection: The choice of fluorophore is critical and will determine the excitation and emission wavelengths of the sensor.

  • Linker Chemistry: The method of attaching the fluorophore to the 5-Hydroxy-2-methylphenylboronic acid moiety will influence the efficiency of the fluorescence modulation.

  • Selectivity: The sensor should be designed to be selective for a specific ROS over other reactive species present in a biological environment.

  • Biocompatibility: For live-cell imaging, the sensor must be cell-permeable and non-toxic.

Future Directions and Emerging Applications

The potential applications of 5-Hydroxy-2-methylphenylboronic acid are not limited to the areas discussed above. As a bifunctional molecule, it can be utilized in the synthesis of polymers and materials with unique properties. The hydroxyl group can be used as a handle for further functionalization or for creating hydrogen-bonded networks in supramolecular assemblies.

Furthermore, research into new catalytic systems may reveal novel transformations of boronic acids beyond the well-established Suzuki-Miyaura coupling. The unique electronic and steric properties of 5-Hydroxy-2-methylphenylboronic acid make it an interesting candidate for exploring these new frontiers in catalysis.

Conclusion

5-Hydroxy-2-methylphenylboronic acid is a valuable and versatile chemical tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures. Its potential as a building block for bioactive compounds and as a component of advanced fluorescent sensors highlights its significance in modern chemical research. As new synthetic methodologies and applications continue to be developed, the importance of this and related substituted arylboronic acids is set to grow.

References

  • Angene Chemical. 5-Hydroxy-2-methylphenylboronic acid | 1375216-45-7.

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

  • Sigma-Aldrich. (2-Hydroxy-5-methylphenyl)boronic acid | 259209-21-7.

  • BLD Pharm. 1375216-45-7 | (5-Hydroxy-2-methylphenyl)boronic acid.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • BLD Pharm. 259209-21-7 | (2-Hydroxy-5-methylphenyl)boronic acid.

  • Sigma-Aldrich. 5-Hydroxy-2-methylphenylboronic acid | 1375216-45-7.

  • ChemScene. Safety Data Sheet - 2-Hydroxy-5-methylphenylboronic acid.

  • BIOFOUNT. 1375216-45-7 | 5-Hydroxy-2-methylphenylboronic acid.

  • Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • Sigma-Aldrich. (2-Hydroxy-5-methylphenyl)boronic acid | 259209-21-7.

  • Combi-Blocks. [259209-21-7], MFCD09839105, 2-Hydroxy-5-methylphenylboronic acid.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

  • Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

  • Google Patents. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

  • RSC Publishing. Recent development of boronic acid-based fluorescent sensors.

  • Sigma-Aldrich. 4-Hydroxyphenylboronic acid | 71597-85-8.

  • Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

  • Google Patents. IL263450B - Boronic acid derivatives and therapeutic uses thereof.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Hydroxyphenylboronic Acid: A Chemical Building Block.

  • Molecules. Recent Advances in the Synthesis of Borinic Acid Derivatives.

  • Methods in Molecular Biology. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein.

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

  • ResearchGate. The Fifth Element in Drug Design: Boron in Medicinal Chemistry.

  • Molecules. Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds.

  • Molecules. Featured Reviews in Organic Chemistry.

  • Molecules. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

  • European Journal of Medicinal Chemistry. Design and discovery of boronic acid drugs.

  • Molecules. Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy.

  • Drug Hunter. Category - Case Studies.

  • Google Patents. EP4095251A1 - Process for the production of 5-hydroxymethylfurfural.

  • Organic Chemistry Portal. Suzuki Coupling.

  • PubChem. 2-Methylphenyl boronic acid.

  • ARKIVOC. Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives.

  • Google Patents. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

Sources

Protocols & Analytical Methods

Method

Protocol and Application Notes for the Suzuki-Miyaura Coupling with 5-Hydroxy-2-methylphenylboronic Acid

An Application Guide for Researchers This guide provides a comprehensive overview and detailed protocol for utilizing 5-Hydroxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. It is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocol for utilizing 5-Hydroxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of biaryl and substituted aromatic structures. The content herein explains the fundamental principles of the reaction, addresses the specific challenges posed by hydroxyl-substituted substrates, and offers a robust, field-proven protocol for successful implementation.

Introduction: The Significance of Hydroxylated Biaryls

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its reagents.[2][3]

Biaryl moieties containing hydroxyl groups are privileged structures in medicinal chemistry and materials science. They serve as key building blocks for natural products, pharmaceuticals, and advanced polymers.[4] 5-Hydroxy-2-methylphenylboronic acid is a particularly valuable reagent, allowing for the direct installation of a hydroxylated and sterically influenced phenyl ring, which can be critical for modulating biological activity or material properties. This guide provides the technical details necessary to successfully employ this versatile reagent.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)L₂-X Pd0->OxAd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)L₂-R' OxAd->Trans Transmetalation (+ R'-B(OH)₃⁻) Product Ar-R' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) ArX->OxAd Boronic R'-B(OH)₂ (5-Hydroxy-2-methyl- phenylboronic acid) Boronate R'-B(OH)₃⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., OH⁻) Boronate->Trans Base_Mechanism cluster_pathwayA A: Boronate Pathway cluster_pathwayB B: Oxo-Palladium Pathway BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Activated) BA->Boronate + Base Base1 Base (e.g., K₃PO₄) PdX L₂Pd(II)-X Boronate->PdX Transmetalation PdX2 L₂Pd(II)-X PdOH L₂Pd(II)-OH (Activated) PdX2->PdOH + Base Base2 Base (e.g., K₃PO₄) BA2 R-B(OH)₂ PdOH->BA2 Transmetalation Workflow Setup 1. Reagent Setup - Flame-dry flask - Add Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand - Establish Inert Atmosphere (Argon/N₂) Solvent 2. Solvent Addition - Add degassed solvent(s) via syringe Setup->Solvent Reaction 3. Reaction Execution - Heat to desired temp (e.g., 80-110 °C) - Stir vigorously - Monitor by TLC/GC-MS Solvent->Reaction Workup 4. Aqueous Work-up - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate in vacuo - Purify by flash column chromatography Workup->Purify Product Final Product (Characterize by NMR, MS) Purify->Product

References

Application

Introduction: Navigating the Challenges of Coupling with 5-Hydroxy-2-methylphenylboronic Acid

<Application Notes & Protocols The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolera...

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation is the coupling of an organoboronic acid with an organic halide or triflate.[4][5]

While the Suzuki-Miyaura coupling is broadly applicable, the specific nature of the coupling partners can introduce significant challenges. 5-Hydroxy-2-methylphenylboronic acid presents a unique set of properties that require careful consideration for successful and high-yielding cross-coupling. The presence of both an electron-donating hydroxyl group and a sterically demanding ortho-methyl group can influence the reaction in several ways:

  • Electronic Effects: The electron-rich nature of the phenyl ring, due to the hydroxyl group, can impact the transmetalation step of the catalytic cycle.

  • Steric Hindrance: The ortho-methyl group can impede the approach of the coupling partners to the palladium center, potentially slowing down the reaction and leading to lower yields.[6][7][8]

  • Competing Reactions: The hydroxyl group can participate in side reactions, and the boronic acid moiety itself can be prone to protodeboronation, especially under basic conditions.[9][10][11][12]

This application note provides a comprehensive guide for the selection of an appropriate palladium catalyst system for the successful coupling of 5-Hydroxy-2-methylphenylboronic acid. We will delve into the rationale behind catalyst and ligand selection, provide a detailed experimental protocol, and offer troubleshooting advice for common issues.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step, particularly with less reactive halides like chlorides.[13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[4][5] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) Transmetalation->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X R2B R²-B(OR)₂ caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Sources

Method

Optimizing Suzuki-Miyaura Reactions with 5-Hydroxy-2-methylphenylboronic Acid: A Deep Dive into the Effects of Base and Solvent

An Application Guide for Researchers Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its power lies in the palladium-catalyzed coupling of an organoboron species with an organohalide.[1] This guide provides an in-depth analysis of two critical, interdependent parameters—the base and the solvent—specifically for reactions involving the sterically hindered and functionalized substrate, 5-Hydroxy-2-methylphenylboronic acid. Understanding the nuanced interplay between these components is paramount for researchers aiming to achieve high yields, minimize side reactions, and ensure reproducibility in pharmaceutical and materials science applications.

The presence of a phenolic hydroxyl group introduces specific challenges. This acidic proton can interact with the base, and the oxygen's lone pairs can coordinate to the palladium center, modulating catalyst activity. This guide will dissect these challenges and provide actionable protocols grounded in mechanistic principles.

Part 1: The Mechanistic Imperative: Why Base and Solvent Choice is Critical

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The efficiency of each step in this cycle is profoundly influenced by the reaction environment created by the base and solvent.

The Catalytic Cycle: A Three-Act Play
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][2][4] The polarity of the solvent can influence the rate of this step, with more polar solvents often accelerating the reaction for challenging substrates like aryl chlorides.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[1][3] This step is highly dependent on the base. The base activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transfer to occur.[4][6][7] The exact mechanism of transmetalation is complex and remains an area of active research.[1]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [Ar'-B(OH)₃]⁻ PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Forms Ar-Ar' RedElim->Pd0 Regenerates Catalyst BoronicAcid Ar'-B(OH)₂ Boronic Acid Boronate [Ar'-B(OH)₃]⁻ Activated Boronate BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Role: Activator Boronate->Transmetal Feeds into cycle caption Fig 1: The Suzuki Catalytic Cycle

Fig 1: The Suzuki Catalytic Cycle
The Role of the Base: More Than a Simple Proton Scavenger

The base has at least three distinct roles in the Suzuki reaction.[1] Its primary function is to activate the boronic acid.[7][8] This is achieved by reaction with the boronic acid to form an anionic boronate complex. This increases the nucleophilicity of the organic group on boron, facilitating its transfer to the electrophilic palladium(II) center during transmetalation.[6][7]

Commonly used bases include:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Inexpensive and effective, often used in aqueous solvent mixtures.[9][10]

  • Phosphates (K₃PO₄): A moderately strong base, often effective in anhydrous conditions and with sterically hindered or electron-poor substrates.[8]

  • Hydroxides (NaOH, KOH): Strong bases that can be very effective but may not be suitable for substrates with base-sensitive functional groups.[2]

  • Fluorides (CsF, KF): Can be effective, particularly when base-labile groups like esters are present.[7][11]

For 5-Hydroxy-2-methylphenylboronic acid, the choice of base is particularly delicate. A base that is too strong may deprotonate the phenolic -OH group, potentially leading to side reactions or catalyst inhibition. A weaker base like K₂CO₃ or K₃PO₄ is often the preferred starting point.

The Role of the Solvent: The Reaction's Medium and Modulator

The solvent system is critical for solubilizing the various components—which often have vastly different polarities—and for influencing the reaction rate and selectivity.[5][12]

Key functions of the solvent include:

  • Solubilization : Ensuring all reactants (polar boronic acid, non-polar aryl halide, inorganic base, catalyst) are sufficiently dissolved to react.[5]

  • Stabilization : Polar solvents can stabilize charged intermediates and transition states, potentially accelerating key steps like oxidative addition.[13][14]

  • Catalyst Interaction : Coordinating solvents can interact with the palladium catalyst, affecting its activity and stability.[5][13]

Common solvent systems include:

  • Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[1][3]

  • Biphasic Systems : A mixture of an organic solvent (like toluene or THF) with water is very common.[1] This allows the organic-soluble components (aryl halide, catalyst) and water-soluble components (inorganic base, boronic acid) to interact at the phase interface.

  • Polar Aprotic Solvents : DMF and NMP can be effective but may lead to catalyst decomposition at high temperatures.[13]

For substrates like 5-Hydroxy-2-methylphenylboronic acid, a biphasic system or a polar ether solvent like dioxane or THF, often with added water, is a logical choice to balance the solubility requirements.[12]

Part 2: Protocol Design for 5-Hydroxy-2-methylphenylboronic Acid

Initial Screening: Finding the Optimal Base and Solvent Combination

When developing a protocol for a new coupling, a systematic screen of bases and solvents is the most effective approach. The following table outlines a recommended screening matrix for the coupling of 5-Hydroxy-2-methylphenylboronic acid with a generic aryl bromide (Ar-Br).

Table 1: Recommended Screening Conditions

EntryBase (2.5 equiv)Solvent System (v/v)Temperature (°C)Expected Outcome
1K₂CO₃Toluene / H₂O (4:1)90Good starting point; biphasic system helps dissolve base and organics.
2K₃PO₄1,4-Dioxane100Stronger base, good for less reactive halides in an anhydrous system.
3Na₂CO₃THF / H₂O (4:1)80Milder conditions, THF is a good coordinating solvent.[10]
4Cs₂CO₃1,4-Dioxane / H₂O (4:1)100Cesium carbonate is highly soluble and can be very effective, though more costly.[9]
5CsFDME / H₂O (4:1)90A fluoride base, can be effective and mild.[11]

Catalyst: Pd(PPh₃)₄ (2 mol%) or Pd(dppf)Cl₂ (2 mol%) is recommended for initial screening.

Detailed Step-by-Step Protocol (General Procedure)

This protocol is a robust starting point based on Entry 2 from the screening table, a common and effective system.

Workflow start Start setup 1. Reaction Setup - Add Ar-X, Boronic Acid, Base, Catalyst to flask. start->setup degas 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->degas solvent 3. Add Solvent - Inject degassed 1,4-Dioxane. degas->solvent heat 4. Reaction - Heat to 100°C with stirring. - Monitor by TLC/LC-MS. solvent->heat workup 5. Aqueous Workup - Cool, dilute with EtOAc. - Wash with H₂O, brine. heat->workup dry 6. Dry & Concentrate - Dry over Na₂SO₄. - Concentrate in vacuo. workup->dry purify 7. Purification - Column Chromatography. dry->purify end End Product purify->end caption Fig 2: Experimental Workflow

Fig 2: Experimental Workflow

Materials:

  • Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)

  • 5-Hydroxy-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 0.02 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, 5-Hydroxy-2-methylphenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous, degassed 1,4-dioxane to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (typically the aryl halide) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Part 3: Troubleshooting and Advanced Considerations

Common Issues and Solutions
  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst, insufficient base, or poor solubility.

    • Solution: Ensure the inert atmosphere is rigorous to prevent catalyst oxidation. Use a freshly opened bottle of catalyst or a more robust pre-catalyst. Grind the base to a fine powder to increase its surface area and reactivity. Consider adding a small amount of water (1-2 equiv) even in "anhydrous" reactions, as it can sometimes be necessary to facilitate base activity.[15]

  • Protodeborylation:

    • Cause: The boronic acid reacts with a proton source to revert to the corresponding arene. This is a common side reaction, especially at high temperatures or with prolonged reaction times.[3]

    • Solution: Use a slight excess (1.2-1.5 equiv) of the boronic acid. Avoid unnecessarily long reaction times by carefully monitoring the reaction's progress.

  • Homocoupling:

    • Cause: Boronic acid coupling with itself (Ar-B(OH)₂ + Ar-B(OH)₂) to form Ar-Ar. This can be promoted by the presence of oxygen.

    • Solution: Meticulous degassing of the reaction vessel and solvents is crucial.

Decision Logic for Optimization

For challenging substrates, a logical approach to optimization is required.

Decision_Tree start Initial Reaction Failed (Low Yield) q1 Is Starting Material Consumed? start->q1 a1_yes Significant Side Products (e.g., Protodeborylation) q1->a1_yes Yes a1_no Low Conversion q1->a1_no No s1 Lower Temperature OR Use Milder Base (K₂CO₃) OR Change Ligand a1_yes->s1 Action s2 Increase Temperature OR Use Stronger Base (K₃PO₄, Cs₂CO₃) OR Change Solvent (Dioxane, Toluene) OR Use More Active Catalyst/Ligand a1_no->s2 Action caption Fig 3: Troubleshooting Logic

Fig 3: Troubleshooting Logic

Conclusion

The Suzuki-Miyaura coupling of 5-Hydroxy-2-methylphenylboronic acid is a powerful synthetic tool that requires careful consideration of the base and solvent system. The presence of the hydroxyl group necessitates a balance between activating the boronic acid and preventing undesirable side reactions. By starting with a systematic screen of conditions, employing rigorous anaerobic technique, and applying logical troubleshooting, researchers can reliably achieve high yields for this versatile building block. The protocols and insights provided herein serve as a comprehensive guide for navigating the complexities of this reaction, empowering scientists in drug discovery and materials development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Biaryl Compounds Using 5-Hydroxy-2-methylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful method for the constructio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful method for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This document provides a comprehensive guide to the synthesis of biaryl compounds utilizing 5-Hydroxy-2-methylphenylboronic acid as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. The unique structural features of 5-Hydroxy-2-methylphenylboronic acid—a hydroxyl group for further functionalization and a methyl group influencing steric and electronic properties—make it a versatile reagent in drug discovery and development.

The Scientific Foundation: Understanding the Suzuki-Miyaura Reaction

The enduring power of the Suzuki-Miyaura coupling lies in its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[6] The reaction facilitates the cross-coupling of an organoboron species (like our subject, 5-Hydroxy-2-methylphenylboronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[7]

The Catalytic Cycle: A Three-Act Play

The reaction proceeds through a well-established catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) complex.[8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8][9]

  • Transmetalation: This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[10][11][12] This is the causal reason for the indispensability of a base in the reaction mixture.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²), and the palladium center is reduced back to its catalytically active Pd(0) state, ready to begin a new cycle.[7]

Mechanistic Diagram

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination Forms Ar¹-Ar² reductive_elimination->pd0 boronic_acid Ar²-B(OH)₂ (5-Hydroxy-2-methylphenylboronic acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation Transfers Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Scientist's Guide to Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The rationale behind each choice is critical for adapting protocols to new substrates.

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄: Often used directly as it is a stable Pd(0) source. Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) pre-catalysts, respectively, that require a ligand to form the active catalytic species in situ. Their use offers flexibility in ligand choice.[1][10]
Ligand PPh₃, P(t-Bu)₃, JohnPhos, SPhos, Buchwald LigandsFunction: Ligands stabilize the Pd(0) species, prevent its precipitation as palladium black, and modulate its reactivity.[1] Choice: Electron-rich, bulky phosphine ligands (like Buchwald ligands) are often required for less reactive aryl chlorides or sterically hindered substrates. For simple couplings, PPh₃ is often sufficient.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Et₃NFunction: Essential for activating the boronic acid to form the reactive boronate "ate" complex.[10][12] Choice: The base strength and solubility are crucial. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is often used for challenging couplings. Carbonates are a good general-purpose choice. The choice can significantly impact yield and reaction rate.[13]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFFunction: The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase solubilizes the inorganic base and boronate intermediate.[1][14] Choice: Dioxane and Toluene are common high-boiling point solvents suitable for reactions requiring heat. The ratio of organic solvent to water can influence reaction rates.
Aryl Halide Aryl Iodides, Bromides, Chlorides, TriflatesReactivity: The C-X bond strength dictates reactivity (I > Br > Cl).[8] Iodides and bromides are highly reactive and suitable for a wide range of conditions. Chlorides are less expensive but more challenging, often requiring specialized, electron-rich ligands to facilitate the difficult oxidative addition step.[9]

Core Protocol: Synthesis of 2'-Methyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative Suzuki-Miyaura coupling between 5-Hydroxy-2-methylphenylboronic acid and 4-bromobenzonitrile. It is designed to be a robust starting point that can be adapted for other aryl halides.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Bromobenzonitrile623-00-7182.02182 mg1.01.0
5-Hydroxy-2-methylphenylboronic acid850568-35-3151.96182 mg1.21.2
Pd(PPh₃)₄14221-01-31155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.02.0
1,4-Dioxane123-91-188.118 mL--
Deionized Water7732-18-518.022 mL--
Step-by-Step Experimental Procedure

Sources

Method

Application Notes: 5-Hydroxy-2-methylphenylboronic Acid in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of Substituted Biaryls In the landscape of modern medicinal chemistry, the biaryl motif is a privileged scaffold, forming the core of numerous therapeutic agents. The ability to efficien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biaryls

In the landscape of modern medicinal chemistry, the biaryl motif is a privileged scaffold, forming the core of numerous therapeutic agents. The ability to efficiently construct these carbon-carbon bonds is therefore a cornerstone of pharmaceutical synthesis.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning technology, stands as a premier method for this purpose due to its mild conditions and broad functional group tolerance.[1][2] Central to this reaction's power is the use of organoboron reagents, particularly arylboronic acids.[3]

5-Hydroxy-2-methylphenylboronic acid is a particularly valuable building block. Its trifunctional nature—featuring the reactive boronic acid, a nucleophilic hydroxyl group, and a sterically influential ortho-methyl group—offers chemists a versatile tool for creating complex molecular architectures. The hydroxyl group can serve as a key hydrogen bond donor/acceptor or as a handle for further derivatization, while the methyl group can impart conformational rigidity and enhance metabolic stability. This note provides an in-depth guide to its application, focusing on the widely used Suzuki-Miyaura coupling for the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

The reactivity of 5-Hydroxy-2-methylphenylboronic acid in cross-coupling reactions is dictated by the interplay of its substituents.

  • Boronic Acid Group: This is the primary reactive site for the palladium-catalyzed cycle, enabling transmetalation.[3]

  • Hydroxyl (-OH) Group: As an electron-donating group, it increases the electron density of the aromatic ring, which can facilitate the oxidative addition step in some coupling reactions. Its acidity also plays a role in the reaction medium.

  • Methyl (-CH₃) Group: Located ortho to the boronic acid, this group introduces steric hindrance. This can influence the rate of transmetalation and may require careful selection of palladium ligands to achieve optimal yields. However, it can also be strategically employed to control atropisomerism in the final biaryl product.

PropertyValue
CAS Number 89488-24-4
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance White to off-white crystalline powder

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for 5-Hydroxy-2-methylphenylboronic acid, enabling the formation of a C-C bond between it and an aryl or heteroaryl halide (or triflate).[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]

Mechanistic Overview

The catalytic cycle consists of three primary steps:[4][5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[4][5][8]

  • Transmetalation: The base activates the boronic acid, typically by forming a more nucleophilic boronate "ate" complex.[9][10][11] This complex then transfers its aryl group (5-hydroxy-2-methylphenyl) to the Pd(II) center, displacing the halide.[4]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Figure 1: Suzuki-Miyaura Catalytic Cycle", labelloc=b, fontname="Helvetica", fontsize=12, width=8.4, height=5.0]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: General workflow of the Suzuki-Miyaura catalytic cycle.

Application Protocol: Synthesis of a Hydroxy-Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Hydroxy-2-methylphenylboronic acid with a generic aryl bromide.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.) or PdCl₂(dppf) (0.03 equiv.)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), 5-Hydroxy-2-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the aryl bromide).

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (0.03 equiv.).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure hydroxy-biaryl product.[4]

Case Study: Synthesis of Vemurafenib Core

Vemurafenib is a potent inhibitor of the BRAFV600E mutated kinase, used in the treatment of melanoma.[12] Its synthesis involves the creation of a key biaryl linkage, a reaction for which a substituted phenylboronic acid can be employed. While the exact industrial synthesis may vary, a representative Suzuki coupling can be illustrated to form a key intermediate.

Reaction Scheme:

  • Coupling Partners: 5-bromo-1H-pyrrolo[2,3-b]pyridine (a key heterocyclic halide) and a suitably protected 4-chlorophenylboronic acid derivative are often cited.[13] For the purpose of this note, we illustrate the strategic utility of our title compound in a similar context. The coupling of 5-Hydroxy-2-methylphenylboronic acid with a halogenated azaindole core would yield a complex biaryl intermediate, demonstrating its direct applicability in constructing scaffolds relevant to kinase inhibitors.[13]

The synthesis of Vemurafenib and its analogs often involves a Suzuki reaction to couple a phenyl group to a 5-bromoazaindole core.[13]

dot graph Vemurafenib_Intermediate { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, label="Figure 2: Retrosynthetic approach for a Vemurafenib-like scaffold", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=11];

} enddot Caption: Illustrative disconnection for a complex biaryl intermediate.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently deoxygenated solvent 3. Ineffective Base1. Use fresh catalyst; ensure addition under inert gas. 2. Sparge solvents with Argon/N₂ for 20-30 min. 3. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., DMF, Toluene).[10]
Protodeborylation 1. Presence of excess water or protic sources 2. Elevated temperature for extended periods 3. Electron-deficient boronic acid1. Use anhydrous solvents if possible; minimize water in the biphasic system. 2. Monitor reaction closely and stop once complete. 3. Use boronic esters (e.g., pinacol esters) which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Rigorously maintain an inert atmosphere throughout the setup and reaction.

Alternative Applications: Chan-Lam Coupling

Beyond C-C bond formation, 5-Hydroxy-2-methylphenylboronic acid can participate in copper-catalyzed C-O and C-N cross-coupling reactions, known as the Chan-Lam coupling.[14][15][16] This reaction allows for the formation of diaryl ethers or aryl amines by coupling the boronic acid with phenols or amines, respectively.[14][16][17] The reaction is often performed in the presence of air (as the oxidant) and a copper catalyst like Cu(OAc)₂.[14][15] This provides an alternative pathway to valuable pharmaceutical intermediates where an ether or amine linkage is required instead of a direct biaryl bond.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Royal Society of Chemistry. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Available from: [Link]

  • Funes-Ardoiz, I. et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2004). Available from: [Link]

  • Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2021). Available from: [Link]

  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • National Institutes of Health (NIH). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Available from: [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • Google Patents. WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Available from: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available from: [Link]

  • Theranostics. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Available from: [Link]

  • Wikipedia. Chan–Lam coupling. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • ResearchGate. Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]

  • National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • National Institutes of Health (NIH). Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (2025). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • Drug Discovery and Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). Available from: [Link]

Sources

Application

applications of 5-Hydroxy-2-methylphenylboronic acid in medicinal chemistry

Launching Initial Search I've initiated comprehensive Google searches focused on the applications of 5-Hydroxy-2-methylphenylboronic acid in medicinal chemistry. My specific interest lies in its utilization within Suzuki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search

I've initiated comprehensive Google searches focused on the applications of 5-Hydroxy-2-methylphenylboronic acid in medicinal chemistry. My specific interest lies in its utilization within Suzuki-Miyaura coupling reactions. I'm currently collating data from various sources to gain a broad understanding of its potential.

Deepening Research & Analysis

I'm now structuring the information I've gathered. I'm starting with an overview of 5-Hydroxy-2-methylphenylboronic acid's properties, then diving into specific applications, including detailed protocols for Suzuki-Miyaura coupling. I'm focusing on experimental choices and outcomes. I'm also preparing tables to summarize quantitative data and plan to create Graphviz diagrams to illustrate reaction mechanisms and workflows.

Extending Search & Discovery

I've expanded my initial search to encompass the compound's use as a building block for therapeutic agents and in sensor/diagnostic tool development. Analysis of search results is underway, with a focus on causal relationships behind experimental choices and validation methods. I'm prioritizing the identification of key papers and patents detailing specific applications.

Uncovering Initial Leads

I've made headway! The first pass yielded promising foundational material. The significance of boronic acids in medicinal chemistry, specifically via Suzuki-Miyaura coupling for bioactive molecule synthesis, is clearer now. Several examples are emerging, ready for deeper exploration.

Deepening the Investigation

I'm now zeroing in on 5-Hydroxy-2-methylphenylboronic acid specifically. While the broader concept of boronic acid utility in synthesis is well-established, concrete examples using this particular compound are elusive. I've switched to more targeted search terms, hoping to unearth detailed experimental procedures or application notes. Finding direct examples of its use, especially in Suzuki-Miyaura couplings, is now the primary objective.

Narrowing Down Research

I've refined my search to get more specific results, even though a clear-cut guide on the compound itself is proving elusive. I've uncovered several resources that detail the Suzuki reaction involving this compound.

Expanding on Applications

I've gathered quite a bit of knowledge on this compound now! While a direct guide remains out of reach, the general Suzuki coupling protocols are proving valuable. The mechanism details are a big help. I've uncovered patents and articles relating to similar compounds, which allows me to infer applications, such as in kinase inhibitor synthesis. With all of this, I feel ready to start writing and can organize the guide I intend to create.

Refining Protocol Details

I'm now zeroing in on the specifics, even if a dedicated guide isn't out there. The Suzuki-Miyaura coupling reactions are very valuable, and I've found detailed mechanisms and general protocols. Patents and articles on similar structures, particularly relating to kinase inhibitors, have further guided me, and the application now appears evident. I can finally create my application note and protocol guide, introducing the compound, detailing the Suzuki-Miyaura coupling, and then presenting its use in kinase inhibitor synthesis.

Method

Application Notes and Protocols: The Strategic Use of 5-Hydroxy-2-methylphenylboronic Acid in Advanced Organic Electronic Materials

Introduction: Unlocking New Potential in Organic Semiconductors The field of organic electronics continues to rapidly evolve, driven by the quest for materials with tailored optoelectronic properties, enhanced performanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Organic Semiconductors

The field of organic electronics continues to rapidly evolve, driven by the quest for materials with tailored optoelectronic properties, enhanced performance, and improved processability. At the heart of this innovation lies the elegant and powerful Suzuki-Miyaura cross-coupling reaction, which enables the precise construction of complex conjugated polymer backbones. Boronic acids are indispensable building blocks in this synthetic strategy, and the choice of substitution on the phenylboronic acid moiety is a critical determinant of the final material's characteristics.

This application note delves into the utility of 5-Hydroxy-2-methylphenylboronic acid as a versatile precursor for the synthesis of high-performance organic electronic materials. The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the phenyl ring offers a unique combination of functionalities. The hydroxyl group can enhance solubility in polar solvents, facilitate post-polymerization modifications, and influence intermolecular interactions through hydrogen bonding. The methyl group, on the other hand, can improve solubility in organic solvents and introduce steric hindrance that can affect polymer packing and photophysical properties. We will explore its application in the synthesis of a blue-emitting copolymer and discuss its potential as a host material in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).

Core Concept: The Role of Substituted Phenylboronic Acids in Tuning Polymer Properties

The strategic incorporation of substituted phenylboronic acids into a conjugated polymer backbone is a powerful tool for tuning its material properties. The electronic nature of the substituent (electron-donating or electron-withdrawing) directly impacts the HOMO and LUMO energy levels of the resulting polymer, thereby influencing its charge injection/transport capabilities and its emission color. Furthermore, the size and nature of the substituent can dictate the polymer's morphology, solubility, and thermal stability.

In the case of 5-Hydroxy-2-methylphenylboronic acid, the hydroxyl group, being electron-donating, is expected to raise the HOMO level of the resulting polymer. This can be advantageous for hole injection from standard anodes like PEDOT:PSS. The methyl group, also electron-donating, further contributes to this effect and enhances solubility.

Synthetic Protocol: Synthesis of a Polyfluorene Copolymer using 5-Hydroxy-2-methylphenylboronic Acid

Herein, we provide a detailed protocol for the synthesis of a copolymer of 9,9-dioctylfluorene and 5-Hydroxy-2-methylphenylboronic acid, a material with potential applications as a blue-emitting layer or a host in OLEDs.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product MonomerA 2,7-dibromo-9,9-dioctylfluorene Polymer Poly[(9,9-dioctylfluorene)-co-(5-hydroxy-2-methylphenylene)] MonomerA->Polymer Suzuki Coupling MonomerB 5-Hydroxy-2-methylphenylboronic acid MonomerB->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Base K₂CO₃ Base->Polymer Solvent Toluene/H₂O Solvent->Polymer

Caption: Synthetic route to a polyfluorene copolymer via Suzuki coupling.

Materials and Equipment:

  • 2,7-dibromo-9,9-dioctylfluorene

  • 5-Hydroxy-2-methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line for inert atmosphere operations

  • Soxhlet extraction apparatus

  • Rotary evaporator

Procedure:

  • Monomer Preparation: In a 100 mL round-bottom flask, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol) and 5-Hydroxy-2-methylphenylboronic acid (166 mg, 1.0 mmol).

  • Solvent and Base Addition: Add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (5 mL) to the flask.

  • Degassing: Degas the mixture by bubbling with argon for 30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Reaction: Heat the mixture to reflux (approximately 90 °C) and stir vigorously under an argon atmosphere for 48 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with deionized water (3 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Precipitate the crude polymer by adding the concentrated toluene solution dropwise into vigorously stirred methanol (200 mL). Filter the resulting fibrous precipitate.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues, followed by extraction with hexane to remove any remaining low molecular weight species. The purified polymer is then collected from the thimble after extraction with a good solvent like chloroform or toluene.

  • Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.

Characterization and Expected Properties

The synthesized polymer should be characterized using standard techniques to determine its molecular weight, and photophysical and electrochemical properties.

PropertyExpected Outcome
Molecular Weight (GPC) Mn > 10 kDa, PDI < 2.5
Solubility Good solubility in common organic solvents like toluene, chloroform, and THF.
UV-Vis Absorption (in THF) λmax ≈ 380-390 nm, characteristic of polyfluorene backbone.
Photoluminescence (in THF) Blue emission with λem ≈ 420-440 nm.
Cyclic Voltammetry Reversible oxidation wave, allowing for the estimation of the HOMO level (expected around -5.6 to -5.8 eV).
Thermal Stability (TGA) Decomposition temperature > 300 °C.

Application in Organic Light-Emitting Diodes (OLEDs)

The synthesized copolymer, with its expected blue emission and good processability, is a promising candidate for use in OLEDs. Specifically, its high triplet energy, a characteristic of many polyfluorenes, makes it an excellent host material for phosphorescent emitters.

Proposed Device Architecture:

G cluster_device PHOLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Polymer Host + Phosphorescent Dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., PEDOT:PSS) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer PHOLED device architecture.

In this architecture, the synthesized polyfluorene copolymer serves as the host in the emissive layer (EML), with a suitable green or red phosphorescent dopant. The high HOMO level of the host facilitates efficient hole injection from the HTL, while its wide bandgap ensures efficient energy transfer to the phosphorescent guest.

Conclusion

5-Hydroxy-2-methylphenylboronic acid is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique substitution pattern allows for the fine-tuning of polymer properties, including solubility, electronic energy levels, and intermolecular interactions. The provided protocol for the synthesis of a polyfluorene copolymer demonstrates a practical application of this monomer in creating materials with significant potential for use in high-performance OLEDs. Further exploration of this and other copolymers derived from 5-Hydroxy-2-methylphenylboronic acid is warranted to fully unlock their potential in the ever-expanding field of organic electronics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Schlütter, A. D. (2001). The Suzuki Polycondensation: A Playground for Synthetic Chemists. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. [Link]

  • Tao, Y., Wang, Q., & Yang, C. (2011). Solution-Processable and High-Efficiency Blue-Emitting Copolymers of Fluorene and Dibenzothiophene-S,S-dioxide for Polymer Light-Emitting Diodes. Macromolecules, 44(15), 6065–6073. [Link]

  • Liu, B., & Yu, W. (2006). Synthesis and characterization of novel fluorene-based copolymers for blue light-emitting diodes. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 354-363. [Link]

  • Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048–5051. [Link]

Application

Protecting the Phenolic Moiety: A Guide to Strategic Hydroxyl Group Protection in 5-Hydroxy-2-methylphenylboronic Acid

Introduction: Navigating the Synthesis of Functionalized Biaryls 5-Hydroxy-2-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Functionalized Biaryls

5-Hydroxy-2-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl structures. The presence of both a hydroxyl group and a boronic acid moiety on the same aromatic ring presents a unique synthetic challenge. The acidic proton of the phenolic hydroxyl group can interfere with many organometallic reactions, and the hydroxyl group itself can undergo undesired side reactions. Therefore, the judicious selection and implementation of a protecting group strategy for the hydroxyl function is paramount to achieving high yields and purity in subsequent synthetic transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for the hydroxyl function in 5-Hydroxy-2-methylphenylboronic acid. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights into the stability and orthogonality of common protecting groups, ensuring the integrity of the crucial boronic acid functionality.

Strategic Considerations for Protecting Group Selection

The ideal protecting group for the hydroxyl group in 5-Hydroxy-2-methylphenylboronic acid should meet several critical criteria:

  • Ease of Installation and Removal: The protecting group should be introduced in high yield under mild conditions that do not affect the boronic acid group. Similarly, its removal (deprotection) should be efficient and selective, leaving the newly formed biaryl structure and the boronic acid (if still present) intact.

  • Stability: The protected hydroxyl group must be stable to the reaction conditions of the intended subsequent steps, most notably the basic conditions and palladium catalysis of Suzuki-Miyaura coupling.

  • Orthogonality: In a multi-step synthesis, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.

  • Compatibility with the Boronic Acid Moiety: This is the most crucial consideration. The protection and deprotection steps must not lead to degradation or undesired transformation of the boronic acid group, such as protodeboronation.[1]

Based on these criteria, two classes of protecting groups have proven to be particularly effective for this substrate: Silyl Ethers and Benzyl Ethers .

Silyl Ethers: Versatile and Readily Cleavable Protection

Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of formation, tunable stability based on the substituents on the silicon atom, and mild deprotection conditions.[2] For 5-Hydroxy-2-methylphenylboronic acid, the tert-butyldimethylsilyl (TBS or TBDMS) group is a common and effective choice.

Protection Protocol: Synthesis of 5-(tert-butyldimethylsilyloxy)-2-methylphenylboronic Acid

This protocol details the formation of the TBS ether from 5-Hydroxy-2-methylphenylboronic acid. The use of a mild base like imidazole is crucial to avoid any degradation of the boronic acid.[3]

Diagrammatic Workflow for Silylation

silylation_workflow start 5-Hydroxy-2-methylphenylboronic acid reagents TBS-Cl, Imidazole DMF, RT start->reagents Protection workup Aqueous Workup & Purification reagents->workup product 5-(tert-butyldimethylsilyloxy)-2-methylphenylboronic acid workup->product silyl_deprotection_workflow start Silyl-Protected Biaryl Product reagents TBAF THF, RT start->reagents Deprotection workup Aqueous Workup & Purification reagents->workup product Deprotected Biaryl Product workup->product benzylation_workflow start 5-Hydroxy-2-methylphenylboronic acid reagents K₂CO₃, BnBr Acetone, Reflux start->reagents Protection workup Filtration & Purification reagents->workup product 5-(Benzyloxy)-2-methylphenylboronic acid workup->product benzyl_deprotection_workflow start Benzyl-Protected Biaryl Product reagents H₂, Pd/C MeOH or EtOAc, RT start->reagents Deprotection workup Filtration & Concentration reagents->workup product Deprotected Biaryl Product workup->product

Sources

Method

Application Note &amp; Protocols: Selection of Protecting Groups for 5-Hydroxy-2-methylphenylboronic Acid in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the strategic selection and application of protecting groups for 5-hydroxy-2-methylphenylboronic...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the strategic selection and application of protecting groups for 5-hydroxy-2-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions. It addresses the inherent challenges posed by the free phenolic hydroxyl and boronic acid functionalities, which can interfere with the catalytic cycle. We will explore various protection strategies, from single-site protection to orthogonal approaches, providing the causal logic behind experimental choices. Detailed, field-proven protocols for the protection, cross-coupling, and deprotection steps are included to ensure reliable and reproducible outcomes in complex small molecule synthesis.

The Challenge: Unmasking Reactivity in a Bifunctional Reagent

5-Hydroxy-2-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a scaffold for creating complex biaryl structures via Suzuki-Miyaura cross-coupling. However, its bifunctional nature presents a significant challenge. Both the phenolic hydroxyl group and the boronic acid are reactive under typical cross-coupling conditions.

  • Phenolic -OH Group: The acidic proton of the phenol can react with the basic reagents required for the catalytic cycle, potentially deactivating the catalyst or leading to unwanted side reactions.[1][2] The phenoxide, once formed, can also act as a ligand for the palladium center, inhibiting catalysis.[2]

  • Boronic Acid -B(OH)₂ Group: While essential for the transmetalation step, boronic acids can undergo undesirable side reactions such as protodeboronation (loss of the boron moiety) or formation of trimeric boroxines, which can complicate stoichiometry and reactivity.[3][4]

Directly using the unprotected molecule in a cross-coupling reaction often leads to low yields and a complex mixture of byproducts.[2][5] Therefore, a carefully designed protection strategy is paramount for success.

Strategic Framework for Protection

The optimal strategy depends on the overall synthetic route and the nature of the coupling partners. Three primary approaches can be considered:

  • Phenol Protection Only: The most common strategy. The hydroxyl group is masked with a protecting group stable to the basic and catalytic conditions of the Suzuki-Miyaura reaction. The boronic acid remains free for the coupling.

  • Boronic Acid Protection Only: Less common for this specific substrate, but viable. The boronic acid is converted into a more stable derivative (e.g., a boronate ester) that may be less prone to degradation. However, the free phenol can still pose a problem.[2]

  • Orthogonal Protection of Both Groups: This provides the highest level of control, especially for multi-step or iterative cross-coupling sequences.[6][7] Two different protecting groups are installed, which can be removed under distinct, non-interfering conditions.[7][8]

G cluster_input Starting Material cluster_strategy Protection Strategy Decision cluster_options Execution Pathways cluster_outcome Application start 5-Hydroxy-2-methylphenylboronic Acid decision Select Protection Strategy start->decision phenol_only Strategy 1: Protect Phenol Only decision->phenol_only Simple, one-step coupling needed boronic_only Strategy 2: Protect Boronic Acid Only decision->boronic_only Phenol compatible with downstream steps orthogonal Strategy 3: Orthogonal Protection decision->orthogonal Complex synthesis, iterative coupling coupling1 Direct Cross-Coupling phenol_only->coupling1 boronic_only->coupling1 coupling2 Iterative or Multi-step Synthesis orthogonal->coupling2

Selecting the Right Protecting Group: A Comparative Analysis

The ideal protecting group should be easy to install in high yield, stable to the planned reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[9]

Protecting the Phenolic Hydroxyl Group

Ethers are the most common choice for protecting phenols in cross-coupling due to their general stability towards basic conditions.[1]

Protecting GroupStructureIntroduction ReagentsStability to Suzuki ConditionsDeprotection ConditionsRationale & Causality
MOM (Methoxymethyl)-CH₂OCH₃MOM-Cl, DIPEAExcellent: Stable to strong bases (e.g., K₂CO₃, K₃PO₄) and Pd catalysts.Acidic Hydrolysis: Mild HCl or TFA in MeOH/H₂O.[10][11][12]Why it works: The acetal linkage is robust to bases but cleaves easily under acidic conditions. This provides a clear orthogonal strategy if acid-sensitive groups are not present elsewhere.
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(t-Bu)TBDMS-Cl, ImidazoleGood: Generally stable, but can be labile with strong base and high temperatures.Fluoride Source: TBAF in THF; or KHF₂ in MeOH for high selectivity.[13][14][15]Why it works: The silicon-oxygen bond is strong but uniquely susceptible to cleavage by fluoride ions, offering a highly specific deprotection method that is orthogonal to many other groups.[15][16]
Bn (Benzyl)-CH₂PhBnBr, K₂CO₃Excellent: Very stable to a wide range of conditions.Hydrogenolysis: H₂, Pd/C.Why it works: The benzyl group is extremely robust. Its removal via hydrogenolysis is very clean but may not be compatible if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present.
Protecting the Boronic Acid Group

Protection of the boronic acid itself is crucial for stability, purification, and enabling advanced synthetic strategies like iterative cross-coupling.[17]

Protecting GroupStructureIntroduction ReagentsStability & Use in CouplingDeprotection ConditionsRationale & Causality
Pinacol Ester -B(pin)Pinacol, Dean-StarkGood: Stable to chromatography. Often used directly in coupling reactions without deprotection.[3]Not usually required pre-coupling. Can be hydrolyzed with aqueous acid/base if free boronic acid is needed.Why it works: The pinacol ester is sterically hindered, which increases its stability. It is reactive enough to participate in the Suzuki-Miyaura catalytic cycle, often requiring activation with a base.[3]
MIDA Boronate -B(MIDA)MIDA, DMSO, heatExcellent: Air-stable, crystalline solids compatible with chromatography and a wide range of anhydrous reaction conditions.[6][18]Mild Aqueous Base: e.g., 1 M NaOH, THF, rt.[18]Why it works: The boron atom is sp³-hybridized due to coordination with the MIDA ligand, rendering it unreactive towards transmetalation under anhydrous coupling conditions.[18] Slow hydrolysis with mild aqueous base releases the reactive sp²-hybridized boronic acid, enabling controlled, sequential reactions.[6][19]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Phenol Protection (MOM Ether Formation)

This protocol details the protection of the hydroxyl group, leaving the boronic acid available for direct coupling.

G compound_A 5-Hydroxy-2-methyl- phenylboronic Acid reagents + MOM-Cl, DIPEA CH₂Cl₂ 0 °C to rt compound_A->reagents compound_B 5-(Methoxymethoxy)-2-methyl- phenylboronic Acid reagents->compound_B

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 eq, Caution: Carcinogen )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-hydroxy-2-methylphenylboronic acid in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add MOM-Cl dropwise. A white precipitate of DIPEA·HCl may form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(methoxymethoxy)-2-methylphenylboronic acid.

Protocol 2: Suzuki-Miyaura Coupling with MOM-Protected Boronic Acid

Materials:

  • MOM-protected boronic acid (from Protocol 1) (1.2 eq)

  • Aryl halide (Ar-X, X = Br, I) (1.0 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system.

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a flask, add the MOM-protected boronic acid, aryl halide, K₂CO₃, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic phase with water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude biaryl product by flash column chromatography.

Protocol 3: MOM Group Deprotection

Materials:

  • MOM-protected biaryl (from Protocol 2)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount, e.g., 2-3 drops) or 2 M HCl solution.

Procedure:

  • Dissolve the MOM-protected biaryl in methanol.

  • Add a catalytic amount of concentrated HCl or a larger volume of 2 M HCl.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, neutralize the acid carefully with saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by chromatography if necessary to yield the final hydroxylated biaryl product.

Protocol 4: Orthogonal Strategy - MIDA Boronate Formation

This protocol is for protecting the boronic acid, which is particularly useful for iterative cross-coupling.[6][18] The phenolic -OH would typically be protected first (e.g., as a TBDMS ether) using a standard procedure.[14]

Materials:

  • Phenol-protected 5-hydroxy-2-methylphenylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • Combine the boronic acid and MIDA in a flask containing activated 4 Å molecular sieves.

  • Add anhydrous DMSO.

  • Heat the mixture to 80 °C under an inert atmosphere.

  • Stir for 12-18 hours.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter to remove the molecular sieves and any solids.

  • Wash the organic solution extensively with water to remove DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The resulting MIDA boronate is often a crystalline solid that can be purified by recrystallization or chromatography. This MIDA boronate is stable to anhydrous cross-coupling conditions.[18] Deprotection to the free boronic acid is achieved with mild aqueous base (e.g., 1M NaOH, THF, rt).[18]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Yield Inefficient catalyst turnover; protodeboronation of starting material.Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands).[4] Ensure reagents and solvents are thoroughly degassed to prevent catalyst oxidation. Use a stronger base like K₃PO₄.
Protecting Group Cleavage Base is too strong or temperature is too high for the chosen protecting group (e.g., TBDMS).Switch to a more robust protecting group like MOM or Benzyl. Alternatively, use a milder base (e.g., Na₂CO₃) and lower the reaction temperature, accepting a longer reaction time.
Incomplete Reaction Steric hindrance from the coupling partners or insufficient catalyst activity.Increase catalyst loading (e.g., from 3 mol% to 5 mol%).[19] Increase reaction time and/or temperature. Ensure the boronic acid derivative is of high purity.
Protodeboronation Presence of water and/or acidic protons, especially at elevated temperatures.[2]Use rigorously anhydrous conditions for the coupling step. If possible, use a boronate ester (Pinacol or MIDA) which is more stable than the free boronic acid.[4]

Conclusion

The successful application of 5-hydroxy-2-methylphenylboronic acid in cross-coupling hinges on a deliberate and well-reasoned protecting group strategy. For direct, single-step couplings, protection of the phenolic hydroxyl with a robust group like MOM is often sufficient and effective. For more complex, multi-step syntheses requiring sequential bond formation, an orthogonal approach employing a stable phenol protecting group (e.g., TBDMS) in concert with a reversibly masked boronic acid (e.g., MIDA boronate) provides the ultimate level of synthetic control. By understanding the causality behind the stability and reactivity of these protecting groups, researchers can navigate the complexities of cross-coupling chemistry to achieve their synthetic goals with high efficiency and predictability.

References

Application

Strategic Deprotection of 5-Hydroxy-2-methylphenylboronic Acid Derivatives

An Application Guide: Introduction 5-Hydroxy-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science ap...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction

5-Hydroxy-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, featuring a reactive boronic acid and a nucleophilic hydroxyl group, necessitates a robust protecting group strategy to achieve selective transformations. The phenolic hydroxyl group, if left unprotected, can interfere with reactions targeting the boronic acid moiety, such as Suzuki-Miyaura cross-coupling, by competing for the catalyst or reacting with other electrophilic reagents.

This guide provides an in-depth analysis of common strategies for the deprotection of the 5-hydroxyl group. As a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping researchers troubleshoot and adapt these methods for their specific synthetic challenges. We will explore the cleavage of ether, silyl, and ester protecting groups, focusing on the causality behind experimental choices to ensure reproducible and high-yielding results.

Cleavage of Aryl Methyl Ethers: The Brute Force Approach with BBr₃

Methyl ethers are one of the most robust protecting groups for phenols, stable to a wide array of acidic, basic, and redox conditions.[1] This stability, however, makes their removal challenging, often requiring potent and harsh reagents. The premier choice for this transformation is the strong Lewis acid, boron tribromide (BBr₃).[1][2]

Mechanistic Rationale

The deprotection mechanism with BBr₃ begins with the formation of a Lewis acid-base adduct between the ethereal oxygen and the highly electrophilic boron atom.[3][4] This coordination weakens the aryl C-O bond. Subsequently, a bromide ion, either from another BBr₃ molecule or dissociated from the adduct, executes a nucleophilic attack on the methyl group in an Sₙ2 fashion. This concerted process results in the cleavage of the C-O bond, generating methyl bromide and a dibromoborinate ester.[5] Upon aqueous workup, the borinate ester is hydrolyzed to yield the free phenol. Recent studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through sequential phenoxyborane intermediates.[5][6]

Experimental Protocol: BBr₃ Deprotection of 5-Methoxy-2-methylphenylboronic Acid

This protocol outlines the cleavage of the methyl ether from (5-methoxy-2-methylphenyl)boronic acid.[7]

Materials:

  • (5-Methoxy-2-methylphenyl)boronic acid (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM (1.1 - 1.5 equiv per methyl group)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen source

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the protected boronic acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to control the exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add the BBr₃ solution (1.1-1.5 equiv) dropwise via syringe over 15-20 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃. After gas evolution ceases, add water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, (5-hydroxy-2-methylphenyl)boronic acid.[8]

Workflow and Considerations

BBr3_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Anhydrous DCM prep2 Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Cool to -78 °C prep2->prep3 react1 Slow, Dropwise Addition of BBr₃ prep3->react1 react2 Stir at -78 °C, then Warm to RT react1->react2 react3 Monitor by TLC / LC-MS react2->react3 workup1 Cool to 0 °C & Quench (MeOH) react3->workup1 workup2 Aqueous Workup (H₂O, NaHCO₃, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Chromatography) workup3->workup4 end end workup4->end Final Product

Caption: Workflow for BBr₃-mediated demethylation of aryl methyl ethers.

Trustworthiness: The protocol's integrity relies on strict anhydrous conditions, as BBr₃ reacts violently with water.[4] The low-temperature addition and controlled warming are critical for reaction selectivity and safety. Monitoring by TLC or LC-MS validates the reaction's endpoint, preventing over-reaction or incomplete conversion.

Cleavage of Benzyl Ethers: The Versatility of Catalytic Hydrogenolysis

The benzyl (Bn) group is a widely used protecting group for phenols due to its stability in a broad range of conditions and its facile removal under neutral conditions via catalytic hydrogenolysis.[9][10] This method is highly valued for its clean conversion, typically yielding only the deprotected phenol and toluene, which is easily removed.[11]

Mechanistic Rationale

Catalytic hydrogenolysis occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[9][12] The process involves:

  • Adsorption: The benzyl ether substrate and molecular hydrogen (H₂) adsorb onto the palladium surface.

  • Hydrogen Activation: H₂ undergoes dissociative chemisorption on the palladium surface to form reactive palladium hydride species.

  • Bond Cleavage: The adsorbed benzyl ether undergoes cleavage of the benzylic C-O bond, facilitated by the active hydrogen species.

  • Desorption: The final products, the deprotected phenol and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Experimental Protocol: Hydrogenolysis of a Benzyl-Protected Phenol

Materials:

  • Benzyl-protected 5-hydroxy-2-methylphenylboronic acid (1.0 equiv)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of the benzyl-protected substrate (1.0 equiv) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add the 10% Pd/C catalyst. The solvent should be chosen carefully to ensure solubility of the starting material.

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the reaction environment is saturated with hydrogen.[9] For larger scale reactions, a Parr hydrogenation apparatus is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Filtration: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often clean enough for subsequent steps, but can be purified further if necessary.

Workflow and Considerations

Hydrogenolysis_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup setup1 Dissolve Substrate in Solvent (EtOH) setup2 Add Pd/C Catalyst (5-10 mol%) setup1->setup2 react1 Establish H₂ Atmosphere (Vacuum/Backfill x3) setup2->react1 react2 Stir Vigorously at Room Temp react1->react2 react3 Monitor by TLC / LC-MS react2->react3 workup1 Vent H₂ & Purge with Inert Gas react3->workup1 workup2 Filter through Celite® to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 end end workup3->end Final Product

Caption: Workflow for catalytic hydrogenolysis of benzyl ethers.

Trustworthiness: This protocol is self-validating through careful monitoring. The disappearance of the starting material spot and the appearance of a more polar product spot on TLC indicate progress. The filtration step is critical for removing the heterogeneous catalyst, ensuring the purity of the final product. The choice of solvent can significantly impact reaction rates.[12]

Cleavage of Aryl Silyl Ethers: The Fluoride-Mediated Approach

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are versatile protecting groups for phenols. They are stable to many non-acidic and non-fluoride-containing reagents but are readily cleaved under mild conditions using a fluoride source.[13] The high affinity of silicon for fluoride (Si-F bond energy is ~580 kJ/mol) is the driving force for this deprotection.[14]

Mechanistic Rationale

The deprotection is typically achieved using tetrabutylammonium fluoride (TBAF). The fluoride ion acts as a potent nucleophile that attacks the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which then fragments to release the phenoxide anion and the corresponding fluorosilane (e.g., TBDMS-F). An aqueous or alcoholic workup then protonates the phenoxide to yield the desired phenol.

Experimental Protocol: TBAF Deprotection of a TBDMS-Protected Phenol

Materials:

  • TBDMS-protected 5-hydroxy-2-methylphenylboronic acid (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the silyl-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction is usually rapid, often completing within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Workflow and Considerations

TBAF_Deprotection setup Dissolve Substrate in Anhydrous THF add_tba Add TBAF (1.1 equiv) at Room Temp setup->add_tba stir Stir at Room Temp (0.5 - 2 h) add_tba->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Extract with EtOAc quench->extract dry Wash, Dry (MgSO₄), & Concentrate extract->dry purify Purify via Chromatography dry->purify product Final Product purify->product

Caption: Workflow for TBAF-mediated deprotection of TBDMS ethers.

Trustworthiness: While TBAF is highly effective, commercial solutions contain a small amount of water, which can affect sensitive substrates. For highly sensitive applications, using anhydrous TBAF or other fluoride sources like HF-Pyridine may be necessary. The relative lability of different silyl ethers (TMS > TES > TBDMS > TIPS > TBDPS) can be exploited for selective deprotection.[15]

Cleavage of Phenolic Acetate Esters: The Hydrolytic Approach

Acetate esters provide a simple and economical means of protecting phenols. They are stable to mildly acidic and some oxidative/reductive conditions but are readily cleaved by hydrolysis under basic conditions (saponification).[16][17]

Mechanistic Rationale

Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism.[18] A hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as the leaving group and forming a carboxylic acid, which is deprotonated under the basic conditions. Subsequent acidic workup protonates the phenoxide to give the free phenol. Milder conditions using reagents like ammonium acetate in aqueous methanol can also be effective, particularly for substrates with base-sensitive functionalities.[19]

Experimental Protocol: Base-Catalyzed Hydrolysis of a Phenolic Acetate

Materials:

  • Acetate-protected 5-hydroxy-2-methylphenylboronic acid (1.0 equiv)

  • Methanol (MeOH) or THF

  • 1 M Sodium hydroxide (NaOH) solution (2-3 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the acetate-protected substrate (1.0 equiv) in methanol or THF in a round-bottom flask.

  • Reagent Addition: Add the 1 M NaOH solution (2-3 equiv) and stir the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the progress by TLC. The product phenol will be more polar than the starting ester.

  • Acidification: Upon completion, cool the mixture in an ice bath and carefully acidify to pH ~5-6 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Workflow and Considerations

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup setup Dissolve Substrate in MeOH / THF add_base Add 1M NaOH (2-3 equiv) setup->add_base stir Stir at RT (1-3 h) add_base->stir monitor Monitor by TLC stir->monitor acidify Cool to 0 °C & Acidify with HCl monitor->acidify extract Extract with EtOAc acidify->extract dry Wash, Dry (MgSO₄), & Concentrate extract->dry purify Purify as needed dry->purify product product purify->product Final Product

Caption: Workflow for base-catalyzed hydrolysis of phenolic acetates.

Trustworthiness: The key to this protocol is the final acidification step. The product exists as the water-soluble phenoxide salt under basic conditions and will not be extracted into the organic phase. Careful acidification is required to neutralize the base and protonate the product for efficient extraction.

Comparative Summary of Deprotection Methods

Protecting GroupReagent(s)ConditionsKey AdvantagesKey Disadvantages / Considerations
Methyl Ether BBr₃, BCl₃Anhydrous DCM, -78 °C to RTCleaves very stable ethersHarsh, corrosive, moisture-sensitive reagent; not compatible with acid-labile groups.[1][4]
Benzyl Ether H₂, Pd/CEtOH or EtOAc, RT, 1 atm H₂Very mild, neutral conditions; clean byproducts (toluene).[9][11]Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst can be pyrophoric.[12]
TBDMS Ether TBAF, HF•PyTHF, RTVery mild and fast; highly selective for silyl ethers.[14]Fluoride source can be basic; may affect base-sensitive groups or other silyl ethers.
Acetate Ester NaOH, K₂CO₃, NH₄OAcMeOH/H₂O, RTEconomical reagents; mild conditions.[17][19]Incompatible with base-labile groups (e.g., other esters, amides).

Conclusion

The selection of a protecting group and its corresponding deprotection method is a critical decision in the synthesis of 5-Hydroxy-2-methylphenylboronic acid derivatives. The choice must be guided by the overall synthetic route and the stability of other functional groups present in the molecule. Robust methyl ethers require harsh Lewis acids for cleavage, while benzyl ethers offer a mild, neutral alternative via hydrogenolysis. Silyl ethers provide a fluoride-labile option compatible with many functionalities, and acetate esters are an economical choice for base-tolerant molecules. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy for their specific target.

References

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
  • Prakash, G. K. S., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Accessed Jan. 6, 2026.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Gelest.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • Gaunt, M. J., Yu, J., & Spencer, J. B. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
  • BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • (n.d.). Protecting Groups.
  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • RSC Publishing. (2014, March 26). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups.
  • ResearchGate. (n.d.).
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12).
  • Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
  • PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7).
  • The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
  • ResearchGate. (n.d.).
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Jetir.Org. (n.d.).
  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • ScholarWorks@GVSU. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
  • ResearchG
  • ResearchGate. (2025, October 18). (PDF)
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters.
  • (n.d.).
  • Journal of the Chemical Society B. (n.d.).
  • ACS Publications. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester.
  • PubChem. (n.d.). (5-Methoxy-2-methylphenyl)boronic acid.
  • BLD Pharm. (n.d.). 1375216-45-7|(5-Hydroxy-2-methylphenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). 2-(Methoxymethoxy)-5-methylphenylboronic acid.

Sources

Method

Application Notes &amp; Protocols: Expanding the Synthetic Toolbox for 5-Hydroxy-2-methylphenylboronic Acid via Alternative Cross-Coupling Reactions

Introduction: Beyond the Suzuki-Miyaura Reaction For researchers, scientists, and professionals in drug development, 5-Hydroxy-2-methylphenylboronic acid is a valuable building block. Its utility is most frequently demon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Suzuki-Miyaura Reaction

For researchers, scientists, and professionals in drug development, 5-Hydroxy-2-methylphenylboronic acid is a valuable building block. Its utility is most frequently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] However, to unlock the full synthetic potential of this versatile reagent, we must look beyond this conventional transformation. This guide provides an in-depth exploration of alternative cross-coupling reactions, offering detailed protocols and mechanistic insights to empower the synthesis of novel molecular architectures. The inherent electronic properties of 5-Hydroxy-2-methylphenylboronic acid, influenced by the electron-donating hydroxyl and methyl groups, can be strategically leveraged in a variety of less conventional, yet highly impactful, cross-coupling methodologies.

I. Chan-Lam Cross-Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction represents a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O linkages, using a copper catalyst.[2][3][4] This reaction is particularly advantageous as it can often be performed under mild conditions, even open to the air, providing a significant practical advantage over many palladium-catalyzed systems.[2][3][4]

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is believed to involve a Cu(II) or Cu(III) intermediate.[4] The reaction is initiated by the coordination of the heteroatom nucleophile (e.g., an amine or alcohol) to the copper catalyst. Transmetalation with the arylboronic acid, followed by reductive elimination, furnishes the desired C-N or C-O bond and regenerates the active copper species. The presence of an oxidant, often atmospheric oxygen, is crucial for the catalytic cycle, facilitating the reoxidation of Cu(I) to Cu(II).[3]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst CuII_Nu Cu(II)-Nucleophile Complex CuII->CuII_Nu + Nu-H (Amine/Alcohol) CuIII_Intermediate Cu(III) Intermediate CuII_Nu->CuIII_Intermediate + Ar-B(OH)₂ (Transmetalation) Product Ar-Nu Product CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) Species CuIII_Intermediate->CuI CuI->CuII Oxidation (O₂) ArBOH2 5-Hydroxy-2-methylphenylboronic acid ArBOH2->CuII_Nu NuH N-H or O-H Nucleophile NuH->CuII

Caption: Generalized catalytic cycle for the Chan-Lam cross-coupling reaction.

Protocol: Copper-Catalyzed C-N Coupling of 5-Hydroxy-2-methylphenylboronic Acid with an Aniline Derivative

This protocol describes a general procedure for the N-arylation of an aniline derivative with 5-Hydroxy-2-methylphenylboronic acid.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid

  • Aniline derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-Hydroxy-2-methylphenylboronic acid (1.0 equiv.), the aniline derivative (1.2 equiv.), and copper(II) acetate (1.5 equiv.).

  • Add dichloromethane (DCM) as the solvent, followed by pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Expert Insights:

  • The choice of copper source and ligand can significantly impact the reaction efficiency. While Cu(OAc)₂ is commonly used, other copper salts may be explored.

  • The hydroxyl group on the boronic acid may influence the reaction. In some cases, protection of the hydroxyl group may be necessary to avoid side reactions, although the Chan-Lam coupling is often tolerant of such functional groups.

II. Decarboxylative Cross-Coupling: A Carboxylic Acid as the Coupling Partner

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct.[5][6] This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Mechanistic Considerations

Recent advancements have enabled decarboxylative cross-coupling reactions to proceed under milder conditions, often employing photoredox or copper catalysis. In a plausible mechanism, the carboxylic acid can be converted into a radical species through single-electron transfer (SET), which then participates in the cross-coupling cycle.

Decarboxylative_Coupling_Workflow Start Starting Materials: - 5-Hydroxy-2-methylphenylboronic acid - (Hetero)aryl Carboxylic Acid Reaction Reaction Conditions: - Catalyst (e.g., Cu or Pd) - Base - Solvent - Heat or Light Start->Reaction Decarboxylation Decarboxylation (Loss of CO₂) Reaction->Decarboxylation Coupling Cross-Coupling Event Decarboxylation->Coupling Product Biaryl Product Coupling->Product

Caption: A simplified workflow for a decarboxylative cross-coupling reaction.

Protocol: Silver-Promoted Decarboxylative Coupling of 5-Hydroxy-2-methylphenylboronic Acid with an Aromatic Carboxylic Acid

This protocol provides a general method for the decarboxylative coupling of an aromatic carboxylic acid with 5-Hydroxy-2-methylphenylboronic acid.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid

  • Aromatic carboxylic acid

  • Silver carbonate (Ag₂CO₃)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Diatomaceous earth

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine the aromatic carboxylic acid (1.0 equiv.), 5-Hydroxy-2-methylphenylboronic acid (1.5 equiv.), silver carbonate (2.0 equiv.), and palladium(II) trifluoroacetate (10 mol%).

  • Add a mixture of DMF and DMSO (e.g., 95:5 v/v) as the solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of diatomaceous earth to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Expert Insights:

  • The choice of silver salt and palladium catalyst can be critical for the success of the reaction.[7]

  • The reaction temperature and time should be optimized for each specific substrate combination.

  • The electronic nature of the substituents on the aromatic carboxylic acid can influence the ease of decarboxylation.

III. Photoredox Catalysis: A Light-Driven Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[8][9][10] This methodology can be applied to the activation of boronic acids for cross-coupling reactions.

Mechanistic Principles

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer with a substrate. In the context of boronic acids, a Lewis base can form a redox-active complex with the boronic acid, which is then oxidized by the excited photocatalyst to generate an aryl radical.[8][10] This radical can then participate in various coupling transformations.

Photoredox_Catalysis cluster_cycle Photoredox Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC⁻ PC_excited->PC_reduced + Substrate (Single Electron Transfer) Radical_Formation Aryl Radical Formation PC_excited->Radical_Formation Oxidizes Boronic Acid Complex PC_reduced->PC Regeneration ArBOH2 5-Hydroxy-2-methylphenylboronic acid ArBOH2->Radical_Formation Coupling Radical Coupling with Partner Radical_Formation->Coupling

Caption: A conceptual diagram of photoredox activation of an arylboronic acid.

Protocol: Photoredox-Mediated Coupling of 5-Hydroxy-2-methylphenylboronic Acid with an Electron-Deficient Olefin

This protocol outlines a general procedure for the photoredox-catalyzed addition of 5-Hydroxy-2-methylphenylboronic acid to an electron-deficient olefin.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid

  • Electron-deficient olefin (e.g., an acrylate or acrylonitrile)

  • Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)

  • Lewis base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine)

  • Solvent (e.g., acetonitrile or dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LED lamp)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the photocatalyst (1-5 mol%), 5-Hydroxy-2-methylphenylboronic acid (1.0 equiv.), the electron-deficient olefin (1.2 equiv.), and the Lewis base (1.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with a visible light source at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • The choice of photocatalyst, Lewis base, and solvent is crucial and should be optimized for the specific reaction.

  • Degassing the solvent and maintaining an inert atmosphere are critical to prevent quenching of the excited photocatalyst by oxygen.

  • The hydroxyl group on the boronic acid may interact with the Lewis base, potentially influencing the formation of the redox-active complex.

Data Summary

The following table provides a comparative overview of the alternative cross-coupling reactions discussed. Note that yields and conditions are representative and may require optimization for 5-Hydroxy-2-methylphenylboronic acid.

Reaction TypeCoupling PartnersCatalyst SystemKey AdvantagesPotential Challenges
Chan-Lam Coupling N-H or O-H nucleophilesCopper-basedMild conditions, air and moisture tolerant, forms C-heteroatom bonds.[2][3]Stoichiometric copper may be required in some cases.
Decarboxylative Coupling Carboxylic acidsPalladium or Copper-basedUtilizes readily available starting materials, CO₂ as the only byproduct.[6]May require elevated temperatures; substrate scope can be limited.[11]
Photoredox Catalysis Alkenes, alkynes, etc.Photocatalyst + Lewis baseExtremely mild conditions, high functional group tolerance, novel reactivity.[8][10]Requires specialized equipment (light source), sensitive to oxygen.

Conclusion

The exploration of alternative cross-coupling reactions for 5-Hydroxy-2-methylphenylboronic acid significantly broadens its synthetic utility. By moving beyond the traditional Suzuki-Miyaura coupling, researchers can access a wider range of molecular scaffolds, including those with valuable carbon-heteroatom bonds and complex biaryl structures derived from unconventional coupling partners. The Chan-Lam coupling, decarboxylative reactions, and photoredox catalysis each offer unique advantages in terms of reaction conditions, substrate scope, and mechanistic pathways. The protocols and insights provided in this guide are intended to serve as a starting point for the development of robust and innovative synthetic strategies in drug discovery and materials science.

References

  • Macmillan Group - Princeton University. (2022-04-05). Decarboxylative Borylation and Cross-Coupling of (Hetero)
  • ResearchGate. (n.d.). Scheme 21 Decarboxylative coupling with aryl boronic acids.
  • Synfacts. (2019). Decarboxylative Cross-Coupling of Aryls and Hetaryls. Thieme.
  • Macmillan Group. (2019-01-17). Decarboxylative/Decarbonylative Couplings of (Hetero)
  • ResearchGate. (2024-12). Decarboxylative Cross-Coupling of Aryl Carboxylic Acids with Arylboronic Acids Using Ag/ZnO Catalyst under Aerobic Conditions in Aqueous Medium.
  • Alfa Chemistry. (n.d.). Chan-Lam Coupling. Alfa Chemistry.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal.
  • Angewandte Chemie International Edition. (2017-11-20). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Wiley Online Library.
  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia.
  • Chemical Communications. (n.d.). Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal–organic framework containing tetrakis(carboxyphenyl)porphyrin groups. Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed. (2017-11-20). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters.
  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

Sources

Application

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 5-Hydroxy-2-methylphenylboronic Acid

Abstract This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group in 5-Hydroxy-2-methylphenylboronic acid. This bifunctional molecule presents unique challen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group in 5-Hydroxy-2-methylphenylboronic acid. This bifunctional molecule presents unique challenges and opportunities in synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document explores various strategies for the selective modification of the phenolic hydroxyl group, including etherification, esterification, and silylation, while preserving the reactive boronic acid moiety. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis and application.

Introduction: The Strategic Importance of Derivatizing 5-Hydroxy-2-methylphenylboronic Acid

5-Hydroxy-2-methylphenylboronic acid is a valuable building block in organic synthesis, possessing two key functional groups: a nucleophilic hydroxyl group and an electrophilic boronic acid. This duality allows for sequential and diverse functionalization, making it a versatile reagent in the construction of complex molecular architectures, particularly in pharmaceutical and materials science.

The primary motivation for derivatizing the hydroxyl group is to modulate the molecule's reactivity and physical properties. Protection of the phenol is often a prerequisite for subsequent reactions involving the boronic acid, such as the Suzuki-Miyaura coupling.[1][2] Unprotected phenols can interfere with the catalytic cycle of such reactions through undesired side reactions. Furthermore, derivatization can enhance solubility, improve chromatographic behavior, and introduce new functionalities for further synthetic transformations.

This guide emphasizes the principles of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others, providing precise control over multi-step syntheses.[3][4][5] By carefully selecting the appropriate derivatizing agent, chemists can orchestrate a synthetic sequence with high efficiency and yield.

Chemoselectivity: Navigating the Reactivity Landscape

The key to successfully derivatizing 5-Hydroxy-2-methylphenylboronic acid lies in understanding and controlling the chemoselectivity of the reactions. Both the hydroxyl and boronic acid groups can react under various conditions. The phenolic hydroxyl group is nucleophilic and can be targeted by electrophiles, while the boronic acid is a Lewis acid and can interact with nucleophiles.

This section outlines the general principles for achieving selective derivatization of the hydroxyl group. The choice of reagents, solvents, and reaction conditions is paramount in directing the reaction to the desired functional group.

Diagram: General Derivatization Strategies

G start 5-Hydroxy-2-methylphenylboronic Acid ether Etherification (Williamson Ether Synthesis) start->ether R-X, Base ester Esterification (Acylation) start->ester R-COCl or (RCO)2O, Base silyl Silylation start->silyl R3SiCl, Base product_ether Aryl Ether Derivative ether->product_ether product_ester Aryl Ester Derivative ester->product_ester product_silyl Silyl Ether Derivative silyl->product_silyl

Caption: Overview of common strategies for hydroxyl group derivatization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective derivatization techniques. These have been optimized for high yield and purity.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an aryl ether by reacting the phenolic hydroxyl group with an alkyl halide in the presence of a base. This is a robust and widely applicable method.[6]

Rationale: The choice of a relatively mild base like potassium carbonate is crucial to prevent undesired reactions of the boronic acid group. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack of the phenoxide ion.

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Hydroxy-2-methylphenylboronic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone or dimethylformamide (DMF) as the solvent (approximately 0.1 M concentration of the boronic acid).

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Parameter Value
Starting Material 5-Hydroxy-2-methylphenylboronic acid
Reagents Alkyl Halide, K₂CO₃
Solvent Acetone or DMF
Temperature Reflux (Acetone) or 60-80 °C (DMF)
Typical Yield 85-95%
Protocol 2: O-Acylation for Ester Formation

This method involves the conversion of the hydroxyl group to an ester using an acylating agent such as an acyl chloride or anhydride.[7] This is a common strategy for protecting the hydroxyl group.[8]

Rationale: The use of a non-nucleophilic base like triethylamine (NEt₃) or pyridine is essential to scavenge the acidic byproduct (HCl or carboxylic acid) without interfering with the boronic acid. The reaction is typically performed at low temperatures to control the reactivity of the acylating agent.

Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-Hydroxy-2-methylphenylboronic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) or anhydride dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Value
Starting Material 5-Hydroxy-2-methylphenylboronic acid
Reagents Acyl Chloride/Anhydride, NEt₃ or Pyridine
Solvent DCM or THF
Temperature 0 °C to Room Temperature
Typical Yield 90-98%
Protocol 3: O-Silylation for Silyl Ether Formation

Silylation is a versatile method for protecting hydroxyl groups, offering a wide range of silyl ethers with varying stabilities.[9][10] This protocol uses a common silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl).

Rationale: Imidazole is used as a base and catalyst. It activates the silyl chloride and scavenges the HCl produced. The choice of solvent is critical; polar aprotic solvents like DMF are generally effective.

Step-by-Step Methodology:
  • Reagent Preparation: To a solution of 5-Hydroxy-2-methylphenylboronic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Parameter Value
Starting Material 5-Hydroxy-2-methylphenylboronic acid
Reagents TBDMSCl, Imidazole
Solvent DMF
Temperature Room Temperature
Typical Yield >95%
Diagram: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve Starting Material and Base in Solvent b Add Derivatizing Agent a->b c Stir at Appropriate Temperature b->c d Monitor by TLC c->d e Quench and Extract d->e f Wash and Dry e->f g Column Chromatography f->g h Characterize Product g->h

Caption: A generalized workflow for the derivatization protocols.

Characterization of Derivatized Products

Thorough characterization of the synthesized derivatives is essential to confirm the successful modification and to ensure purity for subsequent applications. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the derivatized product. The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl, acyl, or silyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe the disappearance of the broad O-H stretch of the phenol and the appearance of new characteristic bands, such as the C-O-C stretch for ethers or the C=O stretch for esters.

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid product.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of these derivatized boronic acids is in Suzuki-Miyaura cross-coupling reactions.[11] The protection of the hydroxyl group prevents its interference in the catalytic cycle, allowing for efficient C-C bond formation.[12]

Example Application:

A common application is the coupling of the derivatized 5-alkoxy-2-methylphenylboronic acid with an aryl halide. The resulting biaryl structure is a common motif in many biologically active molecules and functional materials.

Diagram: Suzuki-Miyaura Coupling Application

G start Derivatized 5-R-O-2-methylphenylboronic Acid catalyst Pd Catalyst, Base start->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst product Coupled Biaryl Product catalyst->product deprotection Deprotection (if required) product->deprotection final_product Final Phenolic Biaryl deprotection->final_product

Caption: Application of derivatized boronic acid in Suzuki-Miyaura coupling.

Conclusion

The derivatization of the hydroxyl group of 5-Hydroxy-2-methylphenylboronic acid is a critical step for its effective use in a wide range of synthetic applications. The choice of the derivatization strategy—be it etherification, esterification, or silylation—should be guided by the overall synthetic plan, considering the stability of the protecting group to subsequent reaction conditions and the ease of its eventual removal. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to confidently and successfully utilize this versatile building block in their synthetic endeavors.

References

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Suzuki Coupling Guide. (n.d.). Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • LinkedIn. (2024, May 15). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, February 8). Protection of Phenyl boronic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • ACS Publications. (2013, November 20). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. Retrieved from [Link]

  • ACS Publications. (2020, December 1). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, November 8). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Retrieved from [Link]

  • PubMed. (2013, December 6). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. Retrieved from [Link]

  • JACS Au. (2021, October 25). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes.... Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012, March 19). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the hydroxylation of boronic acids into phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Hydroxy-2-methylphenylboronic Acid as a Strategic Building Block in Total Synthesis

Introduction: The Strategic Value of 5-Hydroxy-2-methylphenylboronic Acid in Complex Synthesis In the landscape of modern organic synthesis, the quest for efficiency, precision, and molecular diversity is paramount. Subs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Hydroxy-2-methylphenylboronic Acid in Complex Synthesis

In the landscape of modern organic synthesis, the quest for efficiency, precision, and molecular diversity is paramount. Substituted biaryl scaffolds are core motifs in a vast array of natural products and pharmaceutically active compounds, including the notable neolignans honokiol and magnolol, which exhibit significant anti-tumor and neuroprotective properties.[1][2] The strategic disconnection of these complex targets often leads back to simpler, functionalized phenyl units. Among these, 5-Hydroxy-2-methylphenylboronic acid emerges as a highly valuable and versatile building block.

Its utility is rooted in the powerful and Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3][4] This boronic acid derivative offers a unique combination of functionalities: a nucleophilic boronic acid for palladium-catalyzed coupling, a phenolic hydroxyl group that can be a key pharmacophoric element or a handle for further derivatization, and a methyl group that introduces steric and electronic differentiation. The presence of the hydroxyl group, however, necessitates careful strategic planning regarding its protection and deprotection, bringing the concept of orthogonality to the forefront of synthetic design.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 5-Hydroxy-2-methylphenylboronic acid in total synthesis. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven protocols, and explore the critical strategies for orthogonal protection that enable its successful incorporation into complex molecular architectures.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for constructing biaryl linkages due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of organoboron reagents.[5][6] The reaction facilitates the coupling of an organoboron compound (like 5-Hydroxy-2-methylphenylboronic acid) with an organic halide or triflate, catalyzed by a palladium complex.

Mechanistic Rationale: Understanding the Catalytic Cycle

A deep understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[3]

  • Transmetalation: The organic moiety from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[3]

Suzuki_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Reagents Ar¹-X Reagents->OxAdd Boronate Ar²-B(OH)₃⁻ Boronate->Transmetal Base Base BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate OH⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Workflow

While no explicit total synthesis using 5-Hydroxy-2-methylphenylboronic acid has been identified in the reviewed literature, numerous syntheses of structurally related natural products like Honokiol provide robust, adaptable protocols.[7][8] The following protocol is a representative example for the coupling of a protected 5-Hydroxy-2-methylphenylboronic acid derivative with an aryl bromide.

General Workflow for Suzuki-Miyaura Coupling

The experimental workflow requires careful execution, particularly in setting up an inert atmosphere to protect the palladium catalyst from oxygen.

Workflow start Start setup Assemble Reaction Flask (Flask, Stir Bar) start->setup reagents Add Solids: Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand setup->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Precursor

This protocol describes the coupling of 5-Methoxy-2-methylphenylboronic acid (as a proxy for a protected version of the title compound) with 4-bromo-1-allylbenzene.

Materials:

  • 5-Methoxy-2-methylphenylboronic acid (1.2 equiv)

  • 4-bromo-1-allylbenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Methoxy-2-methylphenylboronic acid, 4-bromo-1-allylbenzene, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Table of Recommended Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.

ComponentRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Precursors that readily form the active Pd(0) species in situ. Pd(PPh₃)₄ can sometimes be used directly.[3]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), PPh₃Electron-rich, bulky phosphine ligands stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination.[8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base is critical for activating the boronic acid to form the boronate. The choice of base can influence reaction rate and prevent side reactions.[6]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFAprotic organic solvents are common. A small amount of water is often necessary to dissolve the base and facilitate boronate formation.[5]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction, especially the oxidative addition step.

Orthogonal Protection Strategies: A Critical Consideration

The term "orthogonal protection" refers to the use of multiple, distinct protecting groups in a molecule that can be removed selectively under different reaction conditions without affecting the others. This strategy is essential when working with 5-Hydroxy-2-methylphenylboronic acid due to the presence of two reactive functional groups: the phenolic hydroxyl and the boronic acid.

Protecting the Phenolic Hydroxyl Group

The free hydroxyl group can interfere with the Suzuki coupling by coordinating to the palladium catalyst or by reacting with the base. Therefore, its protection is often a necessary prerequisite for a successful and high-yielding coupling.

  • Methoxymethyl (MOM) Ether: A common choice for protecting phenols.

    • Protection: Reaction with methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stability: Stable to the basic conditions of the Suzuki coupling.

    • Deprotection: Cleaved under acidic conditions (e.g., HCl in methanol), which are orthogonal to the removal of many boronic acid protecting groups.

  • Other Ethers (e.g., Methyl, Benzyl): While simple to install, their removal often requires harsh conditions (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers) that may not be compatible with other functional groups in a complex molecule.

Protecting the Boronic Acid Group

While boronic acids are relatively stable, they can undergo side reactions like protodeboronation (replacement of the B(OH)₂ group with a hydrogen) under certain conditions. In multi-step syntheses where the boronic acid needs to be carried through several transformations before the coupling, protection can be advantageous.

  • N-Methyliminodiacetic Acid (MIDA) Boronate Esters: MIDA boronates are highly stable, crystalline solids that are inert to a wide range of reaction conditions, including chromatography.

    • Protection: Reaction of the boronic acid with MIDA in the presence of a dehydrating agent.

    • Stability: Exceptionally robust, allowing the masked boronic acid to be treated as a standard organic functional group.

    • Deprotection: Mild aqueous basic conditions (e.g., NaHCO₃) liberate the free boronic acid, ready for in situ Suzuki coupling.

  • 1,8-Diaminonaphthalene (dan) Boronamides: These are also stable protecting groups that can render the boronic acid unreactive towards Suzuki coupling until deprotection.[9]

Integrated Orthogonal Strategy

A well-designed synthesis would employ an orthogonal protection scheme where the hydroxyl and boronic acid groups can be manipulated independently.

Orthogonal_Strategy Start 5-Hydroxy-2-methylphenylboronic Acid ProtectOH Protect Hydroxyl (e.g., MOM-Cl, DIPEA) Start->ProtectOH MOM_Protected 5-(MOM-oxy)-2-methylphenylboronic Acid ProtectOH->MOM_Protected ProtectB Protect Boronic Acid (e.g., MIDA) MOM_Protected->ProtectB Dual_Protected MIDA boronate of 5-(MOM-oxy)-2-methylphenyl ProtectB->Dual_Protected Other_Synth_Steps Other Synthetic Steps (e.g., modification of another part of the molecule) Dual_Protected->Other_Synth_Steps DeprotectB Deprotect Boronic Acid (mild base) Other_Synth_Steps->DeprotectB Ready_for_Coupling Ready for Suzuki Coupling DeprotectB->Ready_for_Coupling Suzuki Suzuki-Miyaura Coupling Ready_for_Coupling->Suzuki Coupled_Product Protected Biaryl Product Suzuki->Coupled_Product DeprotectOH Deprotect Hydroxyl (acid) Coupled_Product->DeprotectOH Final_Product Final Biaryl Product DeprotectOH->Final_Product

Figure 3: An example of an orthogonal protection and synthetic sequence.

Conclusion

5-Hydroxy-2-methylphenylboronic acid is a powerful building block for the total synthesis of complex biaryl natural products and their analogues. Its successful application hinges on the mastery of the Suzuki-Miyaura cross-coupling reaction and the strategic implementation of orthogonal protecting groups. By understanding the underlying mechanisms and leveraging robust, field-tested protocols, researchers can effectively incorporate this versatile reagent into their synthetic campaigns, paving the way for the discovery and development of novel molecules with significant biological and therapeutic potential.

References

  • Anonymous. (2012). An expedient synthesis of honokiol and its analogues as potential neuropreventive agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Arbiser, J. L., et al. (n.d.). Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent. Antioxidants & Redox Signaling. [Link]

  • Cardullo, N., et al. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fried, L. E., et al. (2011). Structural modification of honokiol, a biphenyl occurring in Magnolia officinalis: the evaluation of honokiol analogues as inhibitors of angiogenesis and for their cytotoxicity and structure-activity relationship. Journal of Medicinal Chemistry. [Link]

  • Gennaiou, K., et al. (2023). Combining the best of both worlds: radical-based divergent total synthesis. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Di Sarno, V., et al. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

  • Piska, K., et al. (2017). Honokiol Analogs: A Novel Class of Anticancer Agents Targeting Cell Signaling Pathways and Other Bioactivities. Current Molecular Medicine. [Link]

  • Kotha, S., et al. (2018). Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. Scilit. [Link]

  • Pouységu, L., et al. (n.d.). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports. [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Pearce-Higgins, R., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • El-Gamal, M. I., et al. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Mutoh, Y., et al. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science. [Link]

Sources

Application

Catalytic Frontiers: Application Notes and Protocols for 5-Hydroxy-2-methylphenylboronic Acid Derivatives

Introduction: Unlocking Unique Reactivity in Cross-Coupling Chemistry In the landscape of modern synthetic organic chemistry, the quest for versatile and robust catalytic systems is paramount for the efficient constructi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Unique Reactivity in Cross-Coupling Chemistry

In the landscape of modern synthetic organic chemistry, the quest for versatile and robust catalytic systems is paramount for the efficient construction of complex molecular architectures. Among the vast array of reagents, arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This guide focuses on a particularly intriguing class of these reagents: 5-Hydroxy-2-methylphenylboronic acid and its derivatives .

The strategic placement of a hydroxyl group at the 5-position and a methyl group at the 2-position of the phenylboronic acid scaffold imparts a unique combination of electronic and steric properties. The ortho-methyl group can influence the dihedral angle between the phenyl ring and the boronic acid moiety, potentially impacting the rate and selectivity of transmetalation in catalytic cycles. Concurrently, the meta-hydroxyl group can modulate the electron density of the aromatic ring and may participate in intermolecular interactions, offering opportunities for fine-tuning reaction conditions and exploring novel reactivity. These characteristics make 5-Hydroxy-2-methylphenylboronic acid derivatives highly valuable synthons in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the application of these specialized boronic acids in key cross-coupling reactions but also delves into the mechanistic rationale behind the experimental choices, empowering users to troubleshoot and adapt these methods for their specific synthetic challenges.

Core Applications: Suzuki-Miyaura and Chan-Lam Couplings

5-Hydroxy-2-methylphenylboronic acid and its derivatives are primarily employed in two of the most powerful C-C and C-heteroatom bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organohalide.[3][4] The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the ortho-methyl group in 5-Hydroxy-2-methylphenylboronic acid can sterically influence the transmetalation step, while the hydroxyl group can affect the electronic nature of the aryl ring.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Ar-Pd(II)-X(L2) R'-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (ArB(OH)2, Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R'-Ar

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Hydroxy-2-methylphenylboronic acid with an aryl bromide. Optimization of the base, solvent, and palladium source may be necessary for specific substrates.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)[5]

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 5-Hydroxy-2-methylphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 8 mL DME and 2 mL H₂O). The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Reaction Parameters

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂A robust and commercially available precatalyst effective for a wide range of aryl bromides.[5]
Base K₂CO₃A moderately strong base that is effective in activating the boronic acid for transmetalation.
Solvent System DME/Water (4:1)A biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 85 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
II. Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[6][7] This reaction is particularly attractive due to its often mild, aerobic conditions, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[8]

Mechanistic Considerations:

The Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. The reaction involves the coordination of the boronic acid and the heteroatom nucleophile to a copper center, followed by reductive elimination to form the desired product. The presence of an oxidant, often atmospheric oxygen, is typically required to regenerate the active copper catalyst.[7]

Chan_Lam_Cycle cluster_legend Catalytic Cycle Cu(II) Cu(II) Ligand_Exchange1 Ligand Exchange (ArB(OH)2) Ar-Cu(II) Ar-Cu(II) Ligand_Exchange1->Ar-Cu(II) Ligand_Exchange2 Ligand Exchange (Nu-H) Ar-Cu(II)-Nu Ar-Cu(II)-Nu Ligand_Exchange2->Ar-Cu(II)-Nu Reductive_Elimination Reductive Elimination Cu(0) Cu(0) Reductive_Elimination->Cu(0) Ar-Nu Oxidation Oxidation (O2) Oxidation->Cu(II)

Figure 2: A simplified representation of a possible Chan-Lam coupling catalytic cycle.

Experimental Protocol: Synthesis of an N-Aryl Amine

This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with 5-Hydroxy-2-methylphenylboronic acid. The choice of copper source, base, and solvent may require optimization for different amine substrates.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid (1.5 equiv.)

  • Amine (1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv.)[7]

  • Pyridine (as solvent and base)

  • Molecular sieves (4 Å)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add the amine (1.0 mmol), 5-Hydroxy-2-methylphenylboronic acid (1.5 mmol), and copper(II) acetate (1.0 mmol).

  • Solvent and Base: Add pyridine as the solvent (e.g., 5 mL). Pyridine also serves as the base in this reaction.

  • Drying Agent: Add activated 4 Å molecular sieves to the reaction mixture to remove any residual water.

  • Reaction: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the reactivity of the amine.[9]

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves.

    • Wash the Celite pad with dichloromethane (DCM).

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Data Presentation: Key Parameters for Chan-Lam Coupling

ParameterConditionRationale
Copper Source Cu(OAc)₂A common and effective copper(II) source for Chan-Lam couplings.[7]
Base/Solvent PyridineActs as both a base to facilitate the reaction and as a solvent.
Atmosphere AirAtmospheric oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[6]
Temperature Room TemperatureMany Chan-Lam couplings can proceed efficiently at ambient temperature, highlighting the mildness of this method.[8]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Suzuki Coupling Inefficient transmetalation; Catalyst deactivation; Incomplete reaction.Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Use a different palladium precatalyst or ligand; Increase reaction temperature or time.
Side Products (e.g., Homocoupling) Boronic acid instability; Non-optimal reaction conditions.Use freshly prepared or purified boronic acid; Lower the reaction temperature; Adjust the stoichiometry of the reagents.
No Reaction in Chan-Lam Coupling Inactive copper catalyst; Low nucleophilicity of the amine/alcohol.Use a different copper source (e.g., CuI, Cu₂O); Add a co-oxidant like TEMPO; Increase the reaction temperature.
Protodeboronation Presence of protic sources; Instability of the boronic acid.Ensure anhydrous conditions where necessary; Use a more stable boronic acid derivative (e.g., MIDA boronate).

Conclusion and Future Outlook

5-Hydroxy-2-methylphenylboronic acid and its derivatives represent a valuable subclass of organoboron reagents with unique reactivity profiles. The protocols and insights provided in this guide aim to facilitate their effective application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The strategic positioning of the hydroxyl and methyl substituents offers a handle for fine-tuning electronic and steric parameters, which can be exploited to achieve desired reactivity and selectivity in the synthesis of complex molecules.

Future research in this area may focus on the development of novel derivatives with enhanced stability and reactivity, as well as their application in other catalytic transformations. The exploration of these compounds in the synthesis of bioactive molecules for drug discovery and development remains a particularly promising avenue.[1][2] As our understanding of the subtle interplay between substituent effects and catalytic activity grows, so too will the utility of these specialized building blocks in advancing the frontiers of chemical synthesis.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. (2003). Retrieved from [Link]

  • A simple and practical protocol for the palladium-catalyzed cross-coupling of boronic acids with methyl iodide. Wiley Online Library. (2004). Retrieved from [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. (2025). Retrieved from [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. SpringerLink. (2005). Retrieved from [Link]

  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. ResearchGate. (2016). Retrieved from [Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. (2020). Retrieved from [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. (2016). Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. (2023). Retrieved from [Link]

  • Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides. ResearchGate. (2007). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (n.d.). Retrieved from [Link]

  • Boron-Based Catalysts for C−C Bond-Formation Reactions. ResearchGate. (2021). Retrieved from [Link]

  • Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. PubMed. (2004). Retrieved from [Link]

  • Copper Mediated Arylation by Arylboronic acids in the Synthesis of Aryladenines and Arylmercapturic Acids. HETEROCYCLES. (2009). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. (2020). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. (2020). Retrieved from [Link]

  • The Fifth Element in Drug Design: Boron in Medicinal Chemistry. ResearchGate. (2016). Retrieved from [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. (1999). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2022). Retrieved from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. (n.d.). Retrieved from [Link]

  • Boron-Containing Pharmacophore. MIT Technology Licensing Office. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. (2020). Retrieved from [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Royal Society of Chemistry. (2024). Retrieved from [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. National Institutes of Health. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 5-Hydroxy-2-methylphenylboronic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers utilizing 5-Hydroxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 5-Hydroxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this substrate and maximize your reaction yields.

The structure of 5-Hydroxy-2-methylphenylboronic acid presents a dual challenge for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-methyl group can significantly impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1][2]

  • Electronic Effects & Side Reactions: The electron-donating para-hydroxyl group increases the electron density of the aromatic ring. While this can sometimes be beneficial, it also increases the substrate's susceptibility to protodeboronation—an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to yield loss.[3][4]

This guide is designed to provide logical, cause-and-effect-based solutions to overcome these specific hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of 5-Hydroxy-2-methylphenylboronic acid in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm getting no product at all. What are the most likely causes?

Answer: Low or no conversion typically points to a suboptimal catalyst system or inefficient activation of the boronic acid. The steric hindrance from the ortho-methyl group is a primary suspect, as it slows down the transmetalation step.[5]

Here is a logical progression for troubleshooting:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for sterically demanding substrates. The key is to use a ligand that is both bulky and electron-rich.[6]

    • Why? Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for efficient oxidative addition and subsequent steps.[7] Electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step.[6]

    • Actionable Solution: Switch to a state-of-the-art ligand designed for challenging couplings. Buchwald's biaryl phosphine ligands are an excellent starting point.

LigandKey Features & Application
SPhos Generally excellent for electron-rich and hindered boronic acids.[8]
XPhos Very bulky and electron-rich; highly effective for hindered substrates and aryl chlorides.[9]
RuPhos Often used for highly hindered couplings and can be effective at lower temperatures.
tBu₃P A simple but very bulky and electron-rich monophosphine ligand.[10]
  • Re-evaluate Your Base: The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10]

    • Why? An inappropriate base can be too weak to form the boronate, too strong leading to catalyst degradation or side reactions, or have poor solubility.

    • Actionable Solution: Potassium phosphate (K₃PO₄) is often a superior choice to sodium or potassium carbonate (Na₂CO₃, K₂CO₃) for hindered substrates. It has good solubility in mixed aqueous/organic solvents and provides a suitable level of basicity. Cesium carbonate (Cs₂CO₃) is also a strong and effective option.[11][12]

  • Check Reagent Quality: Ensure your 5-Hydroxy-2-methylphenylboronic acid is pure. Boronic acids can dehydrate to form cyclic boroxines upon storage, which can alter stoichiometry and reactivity. Also, confirm the purity and activity of your palladium source.[9]

Question 2: I'm observing a significant amount of a side product that corresponds to m-cresol. What is happening and how can I prevent it?

Answer: You are observing protodeboronation , a common and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] Electron-rich boronic acids, like yours with a hydroxyl group, are particularly susceptible to this process, especially under basic aqueous conditions.[3][13]

Strategies to Minimize Protodeboronation:
  • Use a Boronic Ester: The most effective strategy is to use a more stable derivative, such as the pinacol ester of 5-Hydroxy-2-methylphenylboronic acid (5-Hydroxy-2-methylphenylboronic acid pinacol ester).

    • Why? Boronic esters act as a "slow-release" reservoir for the boronic acid. They hydrolyze gradually under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low, which suppresses the rate of protodeboronation relative to the desired cross-coupling.[12][14]

  • Modify Solvent Conditions:

    • Actionable Solution: Reduce the amount of water in your reaction or switch to a rigorously anhydrous solvent system if possible. While many Suzuki protocols use aqueous bases, certain conditions using bases like potassium trimethylsilanolate (TMSOK) in anhydrous solvents can be effective.[15]

  • Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[9]

Question 3: My reaction is sluggish and requires high catalyst loading and long reaction times. How can I improve the kinetics?

Answer: Sluggish reactions are a direct consequence of the steric hindrance slowing down a key step in the catalytic cycle. The goal is to accelerate both transmetalation and reductive elimination.

Optimization Flowchart for Sluggish Reactions

G start Sluggish Reaction Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand Primary Step base Use a Stronger, Soluble Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base If still slow solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) base->solvent Check Solubility temp Increase Temperature Incrementally (e.g., 80°C -> 100°C) solvent->temp Final Adjustment result Improved Rate & Yield temp->result

Caption: Troubleshooting workflow for slow reactions.

  • Ligand is Key: As mentioned in Q1, a powerful ligand is the most impactful change you can make. The use of ligands like AntPhos has been shown to be particularly effective for sterically demanding couplings by inhibiting side pathways.[5][15]

  • Solvent Choice: The solvent must fully dissolve all components at the reaction temperature. Poor solubility can mimic slow kinetics.

    • Common Solvents: 1,4-Dioxane, Toluene, and 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices. Dioxane is often preferred for its ability to dissolve polar and nonpolar reagents.

  • Palladium Precatalyst: Using a modern palladium precatalyst can ensure the efficient generation of the active Pd(0) species. Precatalysts are air-stable complexes that are readily activated under the reaction conditions.

    • Examples: SPhos Pd G3 or XPhos Pd G3 are commercially available and highly reliable. These precatalysts can lead to faster reactions and more reproducible results.[9]

Frequently Asked Questions (FAQs)

  • Q: How much excess boronic acid should I use?

    • A: Using a slight excess of the boronic acid partner (1.2–1.5 equivalents) is standard practice. This helps to drive the reaction to completion and compensates for any potential decomposition (protodeboronation) or boroxine formation.[12]

  • Q: Why is degassing the reaction mixture so important?

    • A: The active catalyst is a Palladium(0) species, which is highly sensitive to oxidation by atmospheric oxygen. If oxygen is present, it can oxidize Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. Oxygen can also promote the unwanted homocoupling of boronic acids.[9] Thoroughly degassing your solvents and the final reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) is critical for success.

  • Q: Can I protect the hydroxyl group before the reaction?

    • A: Yes, this is a valid strategy. Protecting the -OH group as a methyl ether (-OMe) or another robust protecting group can prevent potential coordination to palladium and slightly reduce the electron-donating effect, which may decrease the rate of protodeboronation. However, this adds extra steps to your synthesis. Optimizing the coupling directly is often more efficient.

Experimental Protocols

Protocol 1: General Starting Conditions for Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 mmol, 1.0 equiv), 5-Hydroxy-2-methylphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%). Add this solid to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvents should be degassed beforehand by sparging with an inert gas for at least 20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[16]

Protocol 2: High-Throughput Ligand/Base Screening

For difficult substrates, screening several conditions in parallel is highly efficient. This can be done using a 24-well reaction block.

  • Stock Solutions: Prepare stock solutions of your aryl halide and 5-Hydroxy-2-methylphenylboronic acid in the chosen solvent (e.g., dioxane).

  • Arraying Reagents: In an inert atmosphere (glovebox), add pre-weighed palladium precursor (e.g., Pd₂(dba)₃) and ligands to each vial.

  • Dispensing: Add the appropriate base to each vial, followed by the stock solutions of the coupling partners.

  • Sealing and Reaction: Seal the reaction block and heat to the desired temperature with stirring.

  • Analysis: After a set time (e.g., 12 hours), quench the reactions and analyze the yield/conversion in each vial by LC-MS or GC with an internal standard.

Mechanistic Considerations & Visualizations

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. For 5-Hydroxy-2-methylphenylboronic acid, the Transmetalation step is often rate-limiting, and the Protodeboronation pathway is a competing side reaction.[6][11][17]

G cluster_0 Catalytic Cycle OA Oxidative Addition Ar-Pd(II)-X TM Transmetalation Ar-Pd(II)-Ar' OA->TM Ar'-B(OH)₂ + Base RE Reductive Elimination Ar-Ar' TM->RE TM_note Pd0 Pd(0)L₂ RE->Pd0 Product Out Pd0->OA Ar-X BoronicAcid 5-Hydroxy-2-methyl- phenylboronic acid BoronicAcid->TM Desired Path SideProduct Protodeboronation (m-cresol) BoronicAcid->SideProduct Undesired Side Reaction

Caption: Suzuki catalytic cycle with challenges highlighted.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate. [Link]

  • Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?[Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • D. G. Hall, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • National Institutes of Health. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • J. D. G. Nogal, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • American Chemical Society. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of 5-Hydroxy-2-methylphenylboronic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 5-Hydroxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your synthetic outcomes.

The presence of both a phenolic hydroxyl group and a methyl group on the boronic acid introduces specific electronic and steric factors that can lead to undesired side reactions. This guide is structured to address these unique challenges directly, moving beyond generic protocols to offer targeted, mechanistically-grounded advice.

Part 1: Understanding the Competing Reaction Pathways

The success of a Suzuki-Miyaura coupling hinges on the desired catalytic cycle proceeding much faster than any off-cycle or decomposition pathways. With 5-Hydroxy-2-methylphenylboronic acid, the two most prevalent side reactions are protodeboronation and homocoupling .

Suzuki_Side_Reactions cluster_suzuki Desired Suzuki Coupling Cycle cluster_side Common Side Reactions OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X ArX Ar-X (Aryl Halide) DiarylPd Ar-Pd(II)-Ar' ArPdX->DiarylPd Transmetalation BoronicAcid 5-Hydroxy-2-methyl -phenylboronic acid + Base AteComplex Boronate 'ate' Complex BoronicAcid->AteComplex Proto Protodeboronation BoronicAcid->Proto H+ Homo Homocoupling BoronicAcid->Homo Pd(II) / O2 AteComplex->ArPdX DiarylPd->Pd0 Product Desired Product (Ar-Ar') DiarylPd->Product Reductive Elimination ProtonSource H+ Source (e.g., H2O) Pd_O2 Pd(II) or O2

Caption: The Suzuki cycle and competing side reactions.

Protodeboronation

This is a reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of 2-methylphenol as a byproduct.[1][2] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product.

  • Mechanism: Protodeboronation can be catalyzed by acid or base.[3][4] In Suzuki couplings, it is often base-catalyzed, where a hydroxide ion attacks the boron atom, followed by protonation of the aromatic ring, which leads to the cleavage of the C-B bond.[4] The rate of this side reaction is highly dependent on factors like pH, temperature, and the electronic properties of the arylboronic acid.[1]

Homocoupling

This side reaction involves the coupling of two molecules of the 5-Hydroxy-2-methylphenylboronic acid to form a symmetrical biaryl, 2,2'-dimethyl-5,5'-dihydroxybiphenyl.

  • Mechanism: Homocoupling is frequently promoted by the presence of molecular oxygen or by using a Palladium(II) precatalyst.[5][6][7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[5][8]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low yield of the desired product, with significant recovery of 2-methylphenol.

  • Question: My reaction is producing very little of my target molecule, and I've identified the major byproduct as 2-methylphenol. What is causing this, and how can I fix it?

  • Answer: This is a classic case of protodeboronation outcompeting the desired Suzuki coupling.[2] The electron-donating nature of the hydroxyl and methyl groups can make the boronic acid more susceptible to this pathway under certain conditions.

    Probable Causes & Solutions:

    • Base Choice and Strength: Strong bases like NaOH or KOH can accelerate protodeboronation.[9] The high pH they create can be detrimental.

      • Solution: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices as they are effective in activating the boronic acid for transmetalation without excessively raising the pH to a level that favors rapid protodeboronation.[1][9]

    • Reaction Temperature and Time: High temperatures and prolonged reaction times give the protodeboronation side reaction more opportunity to occur.

      • Solution: Aim for the lowest temperature at which the desired coupling proceeds efficiently. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material (aryl halide) is consumed. If the reaction is sluggish, it is often better to optimize the catalyst system rather than simply increasing the heat.

    • Solvent System: The presence of water, a proton source, is necessary for protodeboronation.

      • Solution: While many Suzuki protocols use aqueous mixtures, consider using anhydrous solvents like dioxane or toluene if protodeboronation is severe. Alternatively, using a boronate ester derivative, such as a MIDA boronate or a pinacol ester, can suppress protodeboronation through a "slow release" of the active boronic acid.[2][10]

Issue 2: A major, higher molecular weight byproduct is observed, identified as the homocoupled dimer of the boronic acid.

  • Question: My main byproduct is the symmetrical biaryl from the homocoupling of my 5-Hydroxy-2-methylphenylboronic acid. Why is this happening?

  • Answer: The formation of a homocoupled product points towards an issue with oxygen contamination or the palladium catalyst's oxidation state.[5][6]

    Probable Causes & Solutions:

    • Presence of Oxygen: Molecular oxygen is a known promoter of the homocoupling of boronic acids.[7] It can interact with the palladium catalyst in a destructive side cycle.[5]

      • Solution: Ensure the reaction is performed under strictly anaerobic conditions. This is the most critical factor. Degas your solvent(s) and the entire reaction mixture thoroughly before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the mixture for 15-30 minutes or by performing several freeze-pump-thaw cycles.[8][11]

    • Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it can react directly with the boronic acid in a process that leads to homocoupling.[8]

      • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald pre-catalyst) that is designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions.[4] This minimizes the concentration of reactive Pd(II) species that could initiate homocoupling.

Issue 3: The reaction stalls, and palladium black is observed.

  • Question: My reaction started but then stopped, and I see a black precipitate forming. What happened?

  • Answer: The formation of palladium black indicates decomposition of the catalyst. This happens when the ligands are unable to stabilize the palladium nanoparticles, causing them to aggregate and fall out of the solution, thus halting the catalytic cycle.

    Probable Causes & Solutions:

    • Ligand Instability or Inefficiency: The chosen phosphine ligand may be inadequate for the reaction conditions, either being sterically not bulky enough or electronically mismatched.

      • Solution: Switch to a more robust and electron-rich, bulky monophosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos or XPhos are specifically designed to stabilize the palladium center and accelerate the key steps of the catalytic cycle, which can prevent catalyst decomposition.[11]

    • Excessive Temperature: High temperatures can accelerate catalyst decomposition.

      • Solution: As mentioned previously, run the reaction at the lowest effective temperature. A more active catalyst system should allow for lower reaction temperatures.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How does the phenolic -OH group specifically influence the reaction?

    • A1: The hydroxyl group has two main effects. First, it is an electron-donating group, which can increase the nucleophilicity of the boronic acid but also potentially increase its susceptibility to protodeboronation. Second, it is acidic and can be deprotonated by the base. This can lead to chelation with the palladium center or the boron atom, which may alter reactivity in complex ways, sometimes beneficially by directing the reaction.[12]

  • Q2: Should I protect the hydroxyl group before the coupling?

    • A2: This is a common consideration. Protection (e.g., as a methyl or benzyl ether) can prevent any potential complications from the free hydroxyl group. However, it adds two steps to your synthesis (protection and deprotection). In many cases, careful optimization of the reaction conditions (especially the base and catalyst) allows for a successful coupling without protection. It is recommended to first attempt the reaction with the free phenol; only consider protection if optimization fails.

  • Q3: What is the best "all-around" catalyst and base combination to start with for this substrate?

    • A3: A highly reliable starting point would be a second-generation Buchwald pre-catalyst like SPhos Pd G2 or XPhos Pd G3, paired with K₃PO₄ as the base in a solvent system like dioxane/water.[4] This combination of a highly active, stable catalyst and a moderately strong base is often effective at promoting the desired C-C bond formation while minimizing side reactions.

Part 4: Optimization Strategies & Recommended Protocol

Summary of Key Optimization Parameters
ParameterRecommendation for 5-Hydroxy-2-methylphenylboronic acidRationale
Palladium Source Use a Pd(0) source or a modern pre-catalyst (e.g., XPhos Pd G3).Minimizes Pd(II)-mediated homocoupling and ensures efficient generation of the active catalyst.[4]
Ligand Bulky, electron-rich biaryl monophosphines (e.g., SPhos, XPhos).Accelerates reductive elimination and stabilizes the catalyst, outcompeting protodeboronation and decomposition.[11]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Activates the boronic acid effectively while minimizing the rate of base-catalyzed protodeboronation.[1][9]
Solvent Dioxane/H₂O, Toluene/H₂O, or anhydrous Toluene/Dioxane.Balances solubility and can be tuned to minimize protodeboronation (by reducing water content).
Atmosphere Strictly inert (Argon or Nitrogen).Crucial for preventing oxygen-mediated homocoupling of the boronic acid.[7][8]
General Experimental Protocol

This protocol is a starting point and should be optimized for your specific aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-Hydroxy-2-methylphenylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G2, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Atmosphere Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to a concentration of ~0.1 M) via syringe.

  • Degassing (Crucial Step): Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Troubleshooting

preventing deboronation of 5-Hydroxy-2-methylphenylboronic acid during reaction

Welcome to the technical support center for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on preventing its deboronation during cross-coupling reactions. Here, we synthesize our in-house expertise with established literature to provide you with actionable insights and robust protocols.

Understanding the Challenge: The Deboronation of 5-Hydroxy-2-methylphenylboronic Acid

5-Hydroxy-2-methylphenylboronic acid is an electron-rich arylboronic acid, a characteristic that makes it an excellent nucleophile in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, this electron-rich nature also renders it susceptible to a significant side reaction: protodeboronation.

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to the formation of 4-methylphenol as a byproduct.[1] This process not only consumes the starting material, reducing the yield of the desired product, but also complicates purification. The reaction is typically catalyzed by acid or, more commonly in the context of Suzuki-Miyaura coupling, by base.[2]

The presence of the hydroxyl group at the para position and the methyl group at the ortho position on the phenyl ring of 5-Hydroxy-2-methylphenylboronic acid introduces specific factors that influence its stability:

  • Electronic Effects: The hydroxyl group is a strong electron-donating group, which increases the electron density on the aromatic ring. This heightened electron density makes the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonation, a key step in the deboronation pathway.

  • Role of the Base: In Suzuki-Miyaura reactions, a base is essential for the transmetalation step. However, strong bases can deprotonate the boronic acid to form a boronate species, which is more reactive in the desired coupling but can also be more prone to deboronation.[2][3] The phenolic hydroxyl group can also be deprotonated, further modulating the electronic properties of the molecule.

  • Reaction Kinetics: The core of preventing deboronation lies in ensuring that the rate of the desired cross-coupling reaction is significantly faster than the rate of the deboronation side reaction.[1][4]

Below is a diagram illustrating the proposed base-catalyzed protodeboronation pathway for 5-Hydroxy-2-methylphenylboronic acid.

G cluster_0 Base-Catalyzed Protodeboronation A 5-Hydroxy-2-methylphenylboronic acid B Arylboronate Species (Tetrahedral) A->B + Base C Transition State (Ipso-Protonation) B->C + H₂O D 4-Methylphenol (Deboronated Byproduct) C->D - B(OH)₃ Base Base (e.g., OH⁻) H2O Proton Source (e.g., H₂O)

Caption: Proposed mechanism of base-catalyzed protodeboronation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using 5-Hydroxy-2-methylphenylboronic acid in cross-coupling reactions.

Q1: My reaction yield is low, and I've isolated a significant amount of 4-methylphenol. What is the likely cause?

A1: The presence of 4-methylphenol is a clear indicator of protodeboronation. This is the most common failure mode for this substrate. The primary culprits are often an overly strong base, elevated temperatures, or a slow catalytic system.[1][4] Essentially, the deboronation reaction is outcompeting your desired Suzuki-Miyaura coupling.

Q2: How does the choice of base impact deboronation?

A2: The base is critical. While necessary for the catalytic cycle, strong bases, particularly hydroxides like NaOH and KOH, can significantly accelerate deboronation.[1][4] We recommend using milder bases. The choice of base can be the single most important parameter to adjust.

Q3: Can the reaction solvent contribute to deboronation?

A3: Yes. While many Suzuki reactions use aqueous solvent mixtures, the water acts as the proton source for protodeboronation.[5] Using anhydrous conditions can significantly suppress this side reaction. If a protic solvent is necessary, minimizing the amount of water is advisable.

Q4: I'm still observing deboronation even with a milder base. What should I try next?

A4: If deboronation persists, focus on the kinetics. You need to accelerate the Suzuki coupling. This can be achieved by:

  • Optimizing the Catalyst: Use a highly active palladium catalyst and ligand system. Buchwald-type biarylphosphine ligands are known to promote efficient cross-coupling.[4]

  • Increasing Catalyst Loading: A modest increase in catalyst loading can sometimes favor the desired reaction.[4]

  • Lowering the Temperature: Higher temperatures can disproportionately increase the rate of deboronation.[1] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.

Q5: Would protecting the boronic acid as an ester help?

A5: Absolutely. This is a highly effective strategy. Converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, can significantly reduce its susceptibility to deboronation.[1][2] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

Preventative Strategies & Protocols

To proactively combat deboronation, we have developed the following guidelines and protocols.

Key Parameter Optimization

The following table summarizes the critical reaction parameters and our recommendations for minimizing deboronation when using 5-Hydroxy-2-methylphenylboronic acid.

ParameterStandard Conditions (Prone to Deboronation)Recommended Conditions (Minimized Deboronation)Rationale
Base Strong bases (NaOH, KOH)Milder bases (K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation.[1][4]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous solvents (e.g., Toluene, Dioxane, THF)Minimizes the proton source required for deboronation.[5]
Temperature High (>100 °C)Moderate (60-80 °C)Decreases the rate of the deboronation side reaction.[1]
Catalyst Less active systems (e.g., Pd(PPh₃)₄)Highly active systems (e.g., Buchwald precatalysts)Ensures the desired coupling is kinetically favored over deboronation.[4]
Recommended Experimental Workflow

The following diagram outlines a general workflow designed to minimize deboronation.

Caption: General experimental workflow for minimizing deboronation.

Protocol 1: Suzuki-Miyaura Coupling with 5-Hydroxy-2-methylphenylboronic Acid

This protocol provides a robust starting point for minimizing deboronation.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), 5-Hydroxy-2-methylphenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Protection as a Pinacol Boronate Ester

For particularly challenging couplings where deboronation remains an issue, converting the boronic acid to its pinacol ester is recommended.

  • Ester Formation: In a round-bottom flask, dissolve 5-Hydroxy-2-methylphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.

  • Isolation (Optional): The resulting pinacol ester can be isolated by removing the solvent under reduced pressure and purifying if necessary, or it can be used directly in the subsequent coupling reaction.

  • Suzuki-Miyaura Coupling: Use the pinacol ester (1.2 equiv) in place of the boronic acid in Protocol 1. The same conditions (mild base, anhydrous solvent, active catalyst) are recommended.

By implementing these strategies and protocols, researchers can significantly improve the efficiency and reliability of cross-coupling reactions involving the valuable but sensitive 5-Hydroxy-2-methylphenylboronic acid.

References

Optimization

minimizing homocoupling of 5-Hydroxy-2-methylphenylboronic acid

Introduction: Understanding the Challenge with 5-Hydroxy-2-methylphenylboronic Acid Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encounteri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge with 5-Hydroxy-2-methylphenylboronic Acid

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Hydroxy-2-methylphenylboronic acid. This particular substrate, while valuable, presents a unique combination of steric hindrance from the ortho-methyl group and electronic effects from the electron-donating phenol moiety. These features can often lead to a significant and frustrating side reaction: oxidative homocoupling of the boronic acid, resulting in the formation of a symmetrical 2,2'-dihydroxy-5,5'-dimethylbiphenyl byproduct.

This guide moves beyond simple procedural lists to explain the underlying mechanisms of this side reaction and provides a robust, logic-based framework for its suppression. Our goal is to empower you with the knowledge to not only solve the immediate issue but also to strategically design more efficient and higher-yielding cross-coupling reactions.

Part 1: The Mechanism of Unwanted Homocoupling

Before troubleshooting, it is crucial to understand the competing reaction pathways. The desired Suzuki-Miyaura cross-coupling and the undesired homocoupling are often in kinetic competition. The dominant pathway is determined by your reaction conditions.

The primary culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled byproduct.[1]

  • Pd(II) Precatalyst Pathway: When using a Pd(II) salt, such as Pd(OAc)₂, the first step required is its reduction to the catalytically active Pd(0). This reduction can be accomplished by the boronic acid itself, where two molecules of the boronic acid are consumed to form the homocoupled product, reducing Pd(II) to Pd(0) in the process.[1][3] This is often a major source of byproduct formation at the very beginning of the reaction.

The diagram below illustrates the desired catalytic cycle and the primary off-cycle pathway leading to homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA Ar-X Oxygen Dissolved O₂ Pd0->Oxygen PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX Trans Transmetalation (R²-B(OH)₂ + Base) PdII_RX->Trans PdII_R1R2 R¹-Pd(II)L_n-R² Trans->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regenerates Catalyst Product R¹-R² (Desired Product) RE->Product PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) HC_Trans1 Transmetalation (R²-B(OH)₂) PdII_precatalyst->HC_Trans1 PdII_R2 R²-Pd(II)L_n-OAc HC_Trans1->PdII_R2 HC_Trans2 Second Transmetalation (R²-B(OH)₂) PdII_R2->HC_Trans2 HC_Trans2->Pd0 Generates Active Pd(0) Catalyst HC_Product R²-R² (Homocoupling Byproduct) HC_Trans2->HC_Product Reductive Elimination Oxygen->PdII_precatalyst Oxidizes Pd(0)

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 5-Hydroxy-2-methylphenylboronic acid in a direct question-and-answer format.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it and what are the primary causes?

A1: This byproduct is almost certainly the result of boronic acid homocoupling. It consumes your starting material, lowers the yield of your desired product, and often co-elutes during purification, making isolation difficult. The two most common root causes are:

  • Presence of Dissolved Oxygen: Even trace amounts of oxygen can facilitate an oxidative cycle that leads to homocoupling. Standard nitrogen or argon blanketing is often insufficient; rigorous degassing of solvents is mandatory.[1][2]

  • Use of a Pd(II) Precatalyst: If you are using a catalyst like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to Pd(0). This reduction process often consumes two molecules of your boronic acid to form the homocoupled dimer, especially at the start of the reaction.[1][3]

Q2: How can I modify my reaction setup to effectively eliminate oxygen?

A2: Standard inert gas blanketing is not enough. You must actively remove dissolved gases from your solvents and reaction mixture before adding the catalyst. There are two highly effective methods:

  • Sparging: Bubble a fine stream of an inert gas (argon or nitrogen) through your solvent for at least 30 minutes. This is a simple and effective method for bulk solvents.[3]

  • Freeze-Pump-Thaw: For maximum oxygen removal, especially on a smaller scale, this is the gold standard. The process involves freezing the solvent (e.g., with liquid nitrogen), applying a high vacuum to remove gases from the solid phase, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[3]

Q3: My protocol uses Palladium(II) Acetate. Should I change my catalyst?

A3: Yes, this is one of the most impactful changes you can make. While Pd(II) sources can work, they inherently promote an initial burst of homocoupling.

  • Recommended Solution: Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). This eliminates the need for the initial reduction step by the boronic acid, thus preventing that homocoupling pathway.[2][3]

  • Alternative for Pd(II) systems: If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before the catalyst. Potassium formate (HCO₂K), used at 1.1-1.5 equivalents relative to the palladium, has been shown to suppress homocoupling by reducing the Pd(II) species without interfering with the main catalytic cycle.[3][4]

Q4: Which phosphine ligand is best suited for a sterically hindered substrate like 5-Hydroxy-2-methylphenylboronic acid?

A4: The choice of ligand is critical. For sterically hindered and electron-rich boronic acids, bulky and electron-rich phosphine ligands are highly recommended. These ligands accelerate the rate-limiting reductive elimination step, which favors the formation of the desired cross-coupled product over side reactions.[2][5]

  • Top Recommendations:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for challenging couplings.[5]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald-type ligand.

    • Tricyclohexylphosphine (PCy₃): A less complex but often effective bulky ligand.

Using these ligands can dramatically shift the reaction equilibrium towards your desired product.

Q5: How does my choice of base impact homocoupling?

A5: The base is essential for activating the boronic acid to facilitate transmetalation.[6] However, the wrong base or concentration can exacerbate side reactions. The phenolic -OH group on your substrate can also interact with the base.

  • Strategy: Avoid overly strong bases like NaOH or KOH, which can promote boronic acid degradation. A screening of milder inorganic bases is the best approach.

  • Recommended Bases for Screening:

    • Potassium Carbonate (K₂CO₃)

    • Potassium Phosphate (K₃PO₄)[7]

    • Cesium Carbonate (Cs₂CO₃)

The optimal base will facilitate efficient transmetalation for the cross-coupling reaction without unnecessarily promoting the decomposition or homocoupling of the boronic acid.

Part 3: Preventative Strategies & Optimized Protocol

Proactive prevention is more effective than reactive troubleshooting. The following table summarizes the optimal choices for minimizing homocoupling with 5-Hydroxy-2-methylphenylboronic acid.

ParameterSuboptimal Choice (Promotes Homocoupling)Optimal Choice (Minimizes Homocoupling)Rationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ or other Pd(0) PrecatalystsAvoids the initial reductive homocoupling required to generate the active Pd(0) catalyst.[1][3]
Ligand PPh₃ (when used with Pd(II)), noneSPhos, XPhos, or other bulky biaryl phosphines Steric bulk accelerates the desired reductive elimination step, outcompeting side reactions.[2][5]
Base Strong hydroxides (NaOH, KOH)K₃PO₄, Cs₂CO₃, K₂CO₃ Provides necessary activation of the boronic acid without promoting excessive degradation pathways.[7]
Solvent System Air-saturated solventsRigorously degassed solvents (e.g., Dioxane/H₂O, Toluene/H₂O)Removes dissolved oxygen, a key oxidant that drives the homocoupling side reaction.[1][3]
Additive NonePotassium Formate (HCO₂K) (if using a Pd(II) source)Acts as a mild reducing agent to generate Pd(0) without consuming the boronic acid.[3][4]
Optimized Experimental Protocol

This protocol integrates the best practices discussed above for a generic coupling with an aryl bromide (Ar-Br).

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 5-Hydroxy-2-methylphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Seal the flask with a septum.

  • Solvent Degassing and Addition:

    • In a separate flask, prepare your solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v).

    • Rigorously degas the solvent mixture using the freeze-pump-thaw method (3 cycles recommended) or by sparging with argon for at least 30 minutes.

    • Using a cannula or gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the reagents.

  • Catalyst Addition:

    • Briefly remove the septum and add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and the bulky phosphine ligand (e.g., SPhos, 0.04-0.10 equiv) under a positive flow of argon. Note: Some modern precatalysts already incorporate the ligand.

    • Reseal the flask immediately.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath (typically 80-100 °C).

    • Allow the reaction to stir under a positive pressure of inert gas for the required time, monitoring by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Part 4: Visual Troubleshooting Workflow

If issues persist, follow this logical decision tree to diagnose the problem.

Troubleshooting_Flowchart start Start: Significant Homocoupling Observed q_catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? start->q_catalyst sol_pd0 Action: 1. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). 2. OR, add 1.2 eq. HCO₂K. q_catalyst->sol_pd0 Yes q_degas Have you rigorously degassed all solvents (Freeze-Pump-Thaw)? q_catalyst->q_degas No end_node Re-run experiment with optimized conditions. sol_pd0->end_node sol_degas Action: Implement rigorous degassing. Sparging (30+ min) or 3x Freeze-Pump-Thaw cycles. q_degas->sol_degas No q_ligand Are you using a bulky, electron-rich ligand (e.g., SPhos)? q_degas->q_ligand Yes sol_degas->end_node sol_ligand Action: Switch to a Buchwald-type ligand like SPhos or XPhos (4-10 mol %). q_ligand->sol_ligand No q_base Have you screened different bases? q_ligand->q_base Yes sol_ligand->end_node sol_base Action: Screen K₃PO₄, Cs₂CO₃, and K₂CO₃. Avoid strong hydroxide bases. q_base->sol_base No q_base->end_node Yes sol_base->end_node

Caption: A step-by-step troubleshooting workflow.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2007(14), 2261-2276.
  • Caddick, S., & Cloke, F. G. N. (2005). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 3(18), 3296-3298.
  • Al-Amin, M., & Krska, S. W. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(11), 5283-5294.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Le-Dey, R., et al. (2022).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 235-268). ACS Symposium Series.
  • Neufeldt, S. R., & Sanford, M. S. (2016). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 120(27), 6756–6764.
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Wang, Y., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Chemistry – An Asian Journal, 11(22), 3173-3180.
  • Derasp, J. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(35), 14325–14336.
  • Request PDF. (2025). Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Request PDF. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Thomas, A. A., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Request PDF. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in reactions involving 5-Hydroxy-2-methylphenylboronic acid

Welcome to the technical support center for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when using this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when using this versatile reagent in cross-coupling reactions. Here, we address common issues, provide in-depth explanations for reaction phenomena, and offer validated protocols to help you achieve higher yields and reproducible results.

Section 1: Troubleshooting Guide for Low-Yield Reactions

This section is structured to help you diagnose and resolve specific problems encountered during your experiments. We will start with the most critical factor—the quality of your starting material—and then proceed to reaction optimization and side-reaction mitigation.

Question: My Suzuki-Miyaura reaction with 5-Hydroxy-2-methylphenylboronic acid has failed or resulted in a very low yield. Where should I begin my investigation?

Answer: A low or non-existent yield in a Suzuki-Miyaura coupling involving 5-Hydroxy-2-methylphenylboronic acid typically points to one of three primary areas: the integrity of the boronic acid, suboptimal reaction conditions that fail to account for the phenolic hydroxyl group, or competing side reactions.

We recommend a systematic approach to troubleshooting. The following flowchart provides a logical diagnostic workflow.

Troubleshooting_Workflow start Low Yield Observed check_purity Step 1: Verify Boronic Acid Purity & Integrity start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok repurify Purify or Replace Boronic Acid purity_ok->repurify No optimize_conditions Step 2: Re-evaluate Reaction Conditions purity_ok->optimize_conditions Yes repurify->check_purity base_choice Is the Base Appropriate for a Phenolic Boronic Acid? optimize_conditions->base_choice catalyst_choice Is the Catalyst/Ligand System Optimal? base_choice->catalyst_choice Yes screen_bases Screen Weaker Bases (e.g., K3PO4, K2CO3, Cs2CO3) base_choice->screen_bases No screen_catalysts Screen Buchwald Ligands or Use Pre-catalysts catalyst_choice->screen_catalysts No check_side_reactions Step 3: Analyze for Side Products catalyst_choice->check_side_reactions Yes screen_bases->catalyst_choice screen_catalysts->check_side_reactions protodeboronation Protodeboronation Observed? check_side_reactions->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No adjust_for_protodeboronation Use Anhydrous Solvents, Degas Thoroughly, Consider Boronate Ester protodeboronation->adjust_for_protodeboronation Yes adjust_for_homocoupling Ensure Rigorous Degassing, Check Catalyst Precursor Quality homocoupling->adjust_for_homocoupling Yes success Improved Yield homocoupling->success No adjust_for_protodeboronation->success adjust_for_homocoupling->success

Caption: Troubleshooting Decision Tree for Low-Yield Reactions.

Question: How can I assess the quality of my 5-Hydroxy-2-methylphenylboronic acid, and why is it so critical?

Answer: The purity and stability of boronic acids are paramount for successful cross-coupling reactions. 5-Hydroxy-2-methylphenylboronic acid is susceptible to two primary degradation pathways that can severely inhibit your reaction:

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom to form 2-methylphenol. This side reaction consumes your starting material and can be catalyzed by moisture, acid, base, or metal salts.[1]

  • Oxidative Decomposition/Homocoupling: Boronic acids can oxidize or self-couple to form symmetric biaryls, especially in the presence of oxygen and a palladium catalyst.[1]

The analysis of boronic acids can be challenging due to their potential instability during the analytical process itself.[2]

Protocol 1: Purity Assessment of 5-Hydroxy-2-methylphenylboronic acid
  • Objective: To determine the purity of the boronic acid and identify potential degradation products like 2-methylphenol or homocoupled species.

  • Method 1: ¹H NMR Spectroscopy (Quantitative)

    • Accurately weigh ~10-15 mg of your boronic acid and a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into a clean NMR tube.

    • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Avoid aqueous solvents.

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 seconds) to ensure accurate integration.

    • Analysis: Compare the integration of a characteristic boronic acid proton peak against the integration of the internal standard's peak. The presence of significant peaks corresponding to 2-methylphenol is a clear indicator of protodeboronation.

  • Method 2: Reversed-Phase HPLC (RP-HPLC)

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., Acetonitrile/Water).

    • Use a C18 column with a gradient elution method, typically starting with a higher aqueous phase composition and ramping to a higher organic phase.

    • Monitor the elution using a UV detector. The boronic acid, 2-methylphenol, and any homocoupled impurities will have distinct retention times.[3]

    • Analysis: Quantify the peak areas to determine the relative percentage of the desired boronic acid.

Question: My boronic acid is pure, but the yield is still low. How does the phenolic -OH group affect my choice of base and other reaction conditions?

Answer: The phenolic hydroxyl group is a critical determinant of reactivity. It is weakly acidic and can be deprotonated by the base in the reaction. This has several consequences:

  • Base Consumption: A portion of the base will be consumed to deprotonate the phenol, potentially reducing the amount available to activate the boronic acid for transmetalation.

  • Altered Solubility: The resulting phenoxide is charged, which can alter the solubility of the boronic acid species in the reaction medium.

  • Potential for Catalyst Inhibition: The phenoxide could potentially coordinate to the palladium center, affecting the catalytic cycle.

The choice of base is therefore crucial.[4] Strong bases like NaOH or KOH can be detrimental. Milder bases are generally preferred for phenolic boronic acids.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling with Phenolic Boronic Acids
BasepKa of Conjugate AcidTypical EquivalentsRecommended SolventsComments and Rationale
K₃PO₄ 12.32.0 - 3.0Dioxane/H₂O, Toluene/H₂O, THF/H₂OOften the best choice. Moderately strong, but generally does not cause significant hydrolysis of sensitive functional groups. Its solubility in water facilitates the reaction.
K₂CO₃ 10.32.0 - 3.0Dioxane/H₂O, MeCN/H₂O, Toluene/H₂OA reliable and cost-effective option. Milder than K₃PO₄, which can be beneficial if protodeboronation is an issue.
Cs₂CO₃ 10.32.0 - 3.0Dioxane, Toluene, THFHighly effective due to its high solubility in many organic solvents, which can accelerate the reaction. However, it is more expensive.
KF 3.23.0THF, DioxaneA very mild base. Can be effective when other bases fail, particularly if the substrate is sensitive to stronger bases.[5]
NaOH/KOH ~15.72.0 - 3.0Toluene/H₂OGenerally not recommended. These strong bases can promote side reactions, including catalyst decomposition and significant protodeboronation, especially at elevated temperatures.

Causality: The base's primary role is to form the boronate anion [ArB(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[4][6][7][8][9] For 5-Hydroxy-2-methylphenylboronic acid, a base must be strong enough to facilitate this step without being so strong that it promotes decomposition or other unwanted side reactions involving the free hydroxyl group.

Question: What are the most common side reactions with 5-Hydroxy-2-methylphenylboronic acid and how can I minimize them?

Answer: Besides starting material decomposition, two in-situ side reactions are the most common culprits for low yield: protodeboronation and homocoupling.

Side_Reactions cluster_0 Desired Reaction: Suzuki Coupling cluster_1 Side Reactions BoronicAcid 5-Hydroxy-2-methyl- phenylboronic acid Product Desired Biaryl Product BoronicAcid->Product + Ar-X [Pd Catalyst, Base] ArylHalide Ar-X ArylHalide->Product Protodeboronation Protodeboronation Product (2-methylphenol) Homocoupling Homocoupling Product (Symmetrical Biaryl) BoronicAcid_Side 5-Hydroxy-2-methyl- phenylboronic acid BoronicAcid_Side->Protodeboronation [H₂O, Base] BoronicAcid_Side->Homocoupling [O₂, Pd Catalyst]

Caption: Competing Desired and Side Reactions.

  • Protodeboronation: This results in the formation of 2-methylphenol. It is often exacerbated by excess water, high temperatures, and overly strong bases.[1][10]

    • Mitigation Strategy:

      • Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress this side reaction. If water is necessary for the base's solubility, use the minimum required amount.

      • Thorough Degassing: While primarily for preventing catalyst oxidation, removing dissolved oxygen can also help. More importantly, sparging solvents with an inert gas (Argon or Nitrogen) helps remove dissolved acidic gases like CO₂.

      • Use a Boronate Ester: Converting the boronic acid to its pinacol ester derivative can increase stability and reduce susceptibility to protodeboronation.[11] The ester hydrolyzes in situ under the reaction conditions to generate the active boronic acid.

  • Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is primarily caused by the presence of oxygen, which re-oxidizes the Pd(0) catalyst in a competing catalytic cycle.[1][11]

    • Mitigation Strategy:

      • Rigorous Degassing: This is the most critical factor. Use a freeze-pump-thaw technique (for low-boiling solvents) or sparge the solvent mixture with an inert gas for at least 30 minutes before adding the catalyst.[12][13] Maintain a positive pressure of inert gas throughout the reaction.

      • Use High-Quality Catalyst: Older palladium sources, especially Pd(OAc)₂, can sometimes promote homocoupling. Using well-defined Pd(0) sources like Pd₂(dba)₃ or modern pre-catalysts can be beneficial.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Hydroxy-2-methylphenylboronic acid?

To minimize degradation via protodeboronation and oxidation, the compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), refrigerated (2-8 °C), and protected from light.

Q2: Should I protect the phenolic hydroxyl group before the reaction?

Protection is generally not necessary and adds extra steps to your synthesis. Modern Suzuki-Miyaura conditions are typically tolerant of free hydroxyl groups. By carefully selecting a mild base (like K₃PO₄ or K₂CO₃) and an appropriate solvent system, the coupling can be performed efficiently without protection. Protection might only be considered if all other optimization attempts fail or if the substrate contains other functional groups that necessitate it.

Q3: What is a good starting point for catalyst and ligand selection for this substrate?

For electron-rich boronic acids like this one, modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (Buchwald ligands) are highly effective. They promote rapid oxidative addition and reductive elimination, which can "outrun" competing side reactions.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Objective: A reliable starting protocol for the coupling of 5-Hydroxy-2-methylphenylboronic acid with an aryl bromide.

  • Materials:

    • 5-Hydroxy-2-methylphenylboronic acid (1.2 - 1.5 equiv.)

    • Aryl Bromide (1.0 equiv.)

    • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.)

    • Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl bromide, 5-Hydroxy-2-methylphenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add the palladium pre-catalyst under a positive flow of inert gas.

    • Via syringe, add the degassed solvent mixture (Dioxane/H₂O).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The aqueous layer will be basic; it can be acidified to recover any unreacted boronic acid if necessary.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q4: How does the Suzuki-Miyaura catalytic cycle work, and where are the failure points with my specific boronic acid?

The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition FP1 Failure Point 1: Catalyst Decomposition (O₂, High Temp) Pd0->FP1 PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl FP2 Failure Point 2: Slow Transmetalation (Wrong Base, Poor Solubility) Transmetalation->FP2 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle with Key Failure Points.

  • Failure Point 1 (Catalyst Activity): The active Pd(0) catalyst can be oxidized to inactive palladium black if degassing is insufficient. The phenolic -OH group itself is unlikely to be the issue here, but general reaction hygiene is critical.

  • Failure Point 2 (Transmetalation): This is the most likely step to fail with 5-Hydroxy-2-methylphenylboronic acid. The base must activate the boronic acid to form the boronate, which then transfers its aryl group to the palladium center.[9] If the base is too weak, incorrect, or consumed by deprotonating the phenol, this step will be slow or may not occur, leading to low conversion.

References

  • Vertex AI Search. (2024). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • Adley, D. J., et al. (2016).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sandford, C., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 166–178.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II)
  • Thongrat, P., et al. (2024).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • BOC Sciences. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.
  • Welch, C. J., et al. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Optimization

Technical Support Center: 5-Hydroxy-2-methylphenylboronic acid in Cross-Coupling Reactions

Welcome to the technical support center for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Purity in Catalysis

5-Hydroxy-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction. However, like many boronic acids, its purity and stability can significantly influence the outcome of a reaction. The presence of seemingly minor impurities can lead to a cascade of issues, from diminished yields to complete reaction failure. This guide will illuminate the nature of these impurities, their impact on the catalytic cycle, and practical strategies to mitigate their effects.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 5-Hydroxy-2-methylphenylboronic acid is showing low to no yield. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling fails, a systematic approach to troubleshooting is crucial. The purity of the boronic acid is a primary suspect. Common culprits include:

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] While this is a reversible process, the presence of boroxine complicates accurate stoichiometry and can affect the reaction kinetics.[1]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a common cause of reduced yield.[2]

  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid to the corresponding phenol (in this case, 2-methyl-5-hydroxyphenol).[2]

  • Catalyst Inactivation: Impurities present in the boronic acid can poison the palladium catalyst, leading to reduced activity.[3][4]

Start by assessing the quality of your 5-Hydroxy-2-methylphenylboronic acid. If possible, obtain a fresh batch or purify the existing one.

Q2: I observe an unexpected spot on my TLC/LC-MS that I suspect is an impurity from the boronic acid. What are the most likely structures?

The most common impurities derived from 5-Hydroxy-2-methylphenylboronic acid are its trimeric anhydride (boroxine) and the product of homocoupling.

  • Tris(5-hydroxy-2-methylphenyl)boroxine: This is the cyclic trimer formed from the dehydration of three molecules of the boronic acid. It will have a significantly higher molecular weight.

  • Biaryl Homocoupling Product: This results from the palladium-catalyzed coupling of two molecules of the boronic acid. In this case, it would be 2,2'-dimethyl-5,5'-dihydroxybiphenyl. This is particularly prevalent if oxygen is not rigorously excluded from the reaction.[5]

  • Phenolic Byproduct: Oxidation of the boronic acid can lead to the formation of 2-methyl-5-hydroxyphenol.

Q3: How does the hydroxyl group on 5-Hydroxy-2-methylphenylboronic acid specifically affect the reaction?

The phenolic hydroxyl group can be both beneficial and detrimental. It can coordinate to the palladium center, influencing the catalytic activity. However, it is also susceptible to oxidation, which can lead to catalyst poisoning. Furthermore, under basic conditions, the hydroxyl group will be deprotonated to a phenoxide, which can alter the electronic properties of the boronic acid and its reactivity. It is crucial to use thoroughly degassed solvents to minimize oxidation.

Q4: Can I use any base for my Suzuki coupling with this boronic acid?

The choice of base is critical. Strong bases can promote protodeboronation and other side reactions. For phenolic boronic acids, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH). The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.[2]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues encountered when using 5-Hydroxy-2-methylphenylboronic acid.

Problem 1: Reaction Stalls or Fails to Reach Completion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material (aryl halide and/or boronic acid) remaining even after prolonged reaction times.

  • Low yield of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Boroxine Formation The boronic acid may exist partially or fully as its boroxine trimer. While often still reactive, its dissolution and reaction kinetics can differ, leading to incomplete conversion.1. Confirm Boroxine Presence: Analyze the starting material by ¹¹B NMR. Boronic acids typically show a signal around 30 ppm, while boroxines appear slightly downfield at ~33 ppm.[6] 2. Convert to Boronic Acid: Dissolve the boronic acid in a suitable solvent and add a small amount of water to hydrolyze the boroxine back to the monomeric acid before adding it to the reaction. 3. Use a Boronate Ester: Consider converting the boronic acid to a more stable pinacol ester derivative.
Catalyst Poisoning Impurities in the boronic acid or solvents can deactivate the palladium catalyst. Phenolic oxidation products can be particularly problematic.1. Purify the Boronic Acid: Recrystallize the 5-Hydroxy-2-methylphenylboronic acid. A general procedure involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified boronic acid.[7] 2. Use High-Purity Solvents: Ensure all solvents are freshly distilled and thoroughly degassed. Contaminants in solvents can also act as catalyst poisons.[8] 3. Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may overcome partial poisoning.
Inefficient Transmetalation The transfer of the aryl group from boron to palladium is a critical step and can be slow.1. Optimize the Base: Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. The base must be sufficiently strong to form the boronate salt, which is the active species in transmetalation.[2] 2. Solvent System: Ensure the presence of a protic co-solvent like water or isopropanol, which can facilitate the formation of the active boronate species. A common solvent system is dioxane/water or toluene/ethanol.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or LC-MS shows multiple spots in addition to the starting materials and the desired product.

  • Difficult purification of the final product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Homocoupling of the Boronic Acid Two molecules of the boronic acid couple to form a biaryl impurity. This is often promoted by the presence of oxygen.1. Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes). 2. Use a Pd(0) Pre-catalyst: Pd(II) species can promote homocoupling. Using a well-defined Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this.
Protodeboronation The boronic acid is converted to 2-methyl-5-hydroxyphenol.1. Milder Base: Switch to a milder base such as potassium fluoride (KF). 2. Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation. 3. Use Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions with a base like CsF.[5]
Dehalogenation of the Aryl Halide The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.1. Choice of Base and Solvent: This side reaction can be promoted by certain bases and solvents. Amine bases and alcoholic solvents can sometimes be sources of hydride.[5] Consider switching to a carbonate or phosphate base in a non-alcoholic solvent system.

Experimental Protocols

Protocol 1: Purity Assessment of 5-Hydroxy-2-methylphenylboronic acid by HPLC

This protocol provides a general method for assessing the purity of 5-Hydroxy-2-methylphenylboronic acid and detecting common non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the boronic acid in the initial mobile phase composition (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H and ¹¹B NMR Analysis for Impurity Identification

NMR spectroscopy is a powerful tool for identifying boroxine and other impurities.

  • Sample Preparation:

    • For ¹H NMR, dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For ¹¹B NMR, a similar concentration can be used.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals for 5-Hydroxy-2-methylphenylboronic acid: Aromatic protons, a methyl singlet, and broad singlets for the hydroxyl and boronic acid protons. The chemical shifts of the -OH and -B(OH)₂ protons are concentration and solvent dependent.

    • Indications of Boroxine: The aromatic and methyl signals of the boroxine will be similar to the monomer, but the absence or significant reduction of the B(OH)₂ proton signal is a key indicator.

  • ¹¹B NMR Analysis:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Expected Chemical Shifts:

      • Boronic Acid (trigonal): ~28-32 ppm.

      • Boroxine (trigonal): ~31-35 ppm.[6]

      • Boronate (tetrahedral): A broader, upfield signal at ~3-9 ppm will appear upon addition of a base.[9]

Visualizing the Problem: Impurity Formation Pathways

The following diagrams illustrate the key degradation and side-reaction pathways that can affect the quality of 5-Hydroxy-2-methylphenylboronic acid and the outcome of subsequent reactions.

G BA 5-Hydroxy-2-methylphenylboronic Acid Boroxine Tris(5-hydroxy-2-methylphenyl)boroxine BA->Boroxine -3 H₂O (Dehydration) Homocoupling 2,2'-Dimethyl-5,5'-dihydroxybiphenyl BA->Homocoupling Pd(II), O₂ (Homocoupling) Protodeboronation 2-Methyl-5-hydroxyphenol BA->Protodeboronation H⁺ source (Protodeboronation) Oxidation 2-Methyl-5-hydroxyphenol BA->Oxidation [O] (Oxidation) Boroxine->BA +3 H₂O (Hydrolysis)

Caption: Common impurity formation pathways for 5-Hydroxy-2-methylphenylboronic acid.

Suzuki_Cycle_Impurities cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_impurities Interfering Impurities Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' Transmetalation->Product Reductive Elimination Boroxine Boroxine Boroxine->Transmetalation Alters Stoichiometry & Reaction Kinetics Phenol Phenolic Impurities Phenol->Pd0 Catalyst Poisoning

Caption: Impact of key impurities on the Suzuki-Miyaura catalytic cycle.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2003). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. HETEROCYCLES, 60(12), 2743.
  • de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 10(11), 1145-1150. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Carrow, B. P., & Nozaki, K. (2014). The Suzuki–Miyaura Cross-Coupling Reaction. In Cross-Coupling Reactions (pp. 1-34).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Smith, G. E., & Thomas, J. M. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Kua, J., & Houk, K. N. (2000). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B (OH) 2 (R= H, H 3 C, H 2 N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 104(29), 6981-6986. Available at: [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wiskur, S. L., & Lavigne, J. J. (2003). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of the American Chemical Society, 125(45), 13812-13813. Available at: [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Li, Y., & Liu, Z. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1-10. Available at: [Link]

  • Gembus, V., Marsais, F., & Hoarau, C. (2012). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein journal of organic chemistry, 8, 128-134.
  • Hall, D. G. (Ed.). (2011).
  • MDPI. On-Surface Synthesis of Boroxine-Based Molecules. Available at: [Link]

  • ResearchGate. Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages; Significance of Raw DPV Data for Chemometric Discrimination. Available at: [Link]

  • SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • Google Patents. Preparation method of hydroxyphenylboronic acid.
  • Reddit. Formation of palladium black during Suzuki coupling. Available at: [Link]

  • Hall, D. G. (2005).
  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]

  • ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid. The trigonal coordinated B-atoms are in blue and the tetrahedral ones are in red. …. Available at: [Link]

  • C. F. R. A. C. Lima, et al. (2014) The outcome of the Suzuki–Miyaura cross‐coupling for the direct competition reaction between two boronic acids was evaluated under routine synthesis conditions.
  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • PubMed. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling. Available at: [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • SIELC Technologies. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Available at: [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available at: [Link]

  • IJPSR. Reddy et al., IJPSR, 2019; Vol. 10(9): 4215-4222. Available at: [Link]

  • New Journal of Chemistry. Suzuki coupling reaction in the presence of polymer immobilized palladium nanoparticles: a heterogeneous catalytic pathway. Available at: [Link]

  • Semantic Scholar. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Available at: [Link]

  • PubMed. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Available at: [Link]

  • Journal of Materials Chemistry A. Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks. Available at: [Link]

  • ResearchGate. Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Available at: [Link]

  • MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Available at: [Link]

  • Google Patents. Improved methylboronic acid preparation method.
  • Wikipedia. Glucose. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions with 5-Hydroxy-2-methylphenylboronic acid

Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 5-Hydroxy-2-methylphenylboronic acid. This resource is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 5-Hydroxy-2-methylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering difficulties such as low yields, stalled reactions, or catalyst decomposition when using this specific boronic acid.

The presence of the free hydroxyl group on the phenylboronic acid ring introduces a common yet often underestimated challenge: catalyst poisoning. This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming these issues through a series of frequently asked questions, detailed troubleshooting workflows, and preventative strategies.

Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common symptoms and underlying causes of reaction failure.

FAQ 1: Why is my Suzuki reaction with 5-Hydroxy-2-methylphenylboronic acid giving low to no yield?

Short Answer: The primary culprit is often the free hydroxyl (-OH) group on your boronic acid. Under the basic conditions required for the Suzuki reaction, this phenolic hydroxyl group can deprotonate to form a phenoxide. This phenoxide is a potent ligand that can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species and effectively "poisoning" the catalytic cycle.

Detailed Explanation: The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving a palladium(0) species.[1] The base in the reaction is crucial for activating the boronic acid to facilitate transmetalation.[2][3][4][5] However, when a phenolic hydroxyl group is present, this same base can create a competing ligand (the phenoxide). This phenoxide can bind to the palladium center, disrupting the catalyst's ability to participate in the key steps of oxidative addition or reductive elimination, thereby halting the reaction.[6]

FAQ 2: My reaction starts, but then stalls. What is happening?

Short Answer: Reaction stalling is a classic sign of progressive catalyst deactivation. While your catalyst may be active initially, the accumulation of poisoning species or catalyst decomposition over time leads to a shutdown of the catalytic cycle.

Detailed Explanation: The formation of inactive palladium-phenoxide complexes can be a gradual process. Initially, the concentration of the desired catalytic intermediates may be high enough to sustain the reaction. However, as the reaction proceeds, more of the active catalyst can be sequestered by the phenoxide, leading to a decrease in the overall reaction rate until it eventually stops. Another possibility is the slow decomposition of the catalyst, which can be exacerbated by the presence of coordinating species like phenoxides.

FAQ 3: I see a lot of dark precipitate ("palladium black") forming in my reaction. Is this related to the problem?

Short Answer: Yes, the formation of palladium black is a strong indicator of catalyst decomposition and a common symptom of a poisoned or unstable catalytic system.

Detailed Explanation: Palladium black is finely divided, catalytically inactive palladium metal (Pd(0)). Its formation signifies that the palladium intermediates in the catalytic cycle are unstable and are being reduced to the metallic state instead of continuing the cycle. This is often triggered when the desired reaction pathway is inhibited, which can be a direct consequence of catalyst poisoning by the substrate's hydroxyl group.[7]

FAQ 4: Can I just add more catalyst to overcome the poisoning?

Short Answer: While increasing the catalyst loading might provide a temporary boost in yield, it is an inefficient and costly solution that does not address the root cause of the problem. It can also lead to more side reactions and complicates purification.

Detailed Explanation: Adding more catalyst simply provides more "sacrificial" palladium for the phenoxide to bind to. While some of the catalyst may remain active to drive the reaction forward, you will likely still observe catalyst decomposition and incomplete conversion. A more robust and scientifically sound approach is to prevent the poisoning from occurring in the first place.

Part 2: Troubleshooting Workflows & Mitigation Strategies

This section provides actionable, step-by-step guidance to resolve the issues identified above. The most reliable strategy is to prevent the hydroxyl group from interfering by using a protecting group.

Strategy 1: Protection of the Hydroxyl Group (Recommended)

The most effective way to prevent catalyst poisoning is to "mask" the problematic hydroxyl group with a protecting group. This group renders the hydroxyl inert to the reaction conditions and can be removed in a subsequent step to yield the desired final product.

G cluster_start cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Solution Path cluster_protocol Implementation cluster_end start Low Yield or Stalled Reaction with 5-Hydroxy-2-methylphenylboronic acid diagnosis Is Pd black observed? Is the reaction stalling? start->diagnosis cause Catalyst Poisoning by Free Hydroxyl Group diagnosis->cause Yes protect Strategy 1 (Recommended): Protect the -OH group cause->protect optimize Strategy 2 (Alternative): Optimize Reaction Conditions cause->optimize protocol_protect Follow Protocol 1: -OH Protection (e.g., MOM ether) - Suzuki Coupling - Deprotection protect->protocol_protect protocol_optimize Screen Ligands & Bases: - Bulky, electron-rich ligands - Weaker, non-coordinating bases optimize->protocol_optimize end_success Successful Coupling: High Yield Achieved protocol_protect->end_success protocol_optimize->end_success May require extensive optimization

Caption: Troubleshooting workflow for Suzuki reactions with hydroxylated boronic acids.

The ideal protecting group should be easy to install, stable under the Suzuki reaction conditions (basic, aqueous), and easy to remove without affecting the rest of the molecule.[8]

Protecting GroupInstallation ReagentDeprotection ConditionAdvantages & Disadvantages
MOM (Methoxymethyl)MOM-Cl, DIPEAAcidic (e.g., HCl in MeOH)Pro: Very stable to bases. Con: Requires acidic deprotection.
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)Pro: Mild deprotection. Con: Can be labile to strongly basic conditions.
Me (Methyl)MeI, K₂CO₃Strong acid (e.g., BBr₃)Pro: Very robust. Con: Harsh deprotection conditions.

Step A: Protection of 5-Hydroxy-2-methylphenylboronic acid

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Hydroxy-2-methylphenylboronic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reagent Addition: Add Methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (5-(methoxymethoxy)-2-methylphenylboronic acid) by column chromatography.

Step B: Suzuki Coupling with the Protected Boronic Acid

  • Setup: To a flask, add the protected boronic acid (1.2 eq), your aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of Dioxane and Water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the MOM-protected biaryl product by column chromatography.

Step C: Deprotection

  • Setup: Dissolve the purified MOM-protected product in Methanol.

  • Reagent Addition: Add a solution of concentrated HCl (e.g., 2M) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is gone.

  • Workup: Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final, deprotected product.

Strategy 2: Optimizing Reaction Conditions (Without Protection)

If protection/deprotection is not a viable option, you may find success by carefully tuning the reaction parameters. This approach is generally less reliable and may require extensive screening.

Suzuki_Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd +Ar-X Poisoned [Pd(0)L_n(⁻O-Ar')] (Inactive Complex) Pd0->Poisoned Coordination PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 -Ar-Ar' Boronic->Transmetal +Base Phenol HO-Ar'-B(OH)₂ Phenoxide ⁻O-Ar'-B(OH)₂ Phenol->Phenoxide +Base Phenoxide->Poisoned

Caption: The Suzuki cycle and the competing catalyst poisoning pathway by phenoxides.

Key Optimization Parameters:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can favor the desired reductive elimination step and sterically hinder the coordination of the phenoxide to the palladium center.[9]

    • Good choices: Buchwald ligands (e.g., SPhos, XPhos), tri-tert-butylphosphine (P(tBu)₃).

    • Avoid: Triphenylphosphine (PPh₃) is often not robust enough for this type of challenging substrate.[10]

  • Base Selection: A weaker, non-coordinating base may be less likely to deprotonate the phenol as readily, or the resulting conjugate acid may participate favorably in the reaction.

    • Try: Potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective alternatives to stronger bases like sodium or potassium carbonate.[3][11]

  • Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Anhydrous solvents may sometimes suppress side reactions.

    • Common Systems: Dioxane/H₂O, Toluene/H₂O, THF.

Part 3: Summary and Final Recommendations

When facing challenges with 5-Hydroxy-2-methylphenylboronic acid in Suzuki couplings, the evidence strongly points to catalyst poisoning by the free hydroxyl group.

  • Primary Recommendation: The most robust and reliable solution is to employ a protection/deprotection strategy . Using a protecting group like MOM ether temporarily masks the hydroxyl group, allowing the Suzuki reaction to proceed smoothly without interference.

  • Alternative Approach: If protection is not feasible, a systematic optimization of reaction conditions is necessary. Focus on using bulky, electron-rich ligands (e.g., XPhos) in combination with milder bases (e.g., K₃PO₄).

  • Diagnosis is Key: Observe your reaction for classic signs of poisoning, such as stalling and the formation of palladium black, to confirm the nature of the problem.

By understanding the underlying mechanism of catalyst deactivation, you can make informed decisions to overcome these synthetic hurdles and achieve high yields in your cross-coupling reactions.

References

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023).
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-307.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (N.d.).
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (N.d.). ArODES.
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (N.d.).
  • Wikipedia. Protecting group.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (N.d.).
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025).
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (N.d.). MDPI.
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2017). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.

Sources

Optimization

improving the stability of 5-Hydroxy-2-methylphenylboronic acid in solution

Welcome to the technical support resource for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and se...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Hydroxy-2-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and seek to overcome its inherent instability in solution. Here, we move beyond simple instructions to explain the underlying chemical principles governing its degradation and provide robust, field-tested strategies to ensure experimental success and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental challenges associated with handling 5-Hydroxy-2-methylphenylboronic acid in solution.

Q1: My solution of 5-Hydroxy-2-methylphenylboronic acid seems to lose potency over time, even when stored cold. What's happening?

This is a common observation and is typically due to two primary degradation pathways: oxidative deboronation and boroxine formation.

  • Oxidative Deboronation: Like many arylboronic acids, this compound is susceptible to oxidation, particularly in the presence of dissolved oxygen or other reactive oxygen species (ROS).[1][2] The electron-rich phenyl ring, activated by the hydroxyl group, makes the carbon-boron bond prone to cleavage. The mechanism involves an attack on the boron's empty p-orbital, leading to the irreversible conversion of the boronic acid to the corresponding phenol (in this case, 4-methylcatechol) and boric acid.[3] This process is often pH-dependent and can significantly reduce the concentration of your active reagent.[3][4]

  • Boroxine Formation: In concentrated solutions or under anhydrous/low-water conditions, three molecules of boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7] This is a reversible, entropically driven equilibrium reaction where three molecules of water are released.[5][8] While reversible, the formation of boroxine disrupts the desired 1:1 stoichiometry in reactions like Suzuki couplings and can lead to inconsistent results and purification challenges.[2]

Q2: What is the visual representation of these degradation pathways?

The primary degradation routes for 5-Hydroxy-2-methylphenylboronic acid can be visualized as follows:

degradation_pathways cluster_main 5-Hydroxy-2-methylphenylboronic acid cluster_oxidation Oxidative Deboronation cluster_boroxine Dehydration BA HO(CH₃)C₆H₃B(OH)₂ Phenol 4-Methylcatechol HO(CH₃)C₆H₃OH BA->Phenol + [O] (e.g., O₂, ROS) Boroxine Boroxine Trimer [HO(CH₃)C₆H₃BO]₃ BA->Boroxine - 3 H₂O (Concentrated/Anhydrous) BoricAcid B(OH)₃ Boroxine->BA + 3 H₂O (Aqueous/Dilute) Water_out 3 H₂O

Caption: Primary degradation pathways for 5-Hydroxy-2-methylphenylboronic acid.

Q3: How does pH affect the stability of my boronic acid solution?

The pH of the solution is a critical parameter. Boronic acids are Lewis acids with a pKa typically around 9.[6] At higher pH, they form the more nucleophilic tetrahedral boronate anion [R-B(OH)₃]⁻. This boronate form is significantly more susceptible to oxidation than the neutral, trigonal boronic acid.[3] Therefore, maintaining a neutral to slightly acidic pH (pH < 7) can substantially slow the rate of oxidative degradation.[4] However, strongly acidic conditions can promote protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or inconsistent yields in Suzuki-Miyaura coupling. 1. Oxidative Degradation: The boronic acid has degraded prior to or during the reaction, reducing the effective concentration of the coupling partner. 2. Boroxine Formation: The reagent exists partially as a trimer, leading to incorrect stoichiometry.1. Degas Solvents: Sparge all solvents (especially aqueous ones) with an inert gas (N₂ or Ar) for 15-30 minutes before use to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent atmospheric oxygen from entering. 3. Use Anhydrous Solvents: For reactions sensitive to water, using anhydrous solvents like THF or Dioxane will inhibit boroxine hydrolysis and favor the monomeric form.[5]
Multiple unknown peaks appear in my HPLC/LC-MS analysis over time. 1. On-Column Degradation: The boronic acid is hydrolyzing or oxidizing on the HPLC column itself.[9] 2. Solution Instability: The compound is degrading in the sample vial while sitting in the autosampler.1. Use Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile instead of methanol/water to minimize degradation before injection.[9] 2. Optimize HPLC Method: Use a faster gradient to reduce the analyte's residence time on the column. Employ an end-capped column to minimize interactions with free silanol groups.[9] 3. Fresh Samples: Prepare samples immediately before analysis and use a cooled autosampler if available.
The solid boronic acid has changed in appearance or solubility. Boroxine Formation: Over time, especially if not stored under strictly anhydrous conditions, the solid boronic acid can slowly dehydrate to form the boroxine trimer.[8][10] Boroxines often have different physical properties, including solubility.Reversibility Check: Attempt to dissolve a small sample in a water-containing solvent (e.g., 9:1 Dioxane/H₂O) with gentle warming. If it dissolves, the boroxine is likely hydrolyzing back to the boronic acid. For critical applications, using fresh, high-purity material is recommended.

Part 3: Stabilization Protocols & Methodologies

Proactive stabilization is the most effective strategy. The primary method involves converting the boronic acid to a more robust derivative, such as a boronate ester.

Protocol 1: Conversion to a Stable Pinacol Ester

The formation of a boronate ester by reacting the boronic acid with a diol is a highly effective method of protection.[1] Pinacol esters are particularly common due to their high stability, crystallinity, and compatibility with a wide range of reaction conditions.[2][11][12]

Objective: To convert 5-Hydroxy-2-methylphenylboronic acid into its more stable pinacol ester derivative for long-term storage and use in subsequent reactions.

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid

  • Pinacol (1.1 equivalents)

  • Toluene or Hexane (anhydrous)

  • Dean-Stark apparatus or molecular sieves (4Å)

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 5-Hydroxy-2-methylphenylboronic acid (1.0 eq) and pinacol (1.1 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to fully dissolve the reagents upon heating.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).

    • Alternative: If a Dean-Stark trap is unavailable, anhydrous magnesium sulfate or activated 4Å molecular sieves can be added to the reaction mixture to sequester water.

  • Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude pinacol ester can often be used directly or purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel chromatography.[11]

The resulting 5-Hydroxy-2-methylphenylboronic acid pinacol ester is significantly more stable to oxidation and will not form boroxines, ensuring greater accuracy and reproducibility in your experiments.[12]

Workflow for Enhanced Stability

For researchers facing persistent stability issues, adopting a workflow centered on protected boronic acid derivatives is recommended. Advanced, air-stable surrogates like MIDA boronates or DABO boronates can offer even greater stability and allow for the slow, in situ release of the active boronic acid under specific reaction conditions.[13][14]

stabilization_workflow cluster_control_steps Condition Optimization Start Starting Material: 5-Hydroxy-2-methylphenylboronic acid Problem Encountering Instability? (Low Yield, Poor Reproducibility) Start->Problem Strategy Select Stabilization Strategy Problem->Strategy Yes Protect Chemical Protection: Convert to Boronate Ester (e.g., Pinacol, MIDA) Strategy->Protect Long-Term Stability Control In-situ Control: Optimize Reaction Conditions Strategy->Control Immediate Use Result Stable Reagent Solution for Experimentation Protect->Result Control->Result Degas Degas Solvents (N₂/Ar) Inert Use Inert Atmosphere pH Control pH (Slightly Acidic)

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling Up Suzuki Coupling with 5-Hydroxy-2-methylphenylboronic Acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the scale-up of Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the scale-up of Suzuki-Miyaura cross-coupling reactions involving 5-Hydroxy-2-methylphenylboronic acid. Our goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize reaction conditions, and ensure a safe and efficient transition from bench-scale to larger-scale production.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 5-Hydroxy-2-methylphenylboronic acid in Suzuki coupling reactions.

Q1: What are the primary challenges associated with the scale-up of Suzuki coupling reactions using 5-Hydroxy-2-methylphenylboronic acid?

A1: Scaling up Suzuki couplings with 5-Hydroxy-2-methylphenylboronic acid presents a unique set of challenges primarily due to its structural features. The electron-rich nature of the phenyl ring, stemming from the hydroxyl and methyl substituents, can influence reactivity. Additionally, the presence of the phenolic hydroxyl group can lead to side reactions or interactions with the base and catalyst. Key challenges include ensuring consistent reaction kinetics, managing potential exotherms, controlling impurity profiles, and ensuring the stability of the boronic acid itself.[1][2]

Q2: How does the quality of 5-Hydroxy-2-methylphenylboronic acid impact the reaction at scale?

A2: The purity of the boronic acid is critical for a successful and reproducible Suzuki coupling, especially at a larger scale. Impurities can poison the palladium catalyst, leading to decreased activity or complete reaction failure. Common impurities in boronic acids include boroxines (cyclic anhydrides) and inorganic salts from their synthesis. It is crucial to use high-purity 5-Hydroxy-2-methylphenylboronic acid and to handle it under inert conditions to prevent degradation.[3]

Q3: What are the initial checks I should perform if my scaled-up reaction is showing low yield?

A3: If you are experiencing low yields, a systematic check of your reaction parameters is essential.[1][4]

  • Reagent Quality: Verify the purity and stability of your 5-Hydroxy-2-methylphenylboronic acid, aryl halide, catalyst, ligand, and base.

  • Inert Atmosphere: Ensure your reaction setup is rigorously purged of oxygen, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2]

  • Solvent and Base Degassing: Use properly degassed solvents and ensure your base is anhydrous if the reaction is water-sensitive.

  • Catalyst Activity: Confirm that your palladium catalyst and phosphine ligands have not degraded.[4]

Q4: Can the hydroxyl group on the boronic acid interfere with the reaction?

A4: Yes, the phenolic hydroxyl group is acidic and can react with the base. This can potentially complicate the reaction by consuming the base needed for the catalytic cycle or by coordinating to the palladium center. In some cases, protecting the hydroxyl group may be considered, although this adds extra steps to the synthesis. Alternatively, careful selection of the base and reaction conditions can mitigate these effects.

II. Troubleshooting Guide: From Low Conversion to Impurity Woes

This section provides a more detailed, problem-oriented approach to troubleshooting specific issues encountered during the scale-up process.

Problem 1: Low or Stalled Reaction Conversion

Low or stalled conversion is a frequent issue during scale-up. The underlying causes can be multifaceted.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Catalyst Activity The catalyst may be poisoned by impurities, or the chosen catalyst/ligand system may not be robust enough for the sterically hindered and electron-rich 5-Hydroxy-2-methylphenylboronic acid.[1][5]Screen a panel of palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to identify a more active system.[1][2]
Poor Reagent Solubility On a larger scale, ensuring all reagents are fully dissolved at the reaction temperature is crucial. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[2]Consider a different solvent system with better solubilizing power for all components.[6][7] Temperature adjustments may also improve solubility.
Suboptimal Base Selection The strength and solubility of the base are critical for the transmetalation step.[2][8] An inappropriate base can lead to incomplete reaction or side reactions.Evaluate different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] The choice will depend on the solvent and the sensitivity of your substrates.
Protodeboronation This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It is a common side reaction, especially with electron-rich boronic acids and can be exacerbated by strong bases and water.[2][3]Use a milder base like potassium fluoride (KF) or use anhydrous conditions if possible.[1] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[2][9]

Experimental Protocol: Catalyst and Ligand Screening

  • Setup: In a glovebox, prepare an array of reaction vials, each charged with 5-Hydroxy-2-methylphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the selected base (2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3) and ligand (e.g., XPhos, SPhos) at a specific mol%.

  • Reaction: Add degassed solvent to each vial, seal, and place in a preheated reaction block at the desired temperature.

  • Monitoring: Monitor the reaction progress at set time points using an appropriate analytical technique like LC-MS or GC-MS.[1][10]

  • Analysis: Compare the conversion rates and impurity profiles to identify the optimal catalyst/ligand system.

Problem 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Common Impurities and Mitigation Strategies:

Impurity Formation Mechanism Mitigation Strategy
Homocoupling Product (Biaryl of Boronic Acid) Occurs due to the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[11]Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] Thoroughly degas all solvents and reagents before use.
Protodeboronated Starting Material The boronic acid group is replaced by a hydrogen atom, often due to excess water or harsh basic conditions.[2][12]Use anhydrous solvents and reagents. Consider using a less nucleophilic base. Converting the boronic acid to a boronate ester can also increase stability.[3]
Phenol from Boronic Acid Oxidation The C-B bond can be oxidized to a C-O bond, converting the boronic acid to the corresponding phenol.[3]Maintain a strict inert atmosphere to exclude oxygen.
Ligand-Derived Impurities In some cases, the phosphine ligand can undergo reactions to form impurities, such as phosphine oxides or byproducts from P-C bond cleavage.[13][14]Screen different ligands or consider using a ligandless system if feasible, although this is often less efficient for challenging substrates.

Workflow for Impurity Profile Analysis

impurity_analysis start Reaction Mixture Analysis (LC-MS/GC-MS) impurity_detected Impurity Detected start->impurity_detected identify_impurity Identify Impurity Structure (MS, NMR) impurity_detected->identify_impurity homocoupling Homocoupling Product? identify_impurity->homocoupling protodeboronation Protodeboronation Product? identify_impurity->protodeboronation other_impurity Other Impurity? identify_impurity->other_impurity optimize_inertness Improve Inert Atmosphere/ Degassing homocoupling->optimize_inertness Yes optimize_conditions Modify Base/Solvent/ Use Boronate Ester protodeboronation->optimize_conditions Yes investigate_ligand Investigate Ligand Stability/ Screen Alternatives other_impurity->investigate_ligand Yes scale_up_flow reactor_prep Reactor Preparation (Clean, Dry, Inert) reagent_charge Charge Reagents (Solvent, Base, Aryl Halide, Boronic Acid) reactor_prep->reagent_charge degassing Degas Mixture reagent_charge->degassing heating Heat to Reaction Temp. degassing->heating catalyst_addition Catalyst/Ligand Addition heating->catalyst_addition reaction_monitoring Reaction & Monitoring catalyst_addition->reaction_monitoring workup Work-up (Quench, Phase Split) reaction_monitoring->workup purification Purification (Crystallization/Distillation) workup->purification isolation Product Isolation & Drying purification->isolation

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms with 5-Hydroxy-2-methylphenylboronic Acid

Prepared by the Office of Application Science & Process Safety Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Application Science & Process Safety

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices for managing reaction exotherms when working with 5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7). As your Senior Application Scientist, my goal is to equip you with the knowledge to conduct your experiments safely and effectively by understanding the "why" behind the procedures.

Introduction: The Double-Edged Sword of Boronic Acids

5-Hydroxy-2-methylphenylboronic acid is a versatile reagent, pivotal in the synthesis of complex molecules, most notably through Suzuki-Miyaura cross-coupling reactions.[1][2] While invaluable, boronic acids and their reactions carry inherent thermal risks. Exothermic events, if not properly controlled, can escalate into runaway reactions, posing significant safety hazards from pressure buildup and equipment failure.[3][4][5]

The substituents on the phenyl ring—in this case, a hydroxyl (-OH) and a methyl (-CH₃) group—influence the electronic properties and, consequently, the reactivity and stability of the boronic acid.[6][7][8] This guide is designed to address the specific challenges you may encounter, ensuring both the integrity of your research and the safety of your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of exotherms in reactions involving 5-Hydroxy-2-methylphenylboronic acid?

An exotherm is the release of heat from a chemical reaction. The primary sources in reactions with this boronic acid are:

  • Heat of Reaction: The desired chemical transformation itself (e.g., C-C bond formation in a Suzuki coupling) has an intrinsic enthalpy. Many coupling reactions are significantly exothermic.[9]

  • Decomposition: Phenylboronic acids can undergo thermal decomposition. While many are stable under normal conditions, elevated temperatures from an uncontrolled exotherm can initiate decomposition, releasing additional energy and gases.[10][11] The presence of the hydroxyl group may influence decomposition pathways.

  • Side Reactions: Unintended reactions, such as protodeboronation (loss of the boronic acid group), especially in the presence of base and water, can contribute to the overall heat output.[12]

  • Heat of Mixing/Solution: The dissolution of reagents, particularly bases like sodium or potassium hydroxide, in the reaction solvent can generate a significant amount of heat.

Q2: How do the hydroxyl and methyl substituents affect thermal stability and reactivity?

The electronic nature of substituents on the arylboronic acid ring plays a crucial role:

  • Hydroxyl (-OH) Group: As an electron-donating group, the hydroxyl substituent can increase the electron density on the aromatic ring. This may affect the kinetics of the catalytic cycle in reactions like the Suzuki coupling.[1] It also introduces an acidic proton, which can interact with bases in the reaction mixture.

  • Methyl (-CH₃) Group: This is a weakly electron-donating group that can also influence the electronic properties of the molecule.[7]

Q3: What are the critical process parameters for controlling an exotherm?

Effective management of a reaction's heat output is fundamental to safety. The key parameters are:

  • Reagent Addition Rate: This is the most critical control parameter. Adding a reactive component slowly (semi-batch mode) allows the cooling system to remove the generated heat as it is produced, preventing accumulation.[9][15]

  • Temperature Control: The reactor's cooling system (e.g., cooling jacket, ice bath) must have sufficient capacity to handle the expected heat flow. Maintaining a constant, controlled temperature is essential.[16][17]

  • Mixing/Agitation: Poor mixing can lead to localized "hot spots" where reagent concentration is high, causing a rapid, localized exotherm. It also ensures efficient heat transfer from the reaction mixture to the vessel walls and cooling system.[16]

  • Solvent Selection: The solvent acts as a heat sink. Solvents with higher heat capacities can absorb more energy for a given temperature rise. The boiling point of the solvent also provides an upper limit on the reaction temperature under atmospheric pressure, which can act as a passive safety control.[17]

  • Concentration: More concentrated reactions generate heat more rapidly in a smaller volume, making temperature control more challenging.

Q4: What are the warning signs of a developing runaway reaction?

A runaway reaction occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a self-accelerating cycle of increasing temperature and reaction rate.[15] Key warning signs include:

  • A sudden, uncontrolled increase in reaction temperature, even with maximum cooling applied.

  • An unexpected rise in pressure within the reactor.

  • Noticeable changes in the reaction mixture, such as rapid color change, foaming, or vigorous gas evolution.

  • Boiling of the solvent at the reactor walls.

Q5: What immediate actions should be taken if a runaway is suspected?

If you suspect a runaway reaction, prioritize safety:

  • Alert Personnel: Immediately inform others in the lab and evacuate the immediate area if necessary.

  • Stop Reagent Addition: If reagents are being added, stop the feed immediately.[15]

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stocked.

  • Emergency Quench/Dilution: If a safe and tested procedure is in place, initiate an emergency quench or add a cold, inert solvent to dilute the reaction and absorb heat. This should only be done if the quench agent is known not to cause a secondary, more violent exotherm.

Troubleshooting Guide: Exotherm Scenarios

This section provides a structured approach to common exothermic issues encountered during experiments.

Scenario 1: Unexpectedly Rapid Temperature Spike During Reagent Addition
  • Observed Problem: The internal reaction temperature rises much faster than anticipated as a reagent (e.g., base, electrophile) is being added, and the cooling system cannot maintain the setpoint.

  • Potential Causes & Solutions:

    • Cause A: Addition Rate is Too High. The rate of heat generation is overwhelming the cooling system's capacity.

      • Immediate Action: Stop the addition immediately. Allow the temperature to return to the setpoint before resuming.

      • Long-Term Fix: Re-evaluate the protocol. Reduce the addition rate significantly. Consider using a syringe pump for more precise, slow addition.[9]

    • Cause B: Insufficient Cooling. The cooling system is inadequate for the scale or speed of the reaction.

      • Immediate Action: Supplement cooling if possible (e.g., add dry ice to an isopropanol bath).

      • Long-Term Fix: Use a larger cooling bath or a more powerful cryostat. Reduce the reaction scale until the cooling capacity is sufficient.

    • Cause C: Reaction Accumulation. The reaction did not initiate immediately upon addition, leading to a buildup of unreacted reagents. When the reaction finally starts, it proceeds with dangerous speed.

      • Immediate Action: Stop addition. If possible and safe, obtain a sample to analyze for starting material conversion.

      • Long-Term Fix: Ensure the catalyst is active and that all reagents are present for initiation before starting the main addition. Sometimes adding a small portion of the reagent first and confirming initiation (via a small temperature rise or TLC/LCMS analysis) is a wise precaution.[9]

Scenario 2: Secondary Exotherm During Workup or Quenching
  • Observed Problem: After the primary reaction appears complete, adding a quenching agent (e.g., water, ammonium chloride) causes a sudden and significant temperature increase.

  • Potential Causes & Solutions:

    • Cause A: Quenching of Excess Reactive Reagents. Unreacted starting materials or highly reactive intermediates may still be present.

      • Immediate Action: Slow or stop the quench addition. Apply external cooling.

      • Long-Term Fix: Before quenching, confirm the reaction has gone to completion via an appropriate analytical method (e.g., HPLC, UPLC-MS).[18] Always cool the reaction mixture to a low temperature (e.g., 0 °C) before adding the quenching agent.

    • Cause B: Decomposition of Product or Intermediates. The product or intermediates may be thermally unstable under the workup conditions.

      • Immediate Action: Cool the mixture rapidly.

      • Long-Term Fix: Analyze the thermal stability of the reaction mixture and isolated product using techniques like Differential Scanning Calorimetry (DSC).[19] This will identify decomposition onset temperatures.

Methodologies & Protocols

Protocol: Hazard Assessment using Differential Scanning Calorimetry (DSC)

DSC is a crucial tool for screening the thermal stability of reagents and reaction mixtures, identifying decomposition temperatures and energies.[19][20]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 5-Hydroxy-2-methylphenylboronic acid into a high-pressure DSC pan.

    • For a reaction mixture, carefully prepare a representative sample under an inert atmosphere if necessary.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the instrument for a temperature ramp, typically from ambient temperature to ~350 °C at a rate of 5-10 °C/min.

  • Data Analysis:

    • Analyze the resulting thermogram. An exothermic event will appear as a peak deviating from the baseline.

    • Determine the onset temperature (T_onset) , which is the temperature at which the decomposition begins. This value is critical for defining a safe operating temperature.

    • Integrate the peak to determine the heat of decomposition (ΔH_d) . A high heat of decomposition (>500 J/g) indicates a significant energy release potential.

Protocol: Example of a Controlled Suzuki-Miyaura Coupling

This protocol emphasizes safety checkpoints for a generic coupling reaction.

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Connect the jacket to a circulating cooler/heater.

  • Reagent Charging: Charge the reactor with 5-Hydroxy-2-methylphenylboronic acid (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and the solvent (e.g., Toluene).

  • Inerting: Purge the vessel with nitrogen for 15-20 minutes.

  • Initial Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Controlled Base Addition (Critical Step): Prepare a solution of the base (e.g., K₂CO₃, 2.0 eq) in water. Using a syringe pump, add the base solution dropwise over 1-2 hours.

    • SAFETY CHECKPOINT: Monitor the internal temperature closely during the addition. The temperature should rise slightly and then stabilize. A continuous, sharp increase indicates the addition is too fast.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by taking aliquots for HPLC or UPLC-MS analysis.[18]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C in an ice bath.

    • SAFETY CHECKPOINT: Slowly add water to quench the reaction, monitoring the temperature to ensure no significant exotherm occurs.

  • Workup: Proceed with standard extraction and purification procedures.

Data & Visualization

Table 1: Safety Parameters of Common Solvents
SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes
Toluene1111.70Common for Suzuki couplings; provides a moderate temperature ceiling.
1,4-Dioxane1011.76Can form explosive peroxides; must be tested and handled with care.
Tetrahydrofuran (THF)661.97Lower boiling point offers a lower temperature ceiling, which can be a safety feature.
Acetonitrile822.23Polar aprotic solvent; relatively high heat capacity.
Water1004.18Excellent heat sink, but can promote side reactions like protodeboronation.[12]
Diagrams
Runaway Reaction Feedback Loop

This diagram illustrates how an initial exotherm can self-accelerate if not controlled, leading to a runaway reaction.

Runaway_Feedback_Loop A Reaction Generates Heat (Exotherm) B Temperature Increases A->B C Reaction Rate Increases (Arrhenius Law) B->C D Rate of Heat Generation Increases C->D D->A Positive Feedback E Heat Removal Capacity Exceeded D->E if uncontrolled

Caption: A diagram showing the positive feedback loop of a runaway chemical reaction.

Thermal Hazard Assessment Workflow

This workflow outlines a decision-making process for evaluating thermal risks from lab scale to process scale.

Thermal_Hazard_Workflow cluster_0 Stage 1: Small-Scale Screening cluster_1 Stage 2: Hazard Analysis cluster_2 Stage 3: Scale-Up Decision Start Propose New Reaction DSC Perform DSC on Starting Materials & Mixture Start->DSC T_onset Determine T_onset and ΔH_d DSC->T_onset Low_Risk Low Risk: Proceed with Caution T_onset->Low_Risk T_onset > 100°C above Process Temp & ΔH_d low High_Risk High Risk: Further Analysis Required T_onset->High_Risk T_onset close to Process Temp or ΔH_d high RC1 Perform Reaction Calorimetry (RC1) to Measure Heat of Reaction High_Risk->RC1 Adiabatic Perform Adiabatic Calorimetry to Simulate Runaway RC1->Adiabatic if necessary Implement_Controls Implement Engineering Controls (e.g., improved cooling, semi-batch) RC1->Implement_Controls Adiabatic->Implement_Controls Redesign Redesign Process Adiabatic->Redesign if risk is unacceptable Proceed_Scaleup Proceed to Scale-Up Implement_Controls->Proceed_Scaleup

Caption: A workflow for assessing and mitigating thermal hazards during chemical process development.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.Journal of Solution Chemistry.
  • (5-Hydroxy-2-methylphenyl)
  • Safety Data Sheet - 5-Hydroxy-2-methylphenylboronic acid.TCI Chemicals.
  • Safety Data Sheet - 5-Amino-2-methylphenylboronic acid pinacol ester.Fisher Scientific.
  • Safety Data Sheet - 2-Formylphenylboronic acid.Sigma-Aldrich.
  • Runaway reactions, case studies, lessons learned.ARIA.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3...NIH.
  • Troubleshooting Guide for Pharmaceutical Processes.The Pharma Master.
  • Safe Automated Dosing with Exothermic Reactions - Case Study.Pharma IQ.
  • Case Studies of Incidents in Runaway Reactions and Emergency Relief.
  • Monosubstituted Phenylboronic Acids, R–B(OH)2... A Computational Investigation.
  • Boronic acids as agents of their own destruction...Morressier.
  • Monosubstituted Phenylboronic Acids...
  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.BenchChem.
  • Best Practices for Working with Chemical Reactions in the Lab.Lab Manager.
  • Control Strategies For Managing Exothermic Reactions In Flow.
  • Safety Data Sheet - Methylboronic acid.Fisher Scientific.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Process Safety in the Pharmaceutical Industry—Part I...
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.AIDIC.
  • Boronic acid.Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

analytical methods for determining the purity of 5-Hydroxy-2-methylphenylboronic acid

An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of 5-Hydroxy-2-methylphenylboronic Acid For researchers, scientists, and drug development professionals, establishing the purity of key chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of 5-Hydroxy-2-methylphenylboronic Acid

For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a cornerstone of reliable and reproducible results. 5-Hydroxy-2-methylphenylboronic acid is a versatile reagent, frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of impurities, which can arise from the synthetic route or degradation, can have significant consequences, affecting reaction yields, introducing unwanted by-products, and in the context of pharmaceuticals, posing potential safety risks. Boron-containing compounds, in particular, are sometimes flagged as potential mutagenic impurities, necessitating their control in drug substances according to guidelines like the International Council for Harmonisation (ICH) M7.[1][2]

This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of 5-Hydroxy-2-methylphenylboronic acid. We will delve into the causality behind experimental choices for each method, present self-validating protocols, and offer a comparative analysis of their performance based on experimental data.

Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on several factors, including the required sensitivity, the nature of potential impurities, the sample matrix, and the specific goals of the analysis—be it routine quality control or trace-level impurity identification. The three most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (often coupled with Mass Spectrometry), Gas Chromatography-Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy.

FeatureHPLC / LC-MS/MSGC-MSNMR Spectroscopy
Principle Separation based on partitioning between a stationary and liquid mobile phase, with detection by UV absorbance or mass spectrometry.[3]Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[4]
Sensitivity (Typical LOQ) µg/mL to pg/mL[3]ng/mL[2]mg/mL range
Derivatization Often not required, especially for LC-MS.[1]Generally required to increase volatility and prevent dehydration to boroxines.[5]Not required.
Key Advantage High sensitivity and specificity, suitable for trace-level quantification.[1]High chromatographic resolution and established spectral libraries.Provides unambiguous structural confirmation and is inherently quantitative with a suitable standard.[6]
Primary Limitation Mass spectrometry can be subject to matrix effects; potential for on-column hydrolysis.[3][7]The need for derivatization adds complexity and potential for error.[5]Relatively low sensitivity compared to mass spectrometry-based methods.
Typical Application Gold standard for quantifying trace-level impurities and stability testing.Analysis of volatile impurities and reaction monitoring.[2]Structural elucidation, purity confirmation of bulk material, and quantification of major components.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-based methods are the workhorse for purity determination in the pharmaceutical industry due to their versatility, sensitivity, and specificity. For polar compounds like 5-Hydroxy-2-methylphenylboronic acid, Reversed-Phase HPLC (RP-HPLC) is the most common approach. Coupling HPLC with mass spectrometry provides an unparalleled level of sensitivity and specificity, making it the definitive method for trace impurity analysis.[1]

Scientific Rationale

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C18).[1] A polar mobile phase is used, and its composition is often varied in a gradient to elute compounds with differing polarities. A key challenge in the analysis of boronic acids and their esters is their susceptibility to on-column hydrolysis. The choice of a column with low residual silanol activity and a mobile phase without strong pH modifiers can significantly mitigate this issue, ensuring accurate quantification.[7]

For detection, a simple UV detector is often sufficient for purity assessment of the main component. However, for identifying and quantifying unknown or trace-level impurities, a mass spectrometer is indispensable. Electrospray ionization (ESI) in negative ion mode is particularly effective for boronic acids, allowing for their successful ionization and quantification without the need for derivatization.[1]

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the sensitive quantification of 5-Hydroxy-2-methylphenylboronic acid and related impurities.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the 5-Hydroxy-2-methylphenylboronic acid sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This is the stock solution.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL with the same diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions :

    • Instrument : UHPLC system coupled to a tandem quadrupole mass spectrometer.

    • Column : Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent low-silanol activity column.[1]

    • Mobile Phase A : 0.1% Ammonia in Water.[1]

    • Mobile Phase B : Acetonitrile.[1]

    • Flow Rate : 0.3 mL/min.

    • Gradient :

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (equilibration)

    • Column Temperature : 30°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Negative.[1]

    • Monitoring : Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1) : m/z 151.1 (for [M-H]⁻ of 5-Hydroxy-2-methylphenylboronic acid).

    • Product Ion (Q3) : Specific fragments to be determined by infusion of a standard.

    • Gas Temperatures & Flows : Optimize according to instrument manufacturer's recommendations.

Data Interpretation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For trace impurities, a calibration curve generated from certified reference standards would be used for accurate quantification.[9] The high sensitivity of LC-MS/MS allows for detection limits in the low ng/mL range, making it ideal for controlling potentially genotoxic impurities to ppm levels.[1]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN:Water s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 a2 C18 Column Separation a1->a2 a3 ESI Source (Negative Ion) a2->a3 a4 Mass Analyzer (MRM) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Area % Purity d1->d2 d3 Quantify vs. Standards d1->d3

Caption: Workflow for purity analysis of 5-Hydroxy-2-methylphenylboronic acid by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to their polarity and tendency to dehydrate into cyclic anhydrides (boroxines) at high temperatures, boronic acids are not directly amenable to GC analysis.[5] Therefore, a derivatization step is mandatory to convert the polar B(OH)₂ group into a more volatile and thermally stable ester.

Scientific Rationale

The core principle of GC-MS involves volatilizing the sample in a heated injector, separating its components in a capillary column, and detecting the eluted compounds with a mass spectrometer. Derivatization is the critical experimental choice for boronic acid analysis. This process not only improves volatility but also yields characteristic mass spectra that aid in structural confirmation. A common approach is the esterification with diols like pinacol to form a stable boronate ester.[2] The efficiency of this derivatization reaction is crucial for accurate quantification, and its completion should be verified.[2]

While requiring an extra sample preparation step, GC-MS offers excellent chromatographic resolution and benefits from extensive, well-established EI mass spectral libraries for impurity identification.

Experimental Protocol: GC-MS Analysis with Derivatization
  • Derivatization :

    • To 1 mg of the 5-Hydroxy-2-methylphenylboronic acid sample in a vial, add 500 µL of a suitable aprotic solvent (e.g., Toluene).

    • Add a 1.2 molar equivalent of pinacol.

    • Heat the mixture at 60-80°C for 30 minutes to form the pinacol boronate ester.

    • Cool the sample to room temperature. The sample is now ready for injection.

  • GC-MS Conditions :

    • Instrument : Gas Chromatograph with a Mass Selective Detector.

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas : Helium, constant flow of 1 mL/min.[5]

    • Injector Temperature : 280°C.[5]

    • Oven Temperature Program :

      • Initial: 100°C, hold for 1 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Transfer Line Temperature : 280°C.[5]

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI), 70 eV.[5]

    • Scan Range : m/z 40-550.

Data Interpretation

The peak corresponding to the derivatized 5-Hydroxy-2-methylphenylboronic acid pinacol ester is identified by its retention time and mass spectrum. Purity is assessed by the area percentage of this main peak. Impurities are identified by comparing their mass spectra against libraries (e.g., NIST) and their structures inferred from fragmentation patterns.

Workflow Visualization

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample in Aprotic Solvent p2 Add Pinacol p1->p2 p3 Heat (60-80°C) p2->p3 p4 Cool to RT p3->p4 a1 Inject Sample p4->a1 a2 GC Column Separation a1->a2 a3 EI Source (70 eV) a2->a3 a4 Mass Analyzer (Scan Mode) a3->a4 d1 Identify Peaks via Retention Time a4->d1 d2 Confirm with MS Library Search d1->d2 d3 Calculate Area % Purity d2->d3

Caption: Workflow for purity analysis of 5-Hydroxy-2-methylphenylboronic acid by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a uniquely powerful tool for purity determination because it is non-destructive and provides detailed structural information about the analyte and any impurities present. For a boronic acid, both ¹H NMR and ¹¹B NMR are highly informative.

Scientific Rationale

¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. The purity can be determined by integrating the signals corresponding to the analyte and comparing them to the signals of a certified internal standard of known concentration. This method, known as quantitative NMR (qNMR), is a primary ratio method and does not require a calibration curve of the analyte itself.

¹¹B NMR is particularly convenient for analyzing boronic acids.[4][10] Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9%, spin I=3). ¹¹B is almost always used due to its higher abundance and sensitivity. The chemical shift of ¹¹B is highly sensitive to the coordination environment of the boron atom, allowing for easy differentiation between the trigonal planar sp²-hybridized boronic acid and any tetrahedral sp³-hybridized boronate species that may form.[4][6]

Experimental Protocol: ¹H and ¹¹B NMR Analysis
  • Sample Preparation (for ¹H qNMR) :

    • Accurately weigh about 15-20 mg of the 5-Hydroxy-2-methylphenylboronic acid sample and a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR :

      • Acquire a standard proton spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

    • ¹¹B NMR :

      • Acquire a proton-decoupled ¹¹B spectrum.

      • A broad spectral window is typically used. The chemical shift is referenced to BF₃•OEt₂ at 0 ppm.

Data Interpretation
  • ¹H NMR : After processing (Fourier transform, phase correction, and baseline correction), integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and the initial masses weighed.

  • ¹¹B NMR : The spectrum should show a primary signal characteristic of the sp²-hybridized boron atom, typically in the range of 19-30 ppm.[6] The presence of other significant peaks could indicate boron-containing impurities or degradation products.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing p1 Accurately Weigh Sample & Standard p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire 1H Spectrum (with long D1) p3->a1 a2 Acquire 11B Spectrum (Proton Decoupled) p3->a2 d1 Process Spectra (FT, Phase, Baseline) a1->d1 a2->d1 d2 Integrate Signals (1H Spectrum) d1->d2 d4 Analyze 11B Chemical Shifts d1->d4 d3 Calculate Purity (qNMR) d2->d3

Caption: Workflow for purity analysis of 5-Hydroxy-2-methylphenylboronic acid by NMR.

Conclusion and Recommendations

The choice of analytical method for determining the purity of 5-Hydroxy-2-methylphenylboronic acid is dictated by the specific analytical question.

  • For the highest sensitivity and definitive quantification of trace-level or potentially genotoxic impurities, LC-MS/MS is the superior method. Its ability to detect impurities at the ppm level without derivatization makes it ideal for pharmaceutical development and quality control.[1][9]

  • GC-MS is a viable alternative, especially if a laboratory has strong expertise in this technique. However, the mandatory derivatization step adds time and complexity to the workflow.[2][5]

  • NMR Spectroscopy is unparalleled for structural confirmation and as a primary method for quantifying the purity of the bulk material against a certified standard. ¹¹B NMR offers a quick and direct assessment of the boron environment.[4][6]

In a comprehensive quality control strategy, these methods are often used complementarily. NMR confirms the identity and bulk purity of a newly synthesized batch, while a validated LC-MS/MS method is employed for routine release testing and stability studies to monitor for the formation of degradation products at trace levels.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Nowik-Zajac, A., et al. (2017) Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Molecules, 22(8), 1339. [Link]

  • Valenzuela, S.A., et al. (2022) 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Zhang, S., et al. (2020) Preparation method of hydroxyphenylboronic acid.
  • Hansen, E.B., et al. (2021) Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]

  • Chidella, K.S., et al. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. [Link]

  • Reddy, T.S., et al. (2019) A novel validated stability-indicating RP-HPLC method for the simultaneous estimation of five drugs in their combined dosage form. International Journal of Pharmaceutical Sciences and Research, 10(9), 4215-4222. [Link]

  • Rao, R.N., et al. (2011) A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 3(6), 1363-1369. [Link]

  • Valenzuela, S.A., et al. (2022) 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Fallico, B., et al. (2011) Determination of Very Low Levels of 5-(Hydroxymethyl)-2-furaldehyde (HMF) in Natural Honey: Comparison Between the HPLC Technique and the Spectrophotometric White Method. Journal of Food Science, 76(8), C1168-C1173. [Link]

  • Baltacı, C., & Akşit, Z. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Hittite Journal of Science and Engineering, 3(2), 91-97. [Link]

  • Lunn, S., et al. (2012) Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 64-65, 49-55. [Link]

  • Flender, C., et al. (2010) Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]

  • Garsuch, V., et al. (2012) Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Biomedical Chromatography, 26(9), 1162-1168. [Link]

  • Lewkowski, J. (2001) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(1), 17-54. [Link]

  • Flender, C., et al. (2010) Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]

  • Lunn, S., et al. (2012) Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

  • Valenzuela, S.A., et al. (2022) 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Onak, T.P., & Diaz, M. (2014) 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 19(11), 17937-17953. [Link]

  • Marini, S., & Righi, G. (1985) Determination of 5-hydroxymethylfurfural (HMF) in honey. Rapid HPLC method. Industrie Alimentari, 24(9), 693-694. [Link]

  • Kumar, A., et al. (2012) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 114-121. [Link]

Sources

Comparative

A Comparative Guide to the HPLC and GC-MS Analysis of 5-Hydroxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Hydroxy-2-methylphenylboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylphenylboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules, including active pharmaceutical ingredients (APIs). The purity and accurate quantification of this reagent are critical for reaction stoichiometry, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of two primary analytical techniques for the characterization of 5-Hydroxy-2-methylphenylboronic acid: High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, the rationale behind the selection of analytical parameters is as crucial as the methods themselves. This guide will delve into the causality of experimental choices, offering insights into why specific columns, mobile phases, and derivatization strategies are employed, ensuring a robust and reliable analytical outcome.

The Analytical Challenge of Boronic Acids

Arylboronic acids, including 5-Hydroxy-2-methylphenylboronic acid, present unique analytical challenges. Their polarity, conferred by the boronic acid and hydroxyl moieties, can lead to poor peak shape and retention in reversed-phase HPLC. Furthermore, boronic acids are susceptible to dehydration, forming cyclic anhydrides (boroxines), and can undergo on-column hydrolysis, complicating quantification.[1] For GC analysis, their low volatility and thermal lability necessitate derivatization to achieve successful elution and detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, especially when coupled with a mass spectrometer (LC-MS), has emerged as a powerful tool for the direct analysis of boronic acids without the need for derivatization.[2][3] This approach simplifies sample preparation and enhances throughput.

The Rationale for HPLC Method Development

The primary goals for developing an HPLC method for 5-Hydroxy-2-methylphenylboronic acid are to achieve good peak shape, resolution from potential impurities, and to minimize on-column degradation. The presence of both a hydroxyl and a boronic acid group makes the molecule amenable to reversed-phase chromatography, provided the mobile phase and stationary phase are carefully selected.

A C18 column is a robust starting point due to its versatility and wide availability. To mitigate poor peak shape arising from the interaction of the acidic boronic acid group with residual silanols on the silica support, a buffered mobile phase is essential. An ammonium acetate or ammonium formate buffer is often preferred as they are volatile and compatible with mass spectrometry.[2] Acetonitrile is a common choice for the organic modifier, offering good elution strength and low viscosity.

For detection, UV-Vis is a viable option due to the presence of the aromatic ring. However, for higher sensitivity and specificity, especially at trace levels, electrospray ionization mass spectrometry (ESI-MS) is superior. The negative ion mode is particularly effective for boronic acids, as they can be readily deprotonated.[4][5]

Experimental Protocol: HPLC-MS

Objective: To develop a sensitive and specific method for the quantification of 5-Hydroxy-2-methylphenylboronic acid.

Instrumentation:

  • HPLC or UPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Sample Diluent: Methanol/Water (50:50, v/v)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the deprotonated molecule [M-H]⁻

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Dissolve in Methanol/Water s1->s2 s3 Prepare Calibration Curve s2->s3 a1 Inject Sample s3->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 Negative ESI a2->a3 a4 Mass Detection (SIM/MRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2

Caption: HPLC-MS analysis workflow for 5-Hydroxy-2-methylphenylboronic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the inherent non-volatility and thermal instability of 5-Hydroxy-2-methylphenylboronic acid must be addressed through chemical derivatization. Silylation is a common and effective strategy for this purpose.

The Rationale for GC-MS Method Development

The hydroxyl and boronic acid groups of the analyte are polar and contain active hydrogens, making them ideal targets for silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this transformation.[6] These reagents replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The choice of a non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is standard for the analysis of a wide range of derivatized compounds. The temperature program is optimized to ensure good separation of the derivatized analyte from any derivatization byproducts or other impurities.

Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching. The mass spectrum of the di-TMS derivative of 5-Hydroxy-2-methylphenylboronic acid is expected to show a molecular ion and characteristic fragments resulting from the loss of methyl groups and the TMS moieties.

Experimental Protocol: GC-MS with Silylation

Objective: To quantify 5-Hydroxy-2-methylphenylboronic acid following derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer with an Electron Ionization (EI) source

Materials:

  • 5-Hydroxy-2-methylphenylboronic acid reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl acetate (for dilution)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

GC-MS Conditions:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Data Acquisition: Scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Add Anhydrous Solvent s1->s2 s3 Add Silylating Agent (BSTFA) s2->s3 s4 Heat at 70°C s3->s4 a1 Inject Derivatized Sample s4->a1 a2 Capillary GC Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Detection (Scan/SIM) a3->a4 d1 Peak Identification & Integration a4->d1 d2 Quantification d1->d2

Caption: GC-MS with silylation workflow for 5-Hydroxy-2-methylphenylboronic acid.

Performance Comparison: HPLC-MS vs. GC-MS

The choice between HPLC-MS and GC-MS will depend on the specific analytical requirements, including sensitivity, sample throughput, and the available instrumentation. Below is a comparative summary of the expected performance of each technique for the analysis of 5-Hydroxy-2-methylphenylboronic acid.

ParameterHPLC-MSGC-MSJustification
Sample Preparation Minimal (dissolution)Derivatization requiredHPLC allows for direct analysis of the polar analyte, while GC requires a chemical modification to increase volatility.
Sensitivity (LoQ) Low pg/mL to ng/mL[4]ng/mL rangeModern LC-MS/MS systems offer exceptional sensitivity for underivatized boronic acids. GC-MS sensitivity is dependent on derivatization efficiency and analyte response.
Specificity High (based on retention time and m/z)High (based on retention time and fragmentation pattern)Both techniques, when coupled with mass spectrometry, provide high specificity.
Linearity (R²) > 0.99[4]> 0.99Both methods are capable of excellent linearity over a defined concentration range.
Accuracy/Recovery 97-106%[2]Typically 80-120%Good recovery is achievable with both techniques, though GC-MS recovery can be influenced by derivatization efficiency.
Throughput High (short run times possible)Moderate (derivatization adds time)The elimination of the derivatization step gives HPLC-MS an advantage in sample throughput.
Robustness Prone to on-column degradationDerivatization can be variableHPLC methods for boronic acids must be carefully optimized to avoid hydrolysis. GC-MS robustness depends on the reproducibility of the derivatization reaction.

Conclusion

Both HPLC-MS and GC-MS are powerful techniques for the analysis of 5-Hydroxy-2-methylphenylboronic acid, each with its own set of advantages and considerations.

HPLC-MS stands out for its high sensitivity, specificity, and throughput, largely due to the ability to analyze the compound directly without derivatization. This makes it an excellent choice for quality control applications, impurity profiling, and high-throughput screening in drug discovery and development. The primary challenge lies in mitigating potential on-column degradation, which requires careful method development.

GC-MS provides a reliable alternative, particularly when LC-MS instrumentation is unavailable. While the mandatory derivatization step adds to the sample preparation time and complexity, it yields a volatile and thermally stable derivative that is well-suited for gas chromatography. The resulting electron ionization mass spectra provide valuable structural information and are highly reproducible.

The ultimate choice of technique will be guided by the specific analytical needs of the researcher. For routine, high-throughput quantification where sensitivity is paramount, HPLC-MS is the preferred method. For structural confirmation and in laboratories where GC-MS is the primary analytical tool, a well-optimized derivatization-GC-MS method is a robust and viable approach.

References

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93. Retrieved from [Link]

  • Pandiyan, P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(23), 9355-9362. Retrieved from [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Retrieved from [Link]

  • Mullangi, R., et al. (2021). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Biomedical Chromatography, 35(10), e5174. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quantification of 5-Hydroxy-2-methylphenylboronic Acid and Its Impurities

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of ensuring product quality, safety, and ef...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of ensuring product quality, safety, and efficacy. 5-Hydroxy-2-methylphenylboronic acid is a key building block in organic synthesis, notably in cross-coupling reactions for the creation of complex molecules. Consequently, the rigorous analysis of its purity is of paramount importance.

This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Hydroxy-2-methylphenylboronic acid and the identification of its potential process-related and degradation impurities. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven comparisons to empower you in selecting the most appropriate method for your analytical challenges.

The Analytical Imperative: Why Purity Matters

The presence of impurities in a starting material like 5-Hydroxy-2-methylphenylboronic acid can have significant downstream consequences. These impurities may carry over into the final product, potentially altering its pharmacological activity, toxicity profile, and stability. Therefore, robust analytical methods are not merely a quality control checkpoint but a critical component of a well-controlled and understood chemical process.

Common impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of 5-Hydroxy-2-methylphenylboronic acid. They can include unreacted starting materials, intermediates, by-products, and reagents.

  • Degradation Products: These arise from the decomposition of 5-Hydroxy-2-methylphenylboronic acid under various stress conditions such as exposure to light, heat, humidity, and acidic or basic environments.

Comparative Analysis of Key Quantification Methods

The choice of analytical technique for 5-Hydroxy-2-methylphenylboronic acid and its impurities hinges on factors such as the required sensitivity, selectivity, and the nature of the impurities themselves. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Principle Advantages Limitations Typical Application
HPLC-UV Separation based on polarity, with detection via UV absorbance.Versatile, robust, and widely available. Good for quantifying known impurities with chromophores.May require derivatization for compounds without a UV chromophore. Can be less sensitive than MS-based methods.Routine purity assessment and quantification of the main component and known UV-active impurities.
LC-MS Separation by liquid chromatography coupled with mass spectrometry for detection.High sensitivity and selectivity. Provides molecular weight information, aiding in the identification of unknown impurities.Matrix effects can influence ionization and quantification. Higher operational complexity and cost compared to HPLC-UV.Trace-level impurity identification and quantification, especially for unknown degradation products.
GC-MS Separation of volatile compounds followed by mass spectrometry detection.Excellent for volatile and semi-volatile impurities. High sensitivity and selectivity.Often requires derivatization to increase the volatility and thermal stability of boronic acids. Not suitable for non-volatile impurities.Analysis of residual solvents and volatile process-related impurities.
¹H and ¹³C NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive. Provides unambiguous structural elucidation of the main component and impurities if present at sufficient concentration. Quantitative NMR (qNMR) can be used for assay determination without a reference standard for the analyte.Relatively low sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Structural confirmation of the active substance and major impurities. Quantitative analysis of the main component.
¹¹B NMR Specifically probes the boron nucleus, providing information about its chemical environment.Highly specific for boron-containing compounds. Useful for studying the speciation of boronic acids (e.g., monomer, dimer, boroxine).Lower sensitivity than ¹H NMR. Requires specialized NMR probes and expertise.Characterization of boron-containing impurities and degradation products.

Experimental Protocols: A Practical Guide

Adherence to well-defined and validated protocols is essential for generating reliable and reproducible analytical data. The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Impurity Determination

This stability-indicating HPLC method is designed to separate 5-Hydroxy-2-methylphenylboronic acid from its potential impurities and degradation products.

1. Rationale:

A reversed-phase HPLC method is chosen for its broad applicability to moderately polar compounds like 5-Hydroxy-2-methylphenylboronic acid. The use of a C18 column provides good retention and separation based on hydrophobicity. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The UV detector is suitable as the phenylboronic acid moiety possesses a chromophore.

2. Experimental Workflow:

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Hydroxy-2-methylphenylboronic Acid and Its Isomers in Cross-Coupling Reactions

Introduction: The Nuances of Substituted Phenylboronic Acids in Modern Synthesis Phenylboronic acids are indispensable reagents in contemporary organic chemistry, celebrated for their pivotal role in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Substituted Phenylboronic Acids in Modern Synthesis

Phenylboronic acids are indispensable reagents in contemporary organic chemistry, celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This Nobel Prize-winning transformation provides a powerful and versatile method for constructing carbon-carbon bonds, forming the backbone of countless complex molecules in pharmaceuticals, agrochemicals, and materials science.[2]

The reactivity of a phenylboronic acid, however, is not a monolithic property. It is exquisitely sensitive to the nature and position of substituents on the phenyl ring.[3][4] These substituents dictate the electronic and steric environment of the boronic acid moiety, profoundly influencing reaction rates, yields, and even the feasibility of a desired coupling. This guide offers an in-depth comparison of 5-Hydroxy-2-methylphenylboronic acid and its key structural isomers, providing researchers with the foundational knowledge to select the optimal reagent and anticipate reactivity trends. We will dissect the interplay of electronic and steric effects, supported by experimental frameworks, to illuminate the subtle yet critical differences among these valuable building blocks.

Pillar 1: The Theoretical Framework—Understanding Substituent Effects

The success of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The properties of the boronic acid primarily impact the transmetalation step, where the aryl group is transferred from boron to the palladium center. The rate of this step is governed by two main factors:

  • Electronic Effects : The substituents on the phenyl ring modify the electron density of the ipso-carbon attached to the boron atom.

    • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) and alkyl (-CH₃) groups, increase the electron density on the ring.[4] This enhances the nucleophilicity of the aryl group, generally accelerating the transmetalation step.

    • Electron-Withdrawing Groups (EWGs) decrease the ring's electron density, reducing its nucleophilicity and often slowing the reaction. The hydroxyl group can also exert a mild inductive withdrawing effect when its resonance donation is not possible (e.g., from the meta position).[4]

  • Steric Effects (The Ortho Effect) : Substituents located at the ortho position (adjacent) to the boronic acid group can physically impede the approach of the bulky palladium catalyst complex.[5][6] This steric hindrance can dramatically decrease the reaction rate, a phenomenon known as the "ortho effect".[6] In some cases, ortho substituents can twist the -B(OH)₂ group out of the plane of the aromatic ring, disrupting π-conjugation and altering the electronic properties at the reaction center.[6]

  • Intramolecular Interactions : An ortho-hydroxyl group can form an intramolecular hydrogen bond with the boronic acid.[5][7] This interaction can increase the Lewis acidity of the boron atom, potentially influencing the formation of the boronate complex required for transmetalation.[5]

Pillar 2: A Head-to-Head Comparison of Hydroxymethylphenylboronic Acid Isomers

We will now analyze the specific structural features of 5-Hydroxy-2-methylphenylboronic acid and three of its common isomers to predict their relative reactivity in a typical Suzuki-Miyaura coupling.

5-Hydroxy-2-methylphenylboronic acid
  • Structure:

    • Methyl (-CH₃) group is ortho to the boronic acid.

    • Hydroxyl (-OH) group is meta to the boronic acid.

  • Analysis:

    • Steric Effect: The ortho-methyl group presents significant steric hindrance, which is expected to be the dominant factor slowing the reaction rate.[5][6] This is a classic example of the ortho effect.

    • Electronic Effect: The hydroxyl group is meta, where its electron-donating resonance effect is not operative. It primarily exerts a weak, inductive electron-withdrawing effect. The methyl group provides a weak inductive donating effect. The net electronic effect is minimal and largely overshadowed by the steric hindrance.

  • Predicted Reactivity: Low . The steric clash between the ortho-methyl group and the palladium catalyst is the primary deactivating feature, making this isomer one of the more challenging coupling partners in its class.

4-Hydroxy-3-methylphenylboronic acid
  • Structure:

    • Hydroxyl (-OH) group is para to the boronic acid.

    • Methyl (-CH₃) group is meta to the boronic acid.

  • Analysis:

    • Steric Effect: With no ortho substituents, there is minimal steric hindrance to the boronic acid group.

    • Electronic Effect: The hydroxyl group is in the para position, where it can exert its powerful +R (resonance) electron-donating effect. This strongly activates the ring, making the ipso-carbon more nucleophilic. The meta-methyl group provides a minor inductive donating effect, further enhancing this activation.

  • Predicted Reactivity: Very High . This isomer combines the most favorable electronic activation with minimal steric hindrance, making it an ideal substrate for rapid and high-yielding Suzuki-Miyaura couplings.

3-Hydroxy-4-methylphenylboronic acid
  • Structure:

    • Hydroxyl (-OH) group is meta to the boronic acid.

    • Methyl (-CH₃) group is para to the boronic acid.

  • Analysis:

    • Steric Effect: No ortho substituents are present, indicating low steric hindrance.

    • Electronic Effect: The methyl group in the para position provides a moderate electron-donating effect through hyperconjugation and induction. The hydroxyl group in the meta position exerts a weak inductive electron-withdrawing effect. The net result is moderate activation of the ring, superior to an unsubstituted phenylboronic acid but significantly less than the 4-hydroxy isomer.

  • Predicted Reactivity: Moderate to High . The lack of steric hindrance and the activating effect of the para-methyl group make this a generally effective coupling partner.

2-Hydroxy-5-methylphenylboronic acid
  • Structure:

    • Hydroxyl (-OH) group is ortho to the boronic acid.

    • Methyl (-CH₃) group is meta to the boronic acid.

  • Analysis:

    • Steric Effect: The ortho-hydroxyl group is smaller than a methyl group, but it can still cause some steric hindrance.

    • Electronic & Intramolecular Effects: The powerful +R electron-donating effect of the ortho-hydroxyl group strongly activates the ring. However, its proximity allows for potential intramolecular hydrogen bonding with the boronic acid.[5] This interaction can stabilize the boronate anion, potentially facilitating transmetalation, but this benefit may be counteracted by steric effects. The overall outcome is complex and highly dependent on specific reaction conditions (e.g., base, solvent).

  • Predicted Reactivity: Variable, potentially Low to Moderate . While electronically activated, the reactivity is complicated by the dual role of the ortho-hydroxyl group, which introduces both steric hindrance and potential intramolecular interactions. Its performance can be less predictable than the other isomers.

Data Summary and Predicted Reactivity Order
IsomerKey Steric FactorDominant Electronic EffectPredicted Relative Reactivity
4-Hydroxy-3-methylphenylboronic acid NoneStrong +R donation from para-OHVery High
3-Hydroxy-4-methylphenylboronic acid NoneModerate +I donation from para-CH₃High
2-Hydroxy-5-methylphenylboronic acid ortho-OH hindranceStrong +R donation from ortho-OH; complex intramolecular effectsVariable / Moderate
5-Hydroxy-2-methylphenylboronic acid Significant ortho-CH₃ hindranceWeak inductive effectsLow

Pillar 3: Experimental Validation and Protocols

The theoretical predictions above provide a robust framework for experimental design. A self-validating system requires a standardized protocol to compare the performance of each isomer under identical conditions.

General Experimental Protocol for Comparative Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling the subject boronic acids with a standard aryl bromide, such as 4-bromoanisole. It is designed to be a reliable starting point for comparative analysis.

Materials and Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid Isomer: (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • Inert Gas: Nitrogen or Argon

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the boronic acid isomer, 4-bromoanisole, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour) to determine the rate of consumption of the limiting reagent (4-bromoanisole).

  • Workup: After the reaction is complete (or after a set time, e.g., 12 hours, for comparison), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

  • Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. For a true comparative study, yields should be determined by GC-MS using an internal standard.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the fundamental steps of the reaction, highlighting where the boronic acid participates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Intermediate 1) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Intermediate 2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Product RedElim->Product Boronic Ar²-B(OH)₂ + Base Boronic->Transmetal ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A 1. Weigh Reagents: Boronic Acid Isomer, Aryl Halide, Catalyst, Base D 4. Charge Flask under Inert Atmosphere A->D B 2. Assemble Glassware (Flame-dried Schlenk) B->D C 3. Degas Solvent E 5. Add Solvent C->E D->E F 6. Heat & Stir (e.g., 90°C) E->F G 7. Monitor Progress (TLC / GC-MS) F->G H 8. Quench & Extract G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize & Determine Yield I->J

Caption: Step-by-step workflow for the comparative coupling experiment.

Conclusion and Field Insights

This guide establishes a clear hierarchy of reactivity among the isomers of hydroxymethylphenylboronic acid based on fundamental principles of organic chemistry. For drug development professionals and synthetic chemists, this predictive power is invaluable.

  • For High-Throughput Synthesis: 4-Hydroxy-3-methylphenylboronic acid is the superior choice, promising rapid conversions and high yields, minimizing the need for extensive optimization.

  • For Challenging Couplings: When working with the sterically hindered 5-Hydroxy-2-methylphenylboronic acid , researchers should anticipate slower reaction rates. Success may require more forcing conditions: higher temperatures, longer reaction times, or the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and stronger bases like cesium fluoride (CsF).[8]

  • For Predictability: 3-Hydroxy-4-methylphenylboronic acid offers a reliable, moderately reactive option without the complications of ortho-substituents.

By understanding the causality behind these reactivity differences, scientists can move beyond trial-and-error and make informed, rational choices in the design of complex synthetic routes, ultimately accelerating discovery and development.

References

  • Walke, P., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dąbrowski, M., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Roy, A., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Retrieved from [Link]

  • Jaffrés, P.-A., et al. (1998). Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Retrieved from [Link]

  • Özdemir, İ., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Retrieved from [Link]

  • Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Anslyn, E. V., et al. (2011). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Boronic Acids: Understanding 3-Hydroxyphenylboronic Acid for Synthesis. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of hydroxyphenylboronic acid.
  • Mphahlele, M. J., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Hydroxyphenylboronic Acid: A Chemical Building Block. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Suzuki Coupling Efficiency: A Comparative Analysis of 5-Hydroxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high effici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the organoboron coupling partner, typically a boronic acid, is a critical parameter that profoundly influences reaction yields, kinetics, and overall success.[2] This guide provides an in-depth technical comparison of the expected Suzuki coupling efficiency of 5-Hydroxy-2-methylphenylboronic acid against other classes of boronic acids. While direct, side-by-side comparative experimental data for this specific reagent is not extensively published, this guide will leverage established mechanistic principles and data from analogous systems to provide a robust predictive analysis for researchers.

Understanding the Player: Structural Features of 5-Hydroxy-2-methylphenylboronic Acid

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is dictated by the electronic and steric nature of its substituents. In 5-Hydroxy-2-methylphenylboronic acid, we have two key groups influencing the boronic acid's performance:

  • A meta-Hydroxy (-OH) Group: This is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. In the meta position, its electron-donating resonance effect is less pronounced compared to the ortho or para positions. However, overall, it contributes to a more electron-rich phenyl ring.

  • An ortho-Methyl (-CH₃) Group: This is a weak electron-donating group through induction. More significantly, its position ortho to the boronic acid moiety introduces steric hindrance around the reaction center.

The interplay of these electronic and steric factors will determine the efficiency of this reagent in the Suzuki catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: Where Boronic Acid Structure Matters

The efficiency of a Suzuki coupling is largely determined by the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The structure of the boronic acid primarily impacts the transmetalation step.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] The electronic properties of the substituents on the phenyl ring influence this activation and the subsequent transfer of the aryl group to the palladium center.

Comparative Efficiency Analysis: A Data-Driven Perspective

While specific experimental data for 5-Hydroxy-2-methylphenylboronic acid is sparse, we can predict its performance relative to other boronic acids based on established trends.

Boronic Acid ClassKey Structural Feature(s)Expected Relative ReactivityRationale
Unsubstituted Phenylboronic Acid Benzene ringBaselineThe standard for comparison.
Electron-Rich Phenylboronic Acids Electron-donating groups (e.g., -OCH₃, -CH₃) in para or ortho positionsHighEDGs increase the nucleophilicity of the aryl group, facilitating transmetalation.
Electron-Poor Phenylboronic Acids Electron-withdrawing groups (e.g., -NO₂, -CF₃)Moderate to LowEWGs decrease the nucleophilicity of the aryl group, slowing down transmetalation.
Sterically Hindered Phenylboronic Acids Bulky groups (e.g., -CH₃, -iPr) in ortho positionsModerate to LowSteric hindrance can impede the approach of the boronic acid to the palladium complex, slowing transmetalation. Specialized bulky ligands on the palladium catalyst are often required to overcome this.
5-Hydroxy-2-methylphenylboronic Acid ortho-CH₃ (steric hindrance, weak EDG), meta-OH (weak EDG)ModerateThe electron-donating character of the methyl and hydroxyl groups should favor transmetalation. However, the ortho-methyl group introduces steric hindrance, which is a competing, detrimental effect. The overall efficiency will depend on the balance of these factors and the specific reaction conditions (e.g., the bulk of the catalyst's ligands).

Causality Behind Experimental Choices: A Senior Application Scientist's Insights

When designing a Suzuki coupling experiment, particularly with a sterically hindered and electronically nuanced boronic acid like 5-Hydroxy-2-methylphenylboronic acid, every component of the reaction must be carefully considered.

  • Catalyst and Ligand Selection: For sterically hindered boronic acids, the choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often necessary.[5] These ligands promote the formation of a monoligated palladium species, which is less sterically crowded and more reactive towards hindered coupling partners.

  • Base and Solvent System: The choice of base is critical for the formation of the active boronate species.[1] A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. The solvent system typically consists of an organic solvent (e.g., dioxane, toluene, or DME) and water to dissolve the inorganic base.[6] The ratio of organic solvent to water can influence the reaction rate and yield.

  • Temperature and Reaction Time: Suzuki couplings are often heated to accelerate the reaction. However, for boronic acids prone to decomposition (protodeboronation), prolonged heating can be detrimental.[7] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Experimental Protocol: A Self-Validating System for Comparison

This protocol provides a robust starting point for evaluating the Suzuki coupling efficiency of 5-Hydroxy-2-methylphenylboronic acid against a standard boronic acid.

Objective: To compare the yield of the Suzuki coupling of a standard aryl bromide with 5-Hydroxy-2-methylphenylboronic acid and phenylboronic acid under identical conditions.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • 5-Hydroxy-2-methylphenylboronic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Combine Aryl Bromide, Boronic Acid, and Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extract Product G->H I Purify (e.g., Column Chromatography) H->I J Characterize and Quantify Yield I->J

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: In two separate flame-dried reaction vessels equipped with stir bars, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol of 5-Hydroxy-2-methylphenylboronic acid in one, and 1.2 mmol of phenylboronic acid in the other), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vessels and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water, 5 mL) to each vessel via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) to each vessel.

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS at regular intervals.

  • Workup: Once the reaction is complete, cool the mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction.

By running these reactions in parallel under identical conditions, a direct and reliable comparison of the efficiency of 5-Hydroxy-2-methylphenylboronic acid can be made.

Conclusion

5-Hydroxy-2-methylphenylboronic acid presents an interesting case for Suzuki-Miyaura coupling, with competing electronic and steric effects. The presence of electron-donating groups is generally favorable for the transmetalation step, while the ortho-methyl group introduces a steric challenge. It is predicted that this boronic acid will exhibit moderate reactivity, likely requiring carefully optimized conditions, particularly the use of bulky phosphine ligands, to achieve high coupling efficiency. The provided experimental protocol offers a clear and self-validating framework for researchers to empirically determine the performance of this and other boronic acids in their specific synthetic applications.

References

Comparative

A Comparative Guide to the Experimental Validation of 5-Hydroxy-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and drug development professionals, the integrity of synthetic results is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation, is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of synthetic results is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation, is a cornerstone of modern medicinal chemistry. The reliability of this reaction is critically dependent on the quality and reactivity of its components, particularly the organoboron reagent.

This guide provides an in-depth validation framework for using 5-Hydroxy-2-methylphenylboronic acid , a versatile building block in drug discovery. We will move beyond simple protocols to explain the causality behind experimental choices, compare its performance with viable alternatives, and establish self-validating workflows to ensure the accuracy and reproducibility of your results.

The "Why": Understanding the Suzuki-Miyaura Catalytic Cycle

Before validating any experiment, it is crucial to understand the underlying mechanism. The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The boronic acid does not participate directly; it must first be activated by a base to form a more nucleophilic boronate species, which is then competent for the key transmetalation step.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing your reactions.

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle. pd0_node Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X (Oxidative Adduct) pd0_node->pd2_complex Oxidative Addition transmetalation_complex [R1-Pd(II)L2-R2] (Transmetalation Intermediate) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0_node Reductive Elimination product R1-R2 (Biaryl Product) transmetalation_complex->product boronate R2-B(OH)3- (Activated Boronate) boronate->pd2_complex boronic_acid 5-Hydroxy-2-methylphenylboronic acid (R2-B(OH)2) boronic_acid->boronate Activation base Base (e.g., K2CO3) aryl_halide Ar-X (R1-X)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 1: Pre-Reaction Validation of 5-Hydroxy-2-methylphenylboronic Acid

The adage "garbage in, garbage out" is especially true in synthesis. Using an impure or misidentified starting material is a direct path to failed reactions and ambiguous results. Therefore, the first validation step occurs before any reaction is attempted.

Protocol 1: Purity and Structural Confirmation of the Boronic Acid

Objective: To confirm the identity and determine the purity of the starting 5-Hydroxy-2-methylphenylboronic acid.

Causality: Boronic acids have a propensity to dehydrate, forming cyclic boroxine anhydrides. This process can sequester the active reagent and complicate stoichiometry. Spectroscopic and chromatographic methods are essential to confirm the structure and quantify the monomeric form.

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. DMSO-d₆ is often preferred as it can break up boroxine oligomers.

    • Prepare a separate stock solution of ~1 mg/mL in methanol or acetonitrile for chromatographic analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum. For 5-Hydroxy-2-methylphenylboronic acid, you should observe distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons (both phenolic and boronic acid). The boronic acid -OH protons often appear as a broad singlet and their chemical shift can be variable.[6][7]

    • ¹¹B NMR: This is a highly informative technique for boron-containing compounds.[8] Trigonal boronic acids typically show a broad signal around 28-34 ppm. The presence of significant amounts of the tetracoordinate boronate or boroxine will result in different chemical shifts.[8]

    • ¹³C NMR: Confirm the number of unique carbon environments, which should match the expected structure.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A reverse-phase HPLC system with a C18 column is standard.[9]

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or ammonium acetate, is effective for separating the boronic acid from potential impurities.[10]

    • Detection: UV detection is typically sufficient. The retention time and peak area will be used to determine purity. A purity level of >95% is generally recommended for reliable synthetic outcomes.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) in negative mode to confirm the molecular weight. You should observe the [M-H]⁻ ion corresponding to the molecular formula C₇H₉BO₃ (MW: 151.96).[6]

Part 2: Performance Validation in a Model Suzuki-Miyaura Reaction

Once the starting material is validated, its performance must be assessed in a standardized reaction. This allows for objective comparison against other reagents or conditions.

Experimental_Workflow Figure 2. Self-validating experimental workflow. start_mat Starting Material (5-Hydroxy-2-methylphenylboronic acid) validation1 Protocol 1: Starting Material Validation (NMR, HPLC, MS) start_mat->validation1 reaction Protocol 2: Standardized Suzuki Coupling validation1->reaction monitoring In-Process Monitoring (TLC, LC-MS) reaction->monitoring purification Product Purification (Column Chromatography) monitoring->purification validation2 Protocol 3: Final Product Validation (Yield, Purity, Structure) purification->validation2

Caption: A logical workflow for validating experimental results.

Protocol 2: Standardized Cross-Coupling Reaction

Objective: To couple 5-Hydroxy-2-methylphenylboronic acid with a common aryl bromide to establish a benchmark yield and purity.

Causality: A standardized protocol minimizes variability, allowing for a fair assessment of the boronic acid's reactivity. The choice of catalyst, base, and solvent is critical. A SPhos or XPhos-based palladium precatalyst is often robust for this type of coupling. A mild base like potassium carbonate is used to activate the boronic acid without causing degradation of sensitive functional groups. A polar aprotic solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.

Methodology:

  • Reagent Preparation:

    • To a reaction vial, add 4-bromoanisole (1.0 eq.), 5-Hydroxy-2-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction Setup:

    • Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) active catalyst can be oxidized by air.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

    • Place the reaction mixture in a preheated block at 80-100 °C.

  • Reaction Monitoring:

    • After a set time (e.g., 2 hours), take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the starting aryl bromide.

    • Alternatively, dilute the aliquot and inject it into an LC-MS to monitor product formation and starting material consumption more accurately.[11][12]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.[13]

Part 3: Post-Reaction Analysis and Data Comparison

The final validation step involves quantifying the outcome and comparing it to alternatives.

Protocol 3: Quantitative Analysis by HPLC

Objective: To determine the precise yield and purity of the synthesized biaryl product.

Methodology:

  • Standard Preparation: Prepare a standard of the purified product with a known concentration.

  • Sample Analysis: Using the same HPLC method developed for starting material analysis (or an optimized version for the product), analyze the purified product.

  • Data Interpretation: Calculate the purity based on the peak area percentage. The isolated yield is calculated from the mass of the pure product obtained after chromatography.

Comparison of Analytical Quantification Methods

The choice of analytical technique is a trade-off between sensitivity, speed, and complexity.

Analytical TechniqueLinearity (R²)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV >0.99~1.0 µg/mL for many boronic acids[10]Widely available, robust, cost-effective.Lower sensitivity, potential for co-eluting interferences.
UPLC-MS/MS >0.99[14]2-10 pg/mL for some derivatives[5]High sensitivity and selectivity, ideal for trace analysis and complex matrices.[15]Higher equipment cost and complexity.
Comparison with Alternative Boron Reagents

5-Hydroxy-2-methylphenylboronic acid is not the only option. Its performance should be benchmarked against other common organoboron reagents.[16]

Feature5-Hydroxy-2-methylphenylboronic acidBoronate Esters (e.g., Pinacol)Organotrifluoroborates (K⁺ salts)
Stability Moderate; can dehydrate to form boroxines.High; generally stable to chromatography and storage.[17]Very high; often crystalline, air- and moisture-stable solids.[16]
Reactivity High; readily activated by base.Generally requires slower, controlled hydrolysis or specific anhydrous transmetalation conditions.[18]High; readily participate in coupling reactions.
Purification Can be challenging due to polarity and potential for oligomerization.[13][19]Relatively easy to purify via standard silica gel chromatography.[20]Excellent; typically purified by recrystallization.
Handling Standard laboratory handling.Easy to handle and weigh accurately.Easy to handle crystalline solids.

Field Insights: While boronic acids are highly reactive, their instability can be a drawback. For complex, multi-step syntheses, a more stable boronate ester is often preferred as it can be carried through multiple steps before being used in a final coupling. Organotrifluoroborates offer a compelling combination of high stability and high reactivity, making them an excellent, though often more expensive, alternative.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (air exposure); Insufficient base; Poor quality boronic acid (boroxine formation).Ensure proper inert gas purging; Use freshly opened catalyst and solvents; Validate boronic acid purity before use (Protocol 1).
Protodeborylation Presence of water and/or elevated temperatures leading to the replacement of the boron group with hydrogen.Use anhydrous solvents if possible; Minimize reaction time; Screen different bases (e.g., CsF, K₃PO₄).
Homo-coupling Oxygen contamination leading to the coupling of two boronic acid molecules.Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.

By implementing this comprehensive validation framework, researchers can ensure the reliability of their experimental results, make informed decisions when selecting reagents, and build a robust foundation for successful drug discovery and development programs.

References

Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Hydroxymethylphenylboronic Acid Isomers

For researchers and professionals in drug development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of biological activity, reactivity, and material properties. The hydroxymethylphenylboronic acid isomers (ortho-, meta-, and para-) present a classic analytical challenge: identical molecular formulas and functional groups, yet distinct chemical personalities dictated by the spatial arrangement of the hydroxymethyl (-CH₂OH) and boronic acid [-B(OH)₂] moieties.

This guide provides an in-depth comparison of the spectroscopic data for these three isomers. Moving beyond a simple data summary, we will explore the underlying structural principles that give rise to their unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers with the expertise to differentiate these and other positional isomers with confidence.

Part 1: The Experimental Foundation: Data Acquisition Protocols

Trustworthy data begins with robust and reproducible experimental design. The protocols outlined below represent standard, self-validating methodologies for the spectroscopic analysis of small organic molecules like the hydroxymethylphenylboronic acid isomers.

General Spectroscopic Analysis Workflow

The logical flow for comprehensive analysis ensures that each technique provides complementary information, leading to an unambiguous structural assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh Isomer Sample Solv Dissolve in Appropriate Deuterated Solvent (NMR) or matrix (MS) Prep->Solv IR FT-IR Spectroscopy (ATR or KBr Pellet) Prep->IR (Neat/Solid) NMR ¹H & ¹³C NMR Spectroscopy Solv->NMR MS Mass Spectrometry (e.g., EI-MS) Solv->MS Analyze Compare Chemical Shifts, Splitting Patterns, Vibrational Frequencies & Fragmentation NMR->Analyze IR->Analyze MS->Analyze Identify Assign Structure: Ortho, Meta, or Para Analyze->Identify

Caption: General workflow for spectroscopic analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of the hydroxymethylphenylboronic acid isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Ensure complete dissolution.

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to ensure high resolution and field homogeneity.

  • ¹H NMR Acquisition : Acquire a proton NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition : Acquire a carbon-13 spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation :

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp. This is the preferred modern method due to its speed and simplicity.

    • KBr Pellet : Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan : Perform a background scan of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan : Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or by injection of a dilute solution.

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is particularly useful for differentiating isomers as it induces predictable fragmentation, providing structural clues beyond the molecular weight.[1]

  • Mass Analysis : Scan a suitable mass-to-charge (m/z) range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Part 2: Comparative Spectroscopic Analysis

The key to differentiating the isomers lies in how the relative positions of the two functional groups influence the local electronic and steric environments within each molecule.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The substitution pattern on the benzene ring creates unique symmetries and electronic effects that directly translate into distinct chemical shifts and splitting patterns.[2]

¹H NMR Analysis: The aromatic region (~7.0-8.0 ppm) is the most diagnostic.

  • Para-isomer (4-hydroxymethylphenylboronic acid) : Due to its C₂ symmetry, this isomer presents the simplest spectrum. The aromatic protons appear as two distinct, mutually coupled doublets (an AA'BB' system), reflecting the two sets of chemically equivalent protons.[2]

  • Ortho-isomer (2-hydroxymethylphenylboronic acid) : The close proximity of the two substituents removes all symmetry, making all four aromatic protons chemically distinct. This results in a complex, overlapping multiplet pattern that is difficult to resolve without higher field strengths.

  • Meta-isomer (3-hydroxymethylphenylboronic acid) : This isomer also lacks symmetry, leading to four distinct signals. However, the coupling patterns are generally more resolved than in the ortho isomer, often appearing as a series of multiplets.

¹³C NMR Analysis: The number of signals and their chemical shifts provide confirmation.

  • Para-isomer : Symmetry results in only four signals for the six aromatic carbons.

  • Ortho- & Meta-isomers : The lack of symmetry means all six aromatic carbons are unique, resulting in six distinct signals. The chemical shift of the carbon atoms directly bonded to the substituents (ipso-carbons) is particularly sensitive to the substitution pattern.[2]

Table 1: Comparative NMR Data for Hydroxymethylphenylboronic Acid Isomers

Isomer Aromatic Protons (¹H) Methylene Protons (-CH₂-) Aromatic Carbons (¹³C)
Ortho Complex multiplet (4H) ~4.8 ppm (s) 6 distinct signals
Meta Complex multiplet (4H) ~4.6 ppm (s) 6 distinct signals

| Para | Two doublets (AA'BB' system, 4H) | ~4.6 ppm (s) | 4 distinct signals |

Note: Exact chemical shifts (ppm) can vary based on solvent and concentration. The patterns described are the key identifiers.

Infrared (IR) Spectroscopy: The Fingerprint of Substitution

While all three isomers share the same functional groups and will thus exhibit similar broad O-H stretches (~3200-3400 cm⁻¹) and B-O stretches (~1340-1380 cm⁻¹), the fingerprint region (< 900 cm⁻¹) is highly diagnostic.[1][2] The out-of-plane C-H bending vibrations are characteristic of the benzene ring's substitution pattern.

  • Ortho : A strong band around 750 cm⁻¹ is characteristic of 1,2-disubstitution.

  • Meta : Bands around 800 cm⁻¹ and 750 cm⁻¹ are indicative of 1,3-disubstitution.

  • Para : A single, strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution.[2]

Table 2: Key Differentiating IR Frequencies

Vibrational Mode Ortho-Isomer (cm⁻¹) Meta-Isomer (cm⁻¹) Para-Isomer (cm⁻¹)
O-H Stretch ~3300 (broad) ~3300 (broad) ~3300 (broad)
B-O Stretch ~1350 ~1350 ~1350

| C-H Out-of-Plane Bend | ~750 | ~800 and ~750 | ~830 |

Mass Spectrometry: Fragmentation as a Structural Clue

All three isomers have the same molecular weight (151.96 g/mol ) and will show an identical molecular ion peak (m/z ≈ 152).[3][4] The differentiation arises from how the isomers break apart. The ortho-isomer is unique due to the proximity of its functional groups, which can enable distinct fragmentation pathways.

  • Common Fragments : All isomers will likely show fragments corresponding to the loss of water (-18) and hydroxyl groups (-17).

  • Ortho-Isomer Specific Fragmentation : The ortho-isomer can undergo an intramolecular cyclization upon ionization, readily losing a molecule of water to form a stable benzoxaborole-like cation. This pathway is sterically hindered for the meta-isomer and impossible for the para-isomer, potentially leading to a more intense [M-H₂O]⁺ ion peak for the ortho-isomer.

Table 3: Expected Mass Spectrometry Data

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
Ortho ~152 [M-H₂O]⁺, [M-B(OH)₂]⁺
Meta ~152 [M-OH]⁺, [M-H₂O]⁺, [M-B(OH)₂]⁺

| Para | ~152 | [M-OH]⁺, [M-H₂O]⁺, [M-B(OH)₂]⁺ |

Part 3: A Logical Workflow for Isomer Identification

Based on the distinct spectroscopic features, a logical decision tree can be constructed to systematically identify an unknown isomer of hydroxymethylphenylboronic acid.

Caption: Decision tree for isomer identification using NMR and IR data.

Conclusion

The successful differentiation of the ortho-, meta-, and para-isomers of hydroxymethylphenylboronic acid is a testament to the power of modern spectroscopic techniques. While mass spectrometry confirms the molecular weight, it is the nuanced details within NMR and IR spectra that provide definitive structural proof. The symmetry-driven simplicity of the para-isomer's ¹H NMR spectrum, contrasted with the complexity of the ortho- and meta-isomers, serves as the primary point of differentiation. Confirmation is readily achieved through the characteristic C-H out-of-plane bending frequencies in the IR fingerprint region, which are uniquely determined by the substitution pattern on the aromatic ring. By understanding the causal links between molecular structure and spectral output, researchers can confidently assign the correct isomeric structure, a foundational step in rigorous scientific discovery and development.

References

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • D'eon, M., et al. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]

  • Wiley. (n.d.). 4-(Hydroxymethyl)phenylboronic acid. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)phenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Quality of Commercially Available 5-Hydroxy-2-methylphenylboronic Acid

Introduction: The Critical Role of Boronic Acid Quality in Synthesis 5-Hydroxy-2-methylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acid Quality in Synthesis

5-Hydroxy-2-methylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its bifunctional nature, possessing both a nucleophilic boronic acid and a phenolic hydroxyl group, makes it an attractive reagent for constructing complex molecules, including pharmaceutical intermediates and advanced materials.

However, the utility of boronic acids is fundamentally linked to their purity and stability. Boronic acids are notoriously susceptible to decomposition pathways like protodeboronation (loss of the boronic acid group) and oxidation.[2] Commercially available batches can exhibit significant variability, with impurities that can poison catalysts, complicate purification, and ultimately lead to failed reactions or irreproducible results.[3] It is not uncommon for the stated purity on a supplier's specification sheet to fall short under rigorous analytical scrutiny.[3]

This guide provides a comprehensive framework for researchers to independently assess the quality of commercially available 5-Hydroxy-2-methylphenylboronic acid. We will move beyond simple characterization to present a suite of self-validating protocols designed to evaluate purity, stability, and, most importantly, functional reactivity. The causality behind each experimental choice is explained to empower researchers to not only follow the steps but to understand and adapt them.

Part 1: Comprehensive Purity Assessment

The first pillar of quality assessment is a multi-technique analytical approach to confirm identity and quantify purity. No single method is sufficient; a combination of spectroscopic and chromatographic techniques is required to build a complete impurity profile.

Structural Confirmation and Impurity Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. For this particular boronic acid, ¹H, ¹³C, and ¹¹B NMR should be performed.

  • ¹H NMR: Provides primary structural confirmation. Key signals to verify include the aromatic protons, the methyl protons, and the hydroxyl protons. Critically, ¹H NMR can quickly identify common impurities. The most frequent impurity is the protodeboronation product, m-cresol , which arises from the loss of the B(OH)₂ group. Residual solvents from synthesis and purification are also commonly observed.[4]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹¹B NMR: This is a crucial but often overlooked analysis for boronic acids. A sharp signal around 28-34 ppm (relative to BF₃·OEt₂) is characteristic of the trigonal planar boronic acid. The presence of broad signals or additional peaks can indicate the formation of boroxines (cyclic anhydrides), which are common dehydration products that can affect reactivity.[4]

Quantitative Purity Determination by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential for quantifying the purity of the main component and detecting non-volatile impurities that may not be visible by NMR.

The primary challenge in HPLC analysis of boronic acids is their potential for on-column degradation.[5] Therefore, a robust, validated method is critical. We recommend a reversed-phase method that balances resolution and analyte stability.

Experimental Protocol: HPLC-MS Purity Assay

  • System Preparation: Use an HPLC or UHPLC system equipped with a PDA/UV detector and a mass spectrometer.[6]

  • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 2.5 µm, 2.1 x 100 mm. The use of columns with MaxPeak™ Premier Technology can be beneficial to reduce analyte interactions with metal surfaces.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-11 min: Return to 5% B

    • 11-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm and 254 nm; MS in both positive and negative ESI modes.

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of 50:50 Acetonitrile/Water.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area percentage of the main peak. The MS data will confirm the mass of the parent compound and help identify impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical flow for a comprehensive purity analysis of a new batch of 5-Hydroxy-2-methylphenylboronic acid.

G cluster_0 Purity Assessment Workflow cluster_1 Analytical Techniques cluster_2 Data Interpretation new_lot Receive New Lot of 5-Hydroxy-2-methylphenylboronic acid nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) hplc HPLC-MS Analysis mp Melting Point Determination kf Karl Fischer Titration (Water Content) struct_confirm Confirm Structure & Identify Organic Impurities nmr->struct_confirm quant_purity Quantify Purity & Detect Non-Volatiles hplc->quant_purity purity_indicator Assess Bulk Purity mp->purity_indicator water_content Determine Water Content kf->water_content decision Decision: Accept or Reject Lot?

Caption: Workflow for the comprehensive purity assessment of boronic acids.

Part 2: Stability Under Relevant Conditions

Stability is a kinetic parameter. A sample that is >99% pure upon receipt can degrade on the benchtop, rendering it unsuitable for use.[8][9] We must assess stability in both the solid state and in solution.

Experimental Protocol: Benchtop and Solution Stability

  • Time Zero (T=0) Analysis: Perform the HPLC-MS purity assay described above on the day the sample is received. This is your baseline.

  • Solid-State Stability:

    • Place an accurately weighed sample (~10 mg) in a clear glass vial.

    • Leave the vial on the lab bench, exposed to ambient light and air.

    • At specified time points (e.g., T=1 week, T=2 weeks, T=4 weeks), prepare a sample and re-analyze using the HPLC-MS purity assay.

    • Calculate the percentage degradation relative to T=0.

  • Solution-State Stability:

    • Prepare a stock solution of the boronic acid (e.g., 0.1 M) in a common, anhydrous Suzuki coupling solvent like 1,4-dioxane.

    • Store the solution at room temperature.

    • At specified time points (e.g., T=2h, 8h, 24h), take an aliquot, dilute appropriately, and re-analyze using the HPLC-MS purity assay.

    • This test is critical as it mimics the conditions the reagent will experience while waiting in a reaction queue or during a prolonged reaction time.

Part 3: Functional Assessment via a Model Reaction

The ultimate test of a reagent's quality is its performance in a well-defined, reproducible chemical reaction. For 5-Hydroxy-2-methylphenylboronic acid, a model Suzuki-Miyaura coupling provides the most relevant functional data. This protocol is designed to be self-validating by including an internal standard for accurate yield determination.

Experimental Protocol: Model Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried vial containing a magnetic stir bar, add 4-bromoanisole (1.0 equiv), the 5-Hydroxy-2-methylphenylboronic acid to be tested (1.2 equiv), and the internal standard, 1,3,5-trimethoxybenzene (1.0 equiv).

    • Add Pd(PPh₃)₄ (2 mol%) as the catalyst.

    • Add anhydrous K₂CO₃ (2.5 equiv) as the base.

  • Solvent and Degassing:

    • Add a 4:1 mixture of anhydrous 1,4-Dioxane/Water to achieve a 0.2 M concentration with respect to the 4-bromoanisole.

    • Causality Note: While boronate esters often require anhydrous conditions, boronic acids typically require water for efficient transmetalation in the catalytic cycle.[10][11] The base-catalyzed process is highly relevant to Suzuki-Miyaura conditions.[10]

    • Seal the vial and sparge the mixture with argon for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • Place the vial in a preheated block at 90 °C and stir for 4 hours.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Take a small, representative aliquot (~50 µL) of the crude reaction mixture.

    • Dilute the aliquot with 1 mL of a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a syringe filter.

    • Analyze the sample by ¹H NMR or HPLC.

  • Yield Calculation:

    • The yield of the product, 2'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-ol, is calculated by comparing the integration of a characteristic product signal to the integration of the internal standard signal in the ¹H NMR spectrum. This ratiometric analysis provides a highly accurate measure of reactivity, independent of isolation losses.

Workflow for Reactivity Assessment

G cluster_0 Reactivity Assessment Workflow reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Internal Standard, Catalyst, Base) solvent 2. Add Solvent & Degas (Dioxane/Water, Argon Sparge) reagents->solvent react 3. Heat Reaction (90 °C, 4 hours) solvent->react workup 4. Workup & Sample Prep (Cool, Aliquot, Dilute, Filter) react->workup analysis 5. Analyze by NMR or HPLC workup->analysis yield_calc 6. Calculate Yield (vs. Internal Standard) analysis->yield_calc

Sources

Validation

establishing a reference standard for 5-Hydroxy-2-methylphenylboronic acid

An In-depth Technical Guide to Establishing a Reference Standard for 5-Hydroxy-2-methylphenylboronic Acid In the landscape of pharmaceutical research and drug development, the unequivocal quality of starting materials an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Establishing a Reference Standard for 5-Hydroxy-2-methylphenylboronic Acid

In the landscape of pharmaceutical research and drug development, the unequivocal quality of starting materials and intermediates is paramount. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, making them vital building blocks for a vast array of active pharmaceutical ingredients (APIs).[1] The establishment of a well-characterized reference standard for novel or less common boronic acids, such as 5-Hydroxy-2-methylphenylboronic acid, is a critical first step in ensuring the reproducibility, safety, and regulatory compliance of a synthetic process.

This guide provides a comprehensive framework for establishing a chemical reference standard for 5-Hydroxy-2-methylphenylboronic acid (CAS 1375216-45-7). We will delineate the necessary analytical methodologies, compare its properties to commercially available, structurally related alternatives, and provide the scientific rationale behind each experimental choice. This document is intended for researchers, analytical scientists, and quality control professionals involved in the characterization and use of boronic acid derivatives.

The Rationale for a Reference Standard

A chemical reference standard serves as the benchmark against which future batches of a material are qualified. Its purpose is to ensure consistency in identity, purity, and strength.[2] For a key intermediate like 5-Hydroxy-2-methylphenylboronic acid, a reference standard is crucial for:

  • Identity Confirmation: To unequivocally verify that the correct molecule has been synthesized.

  • Purity Assessment: To quantify the amount of the desired compound and identify and quantify any impurities.

  • Method Validation: To serve as the benchmark for validating analytical methods used for routine quality control.

  • Stability Studies: To assess the degradation of the material under various storage conditions.

The establishment of a reference standard involves a battery of analytical tests designed to fully characterize the material. This process should be guided by principles outlined by organizations such as the World Health Organization (WHO) and the United States Pharmacopeia (USP).

Comparative Analysis: Selecting Appropriate Alternatives

To provide context and a robust comparison, we have selected two commercially available alternatives to 5-Hydroxy-2-methylphenylboronic acid:

  • 2-Hydroxy-5-methylphenylboronic acid (Isomer): This compound is a direct isomer, allowing for an insightful comparison of how the relative positions of the hydroxyl and methyl groups on the phenyl ring influence analytical behavior.

  • 4-Methylphenylboronic acid (Structural Analogue): A simpler, well-characterized analogue that serves as a useful benchmark for the physicochemical and spectroscopic properties of a substituted phenylboronic acid.

The following table summarizes the key properties of the target compound and the selected alternatives based on available data.

Property5-Hydroxy-2-methylphenylboronic acid 2-Hydroxy-5-methylphenylboronic acid 4-Methylphenylboronic acid
CAS Number 1375216-45-7[3]259209-21-7[4][5]5720-05-8[6][7]
Molecular Formula C₇H₉BO₃C₇H₉BO₃C₇H₉BO₂
Molecular Weight 151.96 g/mol 151.96 g/mol [5]135.96 g/mol [6][7]
Appearance White to off-white solid (typical)White to off-white solid[5]White to off-white solid[7]
Purity (Typical) ≥ 97% (as per suppliers)[8]≥ 97%[5]≥ 99% (HPLC)[7]
Melting Point Not available in public literatureNot available in public literature256-263 °C[6][7]
Storage Conditions 2-8°C, under inert atmosphere[8]Store in freezer, under -20°C[5]0-8°C[7]

Experimental Workflows for Characterization

The comprehensive characterization of a candidate reference standard involves multiple orthogonal analytical techniques. The following sections detail the experimental protocols necessary to establish the identity, purity, and other critical properties of 5-Hydroxy-2-methylphenylboronic acid.

Workflow for Establishing the Reference Standard

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Certification & Documentation A1 Source High-Purity Candidate Batch (>97% expected) A2 Visual Inspection (Color, Form) A1->A2 B1 Mass Spectrometry (MS) (Confirm Molecular Weight) A2->B1 Characterization B2 Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹¹B - Confirm Structure) A2->B2 Characterization B3 Infrared Spectroscopy (IR) (Confirm Functional Groups) A2->B3 Characterization C1 Purity by HPLC-UV (Separation of related substances) B1->C1 Proceed if identity confirmed B2->C1 Proceed if identity confirmed B3->C1 Proceed if identity confirmed C2 Purity by qNMR (Primary method, no analyte standard needed) C1->C2 C3 Residual Solvents by GC-HS (ICH Q3C compliance) C1->C3 C4 Water Content by Karl Fischer (Coulometric or Volumetric) C1->C4 D1 Assign Purity Value (Mass balance approach) C1->D1 Compile Data C2->D1 Compile Data C3->D1 Compile Data C4->D1 Compile Data D2 Generate Certificate of Analysis (CoA) D1->D2 D3 Establish Retest Date & Storage D2->D3

Caption: Workflow for establishing a reference standard.

Identity Confirmation

Rationale: Mass spectrometry provides the molecular weight of the analyte, which is a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 5-Hydroxy-2-methylphenylboronic acid in methanol.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire data in both positive and negative ion modes. Boronic acids can often be detected as [M-H]⁻ adducts in negative mode.

  • Data Interpretation: Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of C₇H₉BO₃ (151.06 g/mol ). The expected m/z for the [M-H]⁻ ion is 150.05.

Rationale: NMR provides detailed information about the chemical structure, including the number and connectivity of atoms. ¹H, ¹³C, and ¹¹B NMR are all valuable for characterizing boronic acids.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the aromatic and methyl protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹¹B NMR: Acquire a boron spectrum to confirm the presence and chemical environment of the boron atom.[9]

  • Data Interpretation: The spectra should be consistent with the structure of 5-Hydroxy-2-methylphenylboronic acid.

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Interpretation: Look for characteristic absorption bands, including:

    • O-H stretch (for the hydroxyl and boronic acid groups) ~3200-3600 cm⁻¹

    • Aromatic C-H stretch ~3000-3100 cm⁻¹

    • B-O stretch ~1310-1380 cm⁻¹

Purity and Impurity Profiling

Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating the main component from structurally similar impurities, allowing for accurate purity determination by peak area percentage.

HPLC Method Development Workflow

G Start Define Separation Goal: Resolve analyte from isomers & impurities Screen_pH Screen pH (e.g., pH 2.5 vs. pH 9.0) Start->Screen_pH Screen_Column Screen Stationary Phases (C18, Phenyl, T3) Screen_pH->Screen_Column Low pH often better for boronic acids Screen_Organic Screen Organic Modifier (Acetonitrile vs. Methanol) Screen_Column->Screen_Organic Select best column Optimize Optimize Gradient & Temperature Screen_Organic->Optimize Select best mobile phase Validate Validate Method (Linearity, Accuracy, Precision) Optimize->Validate Finalized Conditions

Sources

Comparative

A Comparative Guide to the Kinetic Performance of 5-Hydroxy-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] The choice of the boronic acid is critical, as its structure dictates not only the moiety being introduced but also profoundly influences the reaction kinetics. This guide provides an in-depth kinetic analysis of 5-Hydroxy-2-methylphenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will explore the electronic and steric effects of its substituents on reaction rates and provide a framework for comparison with other commonly used boronic acids. This document is intended to equip researchers with the insights needed for reaction optimization, catalyst selection, and mechanistic understanding.

The Kinetic Profile of 5-Hydroxy-2-methylphenylboronic Acid: A Mechanistic Perspective

The kinetic performance of 5-Hydroxy-2-methylphenylboronic acid in the Suzuki-Miyaura coupling is governed by the interplay of its substituents' electronic and steric properties, which influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]

The hydroxyl (-OH) group at the para-position to the boronic acid is a strong electron-donating group through resonance. This increases the electron density on the phenyl ring, which can have a dual effect. While generally electron-donating groups on the boronic acid are known to accelerate the transmetalation step, the hydroxyl group can also participate in side reactions or complexation with the palladium catalyst, potentially complicating the kinetic profile.

The methyl (-CH3) group at the ortho-position introduces a weak electron-donating inductive effect and, more significantly, steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation, a step that is often sensitive to the steric environment of both coupling partners.[4][5]

Compared to unsubstituted phenylboronic acid, the combined effects of the hydroxyl and methyl groups in 5-Hydroxy-2-methylphenylboronic acid are expected to result in a nuanced kinetic behavior. The electron-donating nature of both groups should facilitate the transmetalation step, which is frequently the rate-determining step in the catalytic cycle.[6] However, the ortho-methyl group may introduce steric hindrance that could slow this step down. The overall reaction rate will be a balance of these competing effects.

Comparative Kinetic Analysis

To contextualize the performance of 5-Hydroxy-2-methylphenylboronic acid, a comparison with other substituted phenylboronic acids is essential. The following table summarizes the expected qualitative impact of different substituents on the reaction rate relative to phenylboronic acid, based on established mechanistic principles.

Boronic AcidSubstituent(s)Electronic EffectSteric EffectExpected Relative Rate
Phenylboronic AcidNoneNeutralMinimalBaseline
5-Hydroxy-2-methylphenylboronic acid -OH (para), -CH3 (ortho)Strong electron-donatingModeratePotentially faster, but dependent on steric hindrance
4-Methoxyphenylboronic acid-OCH3 (para)Strong electron-donatingMinimalSignificantly faster
4-Acetylphenylboronic acid-C(O)CH3 (para)Strong electron-withdrawingMinimalSlower[7]
2-Methylphenylboronic acid-CH3 (ortho)Weak electron-donatingModerateSlower due to sterics
3,4-Difluorophenylboronic acid-F (meta, para)Strong electron-withdrawingMinimalSlower[8]

Note: This table provides a qualitative comparison. Actual reaction rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst system, ligand, base, and solvent.[9]

Experimental Protocol for Kinetic Studies

A robust and well-designed experimental protocol is crucial for obtaining reliable kinetic data. The following methodology outlines a comprehensive approach for monitoring the Suzuki-Miyaura coupling of 5-Hydroxy-2-methylphenylboronic acid and determining its kinetic parameters.

Materials:
  • Aryl halide (e.g., 4-bromoanisole)

  • 5-Hydroxy-2-methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)[10]

  • Base (e.g., K₂CO₃, K₃PO₄)[11]

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Inert gas (Nitrogen or Argon)

Equipment:
  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Temperature-controlled heating mantle or oil bath

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector[3]

  • NMR spectrometer for structural confirmation

Reaction Monitoring Procedure:
  • Reaction Setup: In a pre-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), 5-Hydroxy-2-methylphenylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (10 mL) to the reaction vessel. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same solvent.

  • Initiation of Reaction: Inject the catalyst solution into the reaction mixture at the desired temperature to initiate the reaction. Start timing the reaction immediately.

  • Sampling: At regular intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.[12]

Data Analysis:

By plotting the concentration of the product as a function of time, the initial reaction rate can be determined. Further analysis of the rate dependence on the concentration of each reactant allows for the determination of the reaction order with respect to each component and the overall rate law.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further clarify the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the kinetic studies.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-X Aryl Halide Ar'-B(OH)2 Boronic Acid Ar-Ar' Coupled Product Ln Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_steps Experimental Workflow Reaction Setup Reaction Setup Initiation Initiation Reaction Setup->Initiation Add Catalyst Sampling at Intervals Sampling at Intervals Initiation->Sampling at Intervals Quenching Quenching Sampling at Intervals->Quenching Chromatographic Analysis (GC/HPLC) Chromatographic Analysis (GC/HPLC) Quenching->Chromatographic Analysis (GC/HPLC) Data Analysis Data Analysis Chromatographic Analysis (GC/HPLC)->Data Analysis Determine Rate Law Determine Rate Law Data Analysis->Determine Rate Law

Caption: Workflow for a kinetic study of the Suzuki-Miyaura reaction.

Conclusion

5-Hydroxy-2-methylphenylboronic acid presents a unique kinetic profile in Suzuki-Miyaura coupling reactions due to the combined electronic and steric effects of its substituents. While the electron-donating groups are expected to promote the reaction, the steric hindrance from the ortho-methyl group can introduce a competing effect. A thorough kinetic investigation, following the detailed protocol provided, is essential for optimizing reaction conditions and gaining a deeper mechanistic understanding. This guide serves as a foundational resource for researchers aiming to effectively utilize this important building block in their synthetic endeavors.

References

  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid - Benchchem. (n.d.).
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.).
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (2024, January 5).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (2025, August 6).
  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed. (n.d.).
  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.).
  • Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow - RSC Publishing. (2019, May 28).
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17).
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. … (n.d.).
  • A Comparative Kinetic Analysis of Suzuki Reactions with 3,4-Difluorophenylboronic Acid - Benchchem. (n.d.).
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (n.d.).
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications. (2025, February 18).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (2018, April 24).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013, October 3).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxy-2-methylphenylboronic Acid

For our valued partners in research, discovery, and development, ensuring operational excellence extends beyond the synthesis of novel compounds. The responsible management of chemical reagents throughout their lifecycle...

Author: BenchChem Technical Support Team. Date: January 2026

For our valued partners in research, discovery, and development, ensuring operational excellence extends beyond the synthesis of novel compounds. The responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Hydroxy-2-methylphenylboronic acid, reflecting field-proven best practices.

Hazard Profile and Immediate Safety Considerations

Boronic acids as a class, while versatile in synthetic chemistry, warrant careful handling.[5][6] Based on data from structurally similar compounds, 5-Hydroxy-2-methylphenylboronic acid should be presumed to present the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory discomfort.[3]

Therefore, all handling and preparation for disposal must be conducted with appropriate Personal Protective Equipment (PPE).

Minimum Required PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

All operations should be performed within a certified chemical fume hood to minimize inhalation risk.[5]

The Core of Compliance: Waste Characterization

Under RCRA, the generator of the waste is legally responsible for determining if it is hazardous.[7] This "cradle-to-grave" responsibility begins with a critical evaluation. Waste containing 5-Hydroxy-2-methylphenylboronic acid must be managed as hazardous waste if it exhibits one or more of the four EPA-defined characteristics.[8][9]

The Four Characteristics of Hazardous Waste:
  • Ignitability (EPA Waste Code D001): This applies to liquids with a flashpoint below 60°C (140°F), solids that can spontaneously combust, oxidizers, and compressed gases.[10] Pure 5-Hydroxy-2-methylphenylboronic acid is a solid and not expected to be ignitable, but solutions in flammable solvents would fall under this category.

  • Corrosivity (EPA Waste Code D002): This characteristic applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[9] While boronic acids are acidic, they are typically weak acids and unlikely to meet this criterion unless mixed with strong acids or bases.

  • Reactivity (EPA Waste Code D003): This includes wastes that are unstable, can react violently with water, or generate toxic gases.[9] Boronic acids are generally stable under normal conditions.[2]

  • Toxicity (EPA Waste Codes D004-D043): This is determined if the waste, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), produces a leachate containing specific contaminants at or above regulated concentrations.[7] The toxicological properties of 5-Hydroxy-2-methylphenylboronic acid have not been fully investigated, so a conservative approach is warranted.[4]

Given the potential for skin and eye irritation, and in the absence of complete toxicity data, it is best practice to manage all waste containing 5-Hydroxy-2-methylphenylboronic acid as hazardous chemical waste .[6][11]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for the safe and compliant disposal of 5-Hydroxy-2-methylphenylboronic acid waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Solid Waste: Collect unused or contaminated solid 5-Hydroxy-2-methylphenylboronic acid (e.g., residual powder, contaminated weighing paper, gloves) in a designated, sealable container for solid hazardous waste.[11]

  • Liquid Waste: Collect solutions containing 5-Hydroxy-2-methylphenylboronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[11] Indicate all components of the solution, including solvents and their approximate concentrations.

  • Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[4]

Step 2: Container Management and Labeling
  • Container Choice: Use only compatible, leak-proof containers provided by your institution's EHS department.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: "5-Hydroxy-2-methylphenylboronic acid ".[5]

    • A list of all other constituents in the container (e.g., solvents).

    • The relevant hazard characteristics (e.g., "Irritant").

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.

Step 3: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Decontamination of Empty Containers

Empty containers that once held 5-Hydroxy-2-methylphenylboronic acid must be decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[6]

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[6] Transfer it to your designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on your institutional guidelines.

  • Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.

Step 5: Arranging for Professional Disposal

Follow your institution's procedures for hazardous waste collection. This typically involves scheduling a pickup with your EHS department or a licensed hazardous waste disposal contractor.[6] Ensure all required documentation and waste manifests are completed accurately.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Hydroxy-2-methylphenylboronic acid waste.

DisposalWorkflow Disposal Decision Workflow for 5-Hydroxy-2-methylphenylboronic Acid Start Generate Waste (Solid or Liquid) Characterize Characterize Waste (RCRA) Start->Characterize Segregate Segregate Waste Streams (Solid vs. Liquid) Characterize->Segregate Presume Hazardous LabelSolid Label Solid Waste Container: 'Hazardous Waste' '5-Hydroxy-2-methylphenylboronic acid' 'Irritant' Segregate->LabelSolid Solid Waste LabelLiquid Label Liquid Waste Container: 'Hazardous Waste' '5-Hydroxy-2-methylphenylboronic acid' List Solvents 'Irritant' Segregate->LabelLiquid Liquid Waste Store Store in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Decision workflow for waste characterization and disposal.

Quantitative Data Summary

This table summarizes key regulatory thresholds and properties relevant to the disposal of boronic acids.

ParameterValue / GuidelineRelevance to Disposal
EPA Corrosivity (pH) ≤ 2 or ≥ 12.5Determines if an aqueous waste stream is classified as D002 hazardous waste.[9]
EPA Ignitability (Flash Point) < 60 °C (140 °F) for liquidsDetermines if a liquid waste stream is classified as D001 hazardous waste.[10]
Typical Boronic Acid pKa ~9Boronic acids are generally weak acids and unlikely to meet the corrosivity characteristic on their own.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesDictates waste segregation protocols to prevent hazardous reactions in the waste container.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill:

    • For Solids: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[13]

    • For Liquids: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following all institutional reporting protocols.

By adhering to these rigorous, technically sound procedures, you ensure the safety of your personnel, maintain compliance with federal and local regulations, and uphold the integrity of your research enterprise.

References

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • MLI Environmental. (n.d.). Four Characteristics of Hazardous Waste. Retrieved November 26, 2025, from [Link]

  • Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved November 26, 2025, from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved November 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-methylphenylboronic acid
© Copyright 2026 BenchChem. All Rights Reserved.